8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPXAUNBZAYCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427928 | |
| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21243-12-9 | |
| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Abstract
This technical guide provides a comprehensive overview of the synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, a key intermediate in the development of fluorinated pharmaceuticals.[1][2] The document details a robust and efficient two-step synthetic pathway, commencing with the synthesis of the precursor, 3-(2-fluorophenylthio)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target thiochromanone. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis of this important heterocyclic scaffold.
Introduction: The Significance of Fluorinated Thiochromanones
Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that serve as versatile precursors in the synthesis of a multitude of heterocyclic rings.[3] Their structural similarity to chromones, which are privileged scaffolds in medicinal chemistry, has led to significant interest in their biological activities.[4] Thiochromen-4-ones have demonstrated a range of pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.[4]
The introduction of a fluorine atom into the thiochromanone scaffold, specifically at the 8-position, can significantly modulate the molecule's physicochemical and pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1][2] Consequently, this compound is a valuable building block for the synthesis of novel therapeutic agents, particularly for central nervous system disorders and inflammatory conditions.[1][2]
This guide will focus on the most prevalent and reliable synthetic route to this compound, which proceeds via an intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid intermediate.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Synthesis of 3-(2-fluorophenylthio)propanoic acid. This precursor is prepared by the nucleophilic addition of 2-fluorothiophenol to an acrylic acid equivalent.
-
Step 2: Intramolecular Friedel-Crafts Acylation. The synthesized propanoic acid derivative undergoes cyclization in the presence of a strong acid catalyst to form the desired thiochromanone ring system.
This strategy is widely applicable for the synthesis of various substituted thiochromanones and offers good overall yields.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 3-(2-fluorophenylthio)propanoic acid
There are two common methods for the synthesis of the 3-(arylthio)propanoic acid precursor: the reaction of a thiophenol with a β-halopropionic acid or with acrylic acid. The conjugate addition of a thiophenol to acrylic acid is often preferred due to the ready availability and lower cost of acrylic acid.
Protocol: Nucleophilic Addition of 2-Fluorothiophenol to Acrylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorothiophenol (1.0 eq) in a suitable solvent such as toluene or water.
-
Base Addition: Add a catalytic amount of a suitable base (e.g., triethylamine or sodium hydroxide) to the solution to facilitate the formation of the thiophenolate anion.
-
Addition of Acrylic Acid: Slowly add acrylic acid (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If using an organic solvent, wash the mixture with water. If in an aqueous basic solution, acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude 3-(2-fluorophenylthio)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactants | 2-Fluorothiophenol, Acrylic Acid | [5] |
| Solvent | Toluene or Water | |
| Base | Triethylamine or NaOH (catalytic) | |
| Temperature | Reflux | |
| Reaction Time | 2-6 hours | |
| Purification | Recrystallization or Column Chromatography |
Step 2: Intramolecular Friedel-Crafts Acylation
The key step in the formation of the thiochromanone ring is the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenylthio)propanoic acid. This electrophilic aromatic substitution is typically promoted by strong acids that can act as both catalyst and solvent.[1][6] Polyphosphoric acid (PPA) and Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are commonly employed for this transformation.[6][7]
Protocol: Cyclization using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(2-fluorophenylthio)propanoic acid (1.0 eq).
-
Addition of PPA: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material). PPA is highly viscous and should be handled with care.
-
Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature should be determined empirically. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring to decompose the PPA.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
| Parameter | Value | Reference |
| Reactant | 3-(2-Fluorophenylthio)propanoic acid | [6] |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | [6] |
| Temperature | 80-120 °C | [6] |
| Reaction Time | 1-4 hours | |
| Purification | Column Chromatography or Recrystallization | [4] |
Mechanism of the Intramolecular Friedel-Crafts Acylation
The mechanism of the PPA-mediated cyclization involves the formation of a mixed anhydride, which then generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form the six-membered ring of the thiochromanone.
Caption: Mechanism of the intramolecular Friedel-Crafts acylation.
Characterization Data
While a specific peer-reviewed publication with the complete characterization data for this compound was not identified in the initial search, the expected data can be predicted based on the analysis of analogous compounds and general spectroscopic principles.[8][9][10]
Expected Spectroscopic Data for this compound (CAS: 21243-12-9)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of δ 7.0-8.0 ppm, showing splitting patterns consistent with a trisubstituted benzene ring and coupling to the fluorine atom. Two triplet signals for the methylene protons of the dihydrothiopyranone ring around δ 3.0-3.5 ppm. |
| ¹³C NMR | A carbonyl carbon signal around δ 190-200 ppm. Aromatic carbon signals in the range of δ 110-160 ppm, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. Methylene carbon signals around δ 25-40 ppm. |
| ¹⁹F NMR | A single signal for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₉H₇FOS (m/z = 182.02). |
| Appearance | Likely a solid at room temperature. |
Safety Considerations
-
Thiophenols: 2-Fluorothiophenol is a volatile and malodorous compound. All manipulations should be performed in a well-ventilated fume hood.
-
Strong Acids: Polyphosphoric acid and other strong acids used in the Friedel-Crafts reaction are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Quenching: The quenching of the PPA reaction mixture with ice is highly exothermic and should be done slowly and cautiously.
Conclusion
The synthesis of this compound is a straightforward and efficient process that provides access to a valuable building block for medicinal chemistry and drug discovery. The two-step approach, involving the formation of a 3-(arylthio)propanoic acid intermediate followed by an intramolecular Friedel-Crafts acylation, is a reliable and scalable method. By following the detailed protocols and safety precautions outlined in this guide, researchers can successfully synthesize this important fluorinated thiochromanone for further derivatization and biological evaluation.
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Lee, Y. R., & Kim, J. H. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 26(21), 6477. [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
- Rutkauskas, K., & Beresnevicius, Z. J. (2006). Reaction of 2-Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. Chemistry of Heterocyclic Compounds, 42(4), 488-493.
-
Rajendran, S., Charbe, N. B., Amnerkar, N., & Acevedo, R. (2025). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ResearchGate. [Link]
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Vekariya, R. H., & Aubé, J. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484-5487. [Link]
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ResearchGate. (n.d.). Intramolecular Friedel-Crafts acylation. [Link]
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Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl) Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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Yoon, H., Ahn, S., Hwang, D., Jo, G., Kim, D. W., Kim, S. H., ... & Lim, Y. (2012). 1H and 13C NMR spectral assignments of novel chromenylchalcones. Magnetic Resonance in Chemistry, 50(11), 759-764. [Link]
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Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl) Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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An In-depth Technical Guide to 8-fluoro-2,3-dihydro-4H-thiochromen-4-one: Properties, Synthesis, and Applications
Introduction: The Significance of Fluorinated Thiochromenones in Modern Drug Discovery
8-fluoro-2,3-dihydro-4H-thiochromen-4-one is a fluorinated heterocyclic compound belonging to the thiochromanone class of molecules. Thiochromenones, the sulfur analogs of the well-known chromones, are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their versatile molecular framework that allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
The incorporation of a fluorine atom onto the thiochromenone core, as in the case of this compound, is a strategic modification in medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity to target proteins, and bioavailability.[3] Consequently, this compound serves as a crucial intermediate in the synthesis of advanced fluorinated pharmaceuticals, particularly in the development of novel agents targeting the central nervous system and inflammatory conditions.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for researchers and professionals in the field of drug development.
Physicochemical and Structural Properties
The fundamental chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| IUPAC Name | 8-fluorothiochroman-4-one | - |
| CAS Number | 21243-12-9 | [3] |
| Molecular Formula | C₉H₇FOS | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Boiling Point | 288.2°C at 760 mmHg (Predicted) | [1] |
| Density | 1.335 g/cm³ (Predicted) | [1] |
| Flash Point | 128.1°C (Predicted) | [1] |
| XLogP3 | 2.5 (Predicted) | [1] |
The planarity of the fused ring system in thiochromenones is a key structural feature, which is influenced by the sp² hybridization of the aromatic and enone components.[4] While a crystal structure for this compound is not currently available, studies on analogous chromone structures, such as 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde, reveal a nearly coplanar fused-ring system.[5] This structural rigidity is a significant factor in its interaction with biological targets.
Synthesis of this compound
A robust and efficient one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids has been reported, which can be adapted for the synthesis of the 8-fluoro derivative.[6] This method offers advantages in terms of time, cost, and waste reduction.[2] The proposed synthetic pathway is outlined below.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 3-((2-fluorophenyl)thio)propanoic acid
-
To a solution of 2-fluorothiophenol (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature to form the sodium 2-fluorothiophenolate salt.
-
Add 3-chloropropanoic acid (1.05 eq) to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry the crude 3-((2-fluorophenyl)thio)propanoic acid. The product can be further purified by recrystallization.
Step 2: One-Pot Cyclization to this compound
-
In a reaction vessel, combine 3-((2-fluorophenyl)thio)propanoic acid (1.0 eq) with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture with stirring at a temperature typically ranging from 80 to 120°C. The progress of the intramolecular Friedel-Crafts acylation can be monitored by TLC.
-
Upon completion, carefully pour the hot reaction mixture into ice-water to quench the reaction and precipitate the crude product.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons, with coupling patterns influenced by the fluorine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | ~7.8-8.0 | dd | JH5-H6 ≈ 8.0, JH5-H7 ≈ 1.5 |
| H-6 | ~7.2-7.4 | m | - |
| H-7 | ~7.1-7.3 | m | - |
| H-2 | ~3.1-3.3 | t | JH2-H3 ≈ 6.5 |
| H-3 | ~2.9-3.1 | t | JH3-H2 ≈ 6.5 |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon and the C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4 (C=O) | ~195-200 | Carbonyl carbon, deshielded. |
| C-8a | ~158-162 | Aromatic carbon bonded to fluorine, shows a large ¹JC-F coupling. |
| C-4a | ~135-138 | Quaternary aromatic carbon. |
| C-8 | ~130-133 | Quaternary aromatic carbon. |
| C-6 | ~125-128 | Aromatic CH. |
| C-5 | ~123-126 | Aromatic CH. |
| C-7 | ~118-122 | Aromatic CH, may show ²JC-F or ³JC-F coupling. |
| C-2 | ~38-42 | Aliphatic CH₂ adjacent to sulfur. |
| C-3 | ~25-29 | Aliphatic CH₂ adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl and C-F bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | 1670-1690 | Strong |
| C-F Stretch | 1200-1250 | Strong |
| Aromatic C=C Stretch | 1580-1600, 1450-1500 | Medium to Strong |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium |
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak (M⁺) is expected at m/z 182. Key fragmentation patterns would likely involve the loss of CO (m/z 154) and subsequent fragmentation of the heterocyclic ring.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is primarily dictated by the carbonyl group, the sulfur atom, and the activated methylene group at the C-3 position. The electron-withdrawing nature of the 8-fluoro substituent can also influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Caption: Potential reactivity pathways of the thiochromanone core.
-
Reduction of the Carbonyl Group: The ketone can be readily reduced to the corresponding alcohol, 8-fluoro-2,3-dihydro-4H-thiochromen-4-ol, using standard reducing agents like sodium borohydride.[7]
-
Oxidation of the Sulfur Atom: The thioether can be oxidized to the corresponding sulfoxide and further to the sulfone using oxidizing agents such as hydrogen peroxide or m-CPBA. These oxidized derivatives are also of interest in medicinal chemistry.[7]
-
Reactions at the α-Carbon: The methylene group at the C-3 position is activated by the adjacent carbonyl group and can participate in various condensation reactions, such as the Aldol condensation with aromatic aldehydes, to form 3-arylidenethiochroman-4-ones.[7]
Potential Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The broader class of thiochromenones has demonstrated a wide range of biological activities. For instance, derivatives have been investigated for their potential as:
-
Anticancer Agents: Thiochromenones have been shown to inhibit tumor cell growth and induce apoptosis.[1]
-
Antimicrobial Agents: Various thiochromenone derivatives have exhibited activity against a range of bacteria and fungi.[2]
-
Enzyme Inhibitors: The thiochromenone scaffold has been utilized in the design of selective enzyme inhibitors, such as for monoamine oxidases (MAOs).[6]
The presence of the 8-fluoro substituent can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of these potential drug candidates, making this compound a highly relevant building block in contemporary medicinal chemistry.[3]
References
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-
Guo, F., et al. (2024). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Available at: [Link]
-
Ishikawa, T., et al. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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-
Somasundaram, M., et al. (2013). 3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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-
Preprints.org. (2024). One-Pot Synthesis of Thiochromone and It's Derivatives. Available at: [Link]
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-
Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. Available at: [Link]
- [This result is not available.]
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- [This result is not available.]
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spectroscopic data of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
An In-depth Technical Guide to the Spectroscopic Characterization of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Abstract
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] The introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and bioavailability, making its precise structural confirmation paramount.[1][2] This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. As complete, experimentally verified data for this specific molecule is not consolidated in published literature, this paper synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with structurally related, well-characterized thiochromenone and chromenone derivatives.[3][4][5][6] We present detailed protocols for data acquisition and an in-depth interpretation of expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy results, intended for researchers, scientists, and drug development professionals.
Molecular Structure and Foundational Analysis
The structural integrity of a synthetic compound is the bedrock of its functional application. For this compound, spectroscopic analysis serves to confirm the connectivity of the thiochromenone core, the saturation of the heterocyclic ring, and, crucially, the regiochemistry of the fluorine substituent on the aromatic ring. The molecule's structure integrates an electron-withdrawing ketone, a sulfur atom within the heterocyclic ring, and a highly electronegative fluorine atom, all of which impart distinct and predictable features to its spectroscopic profile.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, ¹H and ¹³C NMR will confirm the key structural motifs: the two aliphatic methylene groups, the three protons on the fluorinated aromatic ring, and the nine distinct carbon environments.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.[5][7]
-
¹H NMR Acquisition: Acquire spectra at 298 K. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire spectra using proton noise decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is predicted to show two distinct regions: an aliphatic region corresponding to the protons at C2 and C3, and an aromatic region for the protons at C5, C6, and C7. The fluorine at C8 will introduce characteristic splitting patterns due to through-bond H-F coupling.
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-2 (CH₂) | 3.25 - 3.40 | t | JH2-H3 = 6.5 | 2H | Aliphatic protons adjacent to sulfur. |
| H-3 (CH₂) | 3.00 - 3.15 | t | JH3-H2 = 6.5 | 2H | Aliphatic protons α to the carbonyl group, expected to be slightly upfield from H-2. |
| H-7 | 7.60 - 7.75 | ddd | JH7-H6 = 8.0, JH7-H5 = 1.5, JH7-F8 = 5.5 | 1H | Ortho to the carbonyl group and coupled to H6, H5 (meta), and F8. |
| H-5 | 7.35 - 7.50 | dd | JH5-H6 = 8.0, JH5-H7 = 1.5 | 1H | Ortho to the C4a-C8a bridge, coupled to H6 and H7 (meta). |
| H-6 | 7.15 - 7.30 | td | JH6-H5 = 8.0, JH6-H7 = 8.0, JH6-F8 = 8.5 | 1H | Coupled to both adjacent protons (H5, H7) and the fluorine atom at C8. |
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum will display nine unique signals. The most downfield signal will be the carbonyl carbon. The carbon directly attached to the fluorine (C8) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in the aromatic ring will also exhibit smaller C-F couplings.[8]
| Carbon Position | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |
| C-4 (C=O) | 195.0 - 198.0 | d | ³JCF ≈ 3 | Carbonyl carbon, deshielded. |
| C-8 | 160.0 - 163.0 | d | ¹JCF ≈ 250 | Aromatic carbon directly bonded to fluorine, shows large C-F coupling. |
| C-8a | 138.0 - 141.0 | s | - | Quaternary carbon adjacent to sulfur. |
| C-6 | 134.0 - 136.0 | d | ³JCF ≈ 8 | Aromatic CH carbon. |
| C-4a | 128.0 - 131.0 | d | ²JCF ≈ 15 | Quaternary carbon adjacent to the carbonyl. |
| C-5 | 125.0 - 127.0 | d | ⁴JCF ≈ 3 | Aromatic CH carbon. |
| C-7 | 118.0 - 120.0 | d | ²JCF ≈ 22 | Aromatic CH carbon ortho to fluorine, significantly affected by C-F coupling. |
| C-2 (CH₂) | 38.0 - 40.0 | s | - | Aliphatic carbon α to the carbonyl. |
| C-3 (CH₂) | 25.0 - 27.0 | s | - | Aliphatic carbon adjacent to sulfur. |
graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];H2 [label="H-2", pos="0,0!"]; H3 [label="H-3", pos="1,0!"]; H5 [label="H-5", pos="2,0!"]; H6 [label="H-6", pos="3,0!"]; H7 [label="H-7", pos="4,0!"];
H2 -- H3 [label=" J_HH", fontname="Arial"]; H5 -- H6 [label=" J_HH", fontname="Arial"]; H6 -- H7 [label=" J_HH", fontname="Arial"]; H5 -- H7 [style=dashed, color="#EA4335", label="meta"]; }
Caption: Predicted key ¹H-¹H COSY correlations for the title compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the compound's structure and stability.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this class of compounds.[9][10] Electron ionization (EI) could also be used.
-
Analysis: Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.[5]
Predicted Mass Spectrum
-
Molecular Formula: C₉H₇FOS
-
Exact Mass: 182.0252
-
Predicted [M+H]⁺: 183.0330
The high-resolution mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 183.0330, confirming the elemental formula. The fragmentation pattern would likely involve characteristic losses, providing further structural evidence.
Caption: Plausible fragmentation pathways under Electron Ionization (EI).
A key fragmentation pathway for chromenone-type structures is the retro-Diels-Alder (RDA) reaction, leading to the loss of ethylene (C₂H₄). Another expected fragmentation is the loss of a carbonyl group (CO). The loss of the fluorine radical is also a possible pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Method: The spectrum can be recorded using either a potassium bromide (KBr) pellet containing a small amount of the solid sample or via Attenuated Total Reflectance (ATR) on the neat solid.[7]
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Collection: Spectra are typically collected over a range of 4000–400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum will be dominated by a strong absorption from the carbonyl group and will also feature characteristic bands for the aromatic C-H, C=C, C-F, and C-S bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |
| 2980 - 2850 | Medium | Aliphatic C-H stretch | Characteristic of the two CH₂ groups. |
| 1670 - 1690 | Strong | C=O stretch (ketone) | The strong, sharp peak is indicative of the conjugated ketone.[7] |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected in this region for the benzene ring. |
| 1250 - 1150 | Strong | C-F stretch | A strong band characteristic of an aryl-fluoride bond. |
| 700 - 650 | Medium | C-S stretch | Characteristic of the thioether linkage. |
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. The predicted data, derived from established principles and comparison with related structures, highlights key expected features:
-
¹H NMR: Distinct aliphatic triplets and a complex aromatic pattern with characteristic H-F couplings.
-
¹³C NMR: Nine unique carbon signals, including a downfield ketone and a C-F doublet with a large ¹JCF coupling constant.
-
Mass Spectrometry: An accurate mass measurement confirming the elemental formula C₉H₇FOS.
-
IR Spectroscopy: A strong carbonyl absorption around 1680 cm⁻¹ and a prominent C-F stretch.
This guide serves as a valuable resource for researchers, enabling confident characterization of this important synthetic intermediate and facilitating its application in drug discovery and development programs.
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An In-Depth Technical Guide to 8-fluoro-2,3-dihydro-4H-thiochromen-4-one (CAS Number: 21243-12-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the thiochromanone scaffold can profoundly influence the molecule's physicochemical and pharmacokinetic properties, making it a valuable building block in the design of novel therapeutics. This document details the compound's properties, a robust synthetic methodology, in-depth spectroscopic analysis, chemical reactivity, and its applications in drug discovery, with a particular focus on its potential as a scaffold for central nervous system (CNS) agents and anti-inflammatory compounds.
Introduction: The Significance of Fluorinated Thiochromanones
Thiochromanones, sulfur-containing analogues of chromanones, represent a class of privileged scaffolds in medicinal chemistry. Their inherent biological activities are diverse, ranging from antimicrobial to anticancer properties. The introduction of fluorine, a bioisostere for hydrogen, can dramatically alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. In the case of this compound, the fluorine atom at the C8 position is anticipated to modulate the electronic and steric properties of the aromatic ring, potentially leading to enhanced biological efficacy and a more favorable pharmacokinetic profile. This guide serves as a technical resource for researchers looking to leverage the unique properties of this compound in their drug discovery and development endeavors.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 21243-12-9 | [1] |
| Molecular Formula | C₉H₇FOS | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| IUPAC Name | 8-fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Purity | Commercially available up to 98% | [1] |
| Storage | Store at room temperature | General laboratory practice |
Synthesis and Purification
The synthesis of thiochromen-4-ones can be challenging due to the nature of sulfur.[2] A robust and adaptable one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids has been reported, offering a time and cost-effective method with reduced waste.[2] While a specific synthesis for the 8-fluoro derivative is not explicitly detailed in the literature, the following protocol is adapted from this general and reliable method.
Synthetic Pathway: A Two-Step, One-Pot Approach
The synthesis involves two key transformations within a single reaction vessel: the formation of the thiochroman-4-one via intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid intermediate, followed by an oxidation step.
Sources
The Rising Profile of Fluorinated Thiochromenones in Medicinal Chemistry: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, bioavailability, and target affinity.[1][2][3] Thiochromenones, heterocyclic compounds featuring a sulfur atom in their core structure, have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This technical guide provides an in-depth exploration of the biological activities of fluorinated thiochromenones, synthesizing current research to offer a comprehensive resource for researchers in medicinal chemistry and drug development. We will delve into the synthetic rationale, key biological activities, mechanisms of action, and the critical structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.
Introduction: The Strategic Advantage of Fluorine in Thiochromenone Scaffolds
The thiochromenone core, a benzothiopyran-4-one system, is a privileged structure in medicinal chemistry, analogous to the more widely studied chromones.[6] The presence of the sulfur atom influences the molecule's electronic and steric properties, often leading to unique biological profiles compared to its oxygen-containing counterparts.[5]
The introduction of fluorine into the thiochromenone scaffold is a deliberate strategy to modulate its pharmacological properties.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the biological half-life of a drug candidate.[7]
-
Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.[1][7]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[3][8]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
This guide will explore how these fundamental principles translate into tangible biological activity for fluorinated thiochromenones.
Synthetic Strategies for Fluorinated Thiochromenones
The synthesis of fluorinated thiochromenones typically involves multi-step processes, often starting from fluorinated thiophenols or benzaldehydes. A common and effective method is the Michael addition of polyfluoroalkenoates with thiophenols, followed by cyclization using polyphosphoric acid (PPA).[9] Other approaches include one-pot multi-component strategies utilizing fluorinating reagents like N-Fluorobenzenesulfonimide (NFSI).[10]
The diagram below illustrates a generalized synthetic workflow for producing fluorinated thiochromenones.
Caption: Generalized workflow for the synthesis of fluorinated thiochromenones.
Diverse Biological Activities of Fluorinated Thiochromenones
The incorporation of fluorine into the thiochromenone backbone has led to the discovery of compounds with a wide spectrum of biological activities.
Anticancer Activity
Fluorinated thiochromenones have emerged as promising anticancer agents.[5] Structure-activity relationship (SAR) studies have revealed that the position and number of fluorine substituents significantly impact cytotoxicity. For instance, fluorine substitution at the 6th and 8th positions of the thiochromenone ring has been shown to increase anticancer potential several-fold compared to non-fluorinated or chloro-substituted analogs.[5]
Mechanism of Action: The anticancer effects of these compounds are often multifaceted. Mechanistic studies have shown that some derivatives can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and cause cell cycle arrest, typically at the G2/M phase, in cancer cells.[5]
The following diagram depicts a simplified signaling pathway for ROS-mediated apoptosis induced by fluorinated thiochromenones.
Caption: ROS-mediated apoptosis pathway induced by fluorinated thiochromenones.
Antimicrobial and Antifungal Activity
Thiochromenone derivatives have demonstrated significant antimicrobial and antifungal properties.[4][5] Fluorination can enhance these activities. For example, some fluorinated chromones and their thio-analogs have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, such as E. coli and B. subtilis.[11] The thiochromanone scaffold, a related structure, has also been shown to exhibit potent antibacterial and antifungal activity, in some cases outperforming standard drugs.[5][12]
Structure-Activity Relationship (SAR): SAR studies indicate that the presence of a 3-hydroxyl group on the thiochromenone ring can be crucial for antimicrobial activity.[5] Additionally, the nature and position of other substituents play a significant role in determining the potency and spectrum of activity.
Anti-inflammatory Activity
Fluorinated compounds, in general, are known to possess anti-inflammatory properties.[13][14][15][16] While direct studies on the anti-inflammatory effects of fluorinated thiochromenones are emerging, related fluorinated structures like dihydropyranonaphthoquinones have shown potent inhibition of nitric oxide (NO) production and pro-inflammatory cytokines such as IL-1β and IL-6 in macrophage cells.[13] This suggests that fluorinated thiochromenones are promising candidates for the development of novel anti-inflammatory agents.
Enzyme Inhibition: A Key Mechanism of Action
A significant mode of action for many fluorinated compounds, including thiochromenone derivatives, is enzyme inhibition.[8][17][18][19] Fluorine's unique electronic properties make it a valuable tool in designing potent and selective enzyme inhibitors.
Fluorinated molecules can act as:
-
Mechanism-based inhibitors (suicide substrates): These compounds are chemically inert until they are processed by the target enzyme, at which point they become activated and covalently bind to the enzyme, leading to irreversible inactivation.[17][19]
-
Transition-state analogues: The presence of fluorine can stabilize a conformation that mimics the transition state of the enzymatic reaction, leading to very tight binding to the active site.[20] For example, α-fluorinated ketones are effective inhibitors of serine proteases.[20]
While specific enzyme targets for many fluorinated thiochromenones are still under investigation, their structural similarity to known enzyme inhibitors suggests they may target kinases, proteases, or other enzymes involved in disease pathways.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized fluorinated thiochromenones, a series of standardized in vitro and in vivo assays are employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the anticancer potential of a compound by measuring its effect on cell viability.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated thiochromenone derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the fluorinated thiochromenone in a 96-well plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
The following diagram outlines the workflow for determining the MIC of a compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data Summary
The following table summarizes representative biological activity data for thiochromenone derivatives and related fluorinated compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.
| Compound Class | Biological Activity | Target/Cell Line | Potency (IC50/MIC) | Reference |
| Spiro-indoline thiochromane | Antifungal | Candida neoformans | 8 µg/mL | [4] |
| Thiochromanone-thiosemicarbazones | Anticancer | MCF-7 (breast cancer) | Not specified, induces G2/M arrest | [5] |
| 6-Fluoro-thiochromone vinyl sulfone | Anti-leishmanial | Leishmania | Not specified, enhanced activity | [5] |
| Fluorinated Dihydropyranonaphthoquinones | Anti-inflammatory | RAW264.7 macrophages | IC50 = 1.67 µM (NO inhibition) | [13] |
| Fluorinated Chalcones | Anticancer | Various human cancer lines | IC50 in nanomolar range | [21] |
Conclusion and Future Directions
Fluorinated thiochromenones represent a dynamic and promising area of research in medicinal chemistry. The strategic incorporation of fluorine has proven to be an effective method for enhancing a range of biological activities, including anticancer, antimicrobial, and potentially anti-inflammatory effects. The underlying mechanisms often involve the induction of oxidative stress, cell cycle arrest, and enzyme inhibition.
Future research should focus on:
-
Elucidating specific molecular targets: Identifying the precise enzymes or receptors that fluorinated thiochromenones interact with will enable more rational drug design.
-
Expanding SAR studies: A more systematic exploration of the effects of fluorine substitution patterns will help to optimize potency and selectivity.
-
In vivo evaluation: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Development of novel synthetic methodologies: More efficient and versatile synthetic routes will accelerate the discovery of new and more potent analogues.
The continued exploration of fluorinated thiochromenones holds significant potential for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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The Thiochromenone Core: A Journey from Classical Synthesis to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiochromenone scaffold, a sulfur-containing analogue of the well-known chromone, has carved a significant niche.[1] Its unique electronic and steric properties, conferred by the replacement of the endocyclic oxygen with a sulfur atom, have endowed its derivatives with a remarkable spectrum of biological activities.[1][2] This guide provides a comprehensive exploration of the discovery and history of thiochromenone derivatives, delving into the evolution of their synthesis and their escalating importance in modern drug development. We will traverse from the foundational classical methodologies to the sophisticated, high-efficiency synthetic strategies employed today, offering insights into the rationale behind experimental choices and the practical applications of these versatile molecules.
A Historical Perspective: The Genesis of the Thiochromenone Scaffold
The precise moment of the first synthesis of the parent 4H-thiochromen-4-one is not definitively documented in a single seminal publication. However, the historical narrative of its discovery is intrinsically linked to the development of synthetic routes for its oxygen-containing counterpart, the chromone. Early organic chemists adapted established methods for chromone synthesis to incorporate a sulfur atom, leading to the first thiochromenone derivatives.
Among the earliest and most fundamental approaches to the thiochromenone core is the intramolecular cyclization of 3-(arylthio)propanoic acids.[3][4] This method, conceptually straightforward, involves the formation of a thioether linkage followed by a Friedel-Crafts-type acylation to construct the heterocyclic ring.
Another foundational method involves the bromination of a pre-formed thiochroman-4-one, followed by a dehydrohalogenation step to introduce the double bond and yield the thiochromenone.[5][6] This two-step process, while effective, highlights the early reliance on multi-step procedures to access the core scaffold. These classical methods, though often superseded by more modern techniques, laid the essential groundwork for the exploration of thiochromenone chemistry.
The Evolution of Synthetic Strategies: From Classical to Contemporary
The journey from the early, often harsh and low-yielding, synthetic methods to the elegant and efficient strategies of today reflects the broader advancements in organic chemistry. This section provides a comparative analysis of key synthetic methodologies, highlighting their underlying principles, advantages, and limitations.
Classical Cyclization and Condensation Reactions
The foundational routes to thiochromenones relied on robust, well-established reactions. While effective, they often required harsh conditions and offered limited functional group tolerance.
-
Cyclization of 3-(Arylthio)propanoic Acids: This method remains a viable route, particularly for the synthesis of simple, unsubstituted thiochromenones. The primary advantage lies in the ready availability of the starting materials. However, the cyclization step, typically requiring strong acids like polyphosphoric acid (PPA) and high temperatures, can be a significant drawback, limiting its application to sensitive substrates.[3][7]
-
Simonis-type Condensation: Analogous to the Simonis reaction for chromones, the condensation of thiophenols with β-ketoesters in the presence of a dehydrating agent like phosphorus pentoxide was an early approach.[8] This method can provide direct access to substituted thiochromenones, but often suffers from poor regioselectivity and the formation of byproducts.
The Rise of Modern Methodologies
The late 20th and early 21st centuries witnessed a paradigm shift in thiochromenone synthesis, driven by the development of transition-metal catalysis and novel reaction cascades.
-
Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized thiochromenones.[9] These methods offer exceptional functional group tolerance, high yields, and precise control over the substitution pattern. A notable example is the Suzuki-Miyaura coupling of a pre-functionalized thiochromenone core with a boronic acid derivative. While powerful, potential catalyst poisoning by sulfur-containing compounds can be a challenge, sometimes necessitating higher catalyst loadings or specialized ligand systems.[9] The use of a reagent capsule has been shown to mitigate catalyst poisoning in some multi-component reactions.[10]
-
One-Pot Syntheses: In the quest for greater efficiency and sustainability, one-pot methodologies have gained prominence. These strategies combine multiple reaction steps into a single operation, avoiding the need for intermediate purification and reducing waste.[5][7][11] A prime example is the one-pot synthesis from 3-(arylthio)propanoic acids, which combines the cyclization and dehydrogenation steps.[3][7][12] The advantages of this approach are significant, including time and cost savings, and increased overall efficiency.[7]
-
Cascade and Multicomponent Reactions: More sophisticated approaches involve elegant cascade or multicomponent reactions where a series of bond-forming events occur in a controlled sequence.[13] These reactions can rapidly generate molecular complexity from simple starting materials, offering a highly efficient route to diverse thiochromenone libraries.
Comparative Analysis of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Typical Applications |
| Classical Cyclization | Readily available starting materials; straightforward concept.[3] | Harsh reaction conditions (strong acids, high temperatures); limited functional group tolerance.[7] | Synthesis of simple, robust thiochromenone scaffolds. |
| Palladium-Catalyzed Coupling | Excellent functional group tolerance; high yields; precise control of substitution.[9] | Potential for catalyst poisoning by sulfur; cost of catalyst and ligands.[9][10] | Late-stage functionalization and synthesis of complex, highly substituted derivatives. |
| One-Pot Synthesis | Increased efficiency; time and cost savings; reduced waste.[7][11] | Optimization can be challenging; potential for side reactions. | Rapid generation of thiochromenone libraries for screening. |
| Cascade/Multicomponent Reactions | High atom economy; rapid increase in molecular complexity.[13] | Requires careful design of substrates and reaction conditions. | Efficient synthesis of structurally diverse and complex thiochromenone derivatives. |
The Biological Significance of Thiochromenone Derivatives: A Privileged Scaffold in Drug Discovery
The thiochromenone core has proven to be a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[5] This versatility has led to the discovery of thiochromenone derivatives with a wide array of pharmacological activities.
A Spectrum of Therapeutic Potential
-
Anticancer Activity: Numerous thiochromenone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tumor cell growth and the induction of apoptosis.[5] Their structural similarity to flavones, a class of compounds with known anticancer properties, has spurred significant research in this area.
-
Antimicrobial and Antifungal Properties: The thiochromenone scaffold has been successfully incorporated into molecules with significant antibacterial and antifungal properties.[2][5] These compounds represent promising leads in the ongoing battle against drug-resistant pathogens.
-
Antiviral and Anti-HIV Activity: Certain thiochromenone derivatives have exhibited promising antiviral activity, including against the human immunodeficiency virus (HIV).[9]
-
Other Biological Activities: The therapeutic potential of thiochromenones extends beyond these areas, with derivatives showing promise as anti-inflammatory, antioxidant, and antileishmanial agents.[4]
The diverse biological activities of thiochromenone derivatives underscore the importance of this scaffold in modern drug discovery. The ability to readily synthesize a wide range of analogues through the various methods described allows for systematic structure-activity relationship (SAR) studies, paving the way for the development of novel and more effective therapeutic agents.
Experimental Protocols: A Practical Guide
To provide a practical context, this section details a representative experimental protocol for a modern, efficient synthesis of a thiochromenone derivative.
General Procedure for the One-Pot Synthesis of 6-Substituted-4H-Thiochromen-4-ones from 3-(Arylthio)propanoic Acids[3]
Rationale: This one-pot procedure is selected for its efficiency, broad substrate scope, and use of readily available starting materials, making it an excellent example of a modern approach to thiochromenone synthesis. The use of polyphosphoric acid (PPA) serves as both the cyclizing and dehydrating agent.
Step-by-Step Methodology:
-
To a round-bottom flask charged with the appropriate 3-(arylthio)propanoic acid (1.0 mmol), add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add ice-water to the flask to quench the reaction and dissolve the PPA.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-substituted-4H-thiochromen-4-one.
Self-Validation: The identity and purity of the synthesized thiochromenone can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The melting point of the crystalline product can also be compared with literature values.
Visualizing the Synthetic Pathways
To better illustrate the key synthetic transformations discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Classical synthetic routes to the thiochromenone core.
Caption: Modern, efficient synthetic strategies for thiochromenone derivatives.
Conclusion and Future Outlook
The field of thiochromenone chemistry has evolved significantly from its classical roots. The development of robust and versatile synthetic methodologies has not only facilitated the efficient production of these valuable scaffolds but has also enabled the exploration of their vast chemical space. The recognition of the thiochromenone core as a privileged scaffold in drug discovery continues to drive innovation in both synthetic chemistry and medicinal research.
Future efforts in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including the expanded use of flow chemistry and biocatalysis. Furthermore, the continued exploration of the biological activities of novel thiochromenone derivatives holds immense promise for the discovery of new therapeutic agents to address unmet medical needs. The journey of the thiochromenone core, from a laboratory curiosity to a cornerstone of modern drug discovery, is a testament to the power of synthetic chemistry to shape the future of medicine.
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An In-depth Technical Guide to the Physicochemical Characterization of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
This guide provides a comprehensive framework for the detailed investigation of the physical and structural properties of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] As a fluorinated thiochromenone, this scaffold is of significant interest in medicinal chemistry for its potential to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1] Our approach is grounded in established analytical techniques, providing researchers and drug development professionals with the necessary protocols to fully characterize this molecule.
The narrative that follows is designed not merely as a list of procedures, but as a logical workflow that a researcher would follow, explaining the rationale behind each experimental choice and ensuring that the data generated is both accurate and reliable.
Foundational Physicochemical Properties
A thorough characterization begins with the most fundamental physical constants of the molecule. These properties are not only crucial for identification and purity assessment but also inform handling, storage, and formulation decisions.
The initial step in characterizing any compound is to confirm its basic identity. The structure of this compound is foundational to all subsequent analysis.
DOT Script for Molecular Structure
Caption: 2D structure of this compound.
Based on its structure, the key identifiers can be tabulated. While experimental data for this specific molecule is not widely published, some properties can be calculated.
| Property | Value | Source |
| Molecular Formula | C₉H₇FOS | - |
| Molecular Weight | 182.22 g/mol | - |
| Calculated Density | 1.335 g/cm³ | [2] |
| Calculated Boiling Point | 288.2°C at 760 mmHg | [2] |
| Calculated Flash Point | 128.1°C | [2] |
The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range. For novel compounds like this compound, determining the melting point is an essential first experimental step after synthesis and purification.
Experimental Protocol: Melting Point Determination
This protocol is based on the widely used capillary method, suitable for a modern digital melting point apparatus.[3][4][5]
-
Sample Preparation:
-
Ensure the sample is completely dry and in a fine powdered form. If the solid is granular, gently pulverize it with a mortar and pestle.[6]
-
Obtain a glass capillary tube (sealed at one end).
-
Load the sample by pressing the open end of the capillary tube into the powder until a small amount enters the tube.
-
To pack the sample, invert the tube and tap it gently on a hard surface. For more effective packing, drop the capillary tube (closed end down) through a long, narrow tube (e.g., a piece of glass tubing) several times.[4][6]
-
The final packed sample height should be 2-3 mm to avoid an artificially broad melting range.[4][6]
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[4]
-
If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a preliminary range.[3]
-
For an accurate measurement, use a fresh sample. Set the starting temperature to at least 20°C below the approximate melting point found in the fast run.[6]
-
Heat at a slow rate, approximately 1-2°C per minute, to ensure thermal equilibrium.[3]
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.[6]
-
Record the temperature at which the entire sample has completely liquefied. This is the end of the melting range.[6]
-
Report the result as a range (e.g., 96.5–97.0 °C, as seen for the related compound 8-Methylthiochromen-4-one).[7]
-
Spectroscopic Characterization
Spectroscopic techniques provide unambiguous structural confirmation by probing the interaction of the molecule with electromagnetic radiation. For a novel compound, a combination of NMR, IR, and Mass Spectrometry is essential.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR and ¹³C NMR will be critical.
Causality in Experimental Design: The choice of solvent is paramount. A deuterated solvent is used to avoid overwhelming the sample signals with solvent protons.[8][9] Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.[10] The sample concentration must be optimized: high enough for a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, but not so high as to cause line broadening due to increased viscosity.[11]
DOT Script for NMR Workflow
Caption: Standard workflow for preparing and analyzing an NMR sample.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the compound into a small, clean vial.[11]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[9][11]
-
Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This step is critical as suspended solids will disrupt the magnetic field homogeneity, leading to poor spectral resolution.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay) using a Fourier transform.
-
Apply phase and baseline corrections to the spectrum.
-
Calibrate the chemical shift axis. Typically, the residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) is used as a reference (0 ppm).[11]
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the protons.
-
Expected ¹H NMR Spectral Features: Based on the structure and data from analogous thiochromenones, one would expect to see distinct signals for the aromatic protons (likely in the 7.0-8.5 ppm range) and the aliphatic protons of the dihydro-thiochromene ring (likely in the 2.5-4.5 ppm range).[7][12][13] The fluorine atom at the 8-position will likely introduce additional splitting (H-F coupling) to the adjacent aromatic proton.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality in Experimental Design: For a solid sample, the goal is to create a thin, uniform layer for the IR beam to pass through. The KBr pellet method is a classic transmission technique where the sample is finely ground and dispersed in a matrix of potassium bromide, which is transparent in the mid-IR range.[14][15] This minimizes light scattering (Christiansen scattering), which can distort spectral bands.[16] An alternative, often simpler method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation and analyzes the solid directly.[17][18]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Place approximately 1-2 mg of the compound and 100-200 mg of dry, spectroscopic grade KBr powder into an agate mortar.[14]
-
Grind the two solids together thoroughly with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial for a high-quality spectrum.[16]
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[14]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path.
-
Acquire a background spectrum first (typically of a blank KBr pellet or empty sample compartment) to be subtracted from the sample spectrum.[15]
-
Acquire the sample spectrum.
-
Expected IR Spectral Features: Key absorption bands would be expected for:
-
C=O (ketone) stretch: A strong, sharp peak typically around 1640-1680 cm⁻¹, characteristic of α,β-unsaturated ketones in a cyclic system.[13][19]
-
C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-S stretch: Weaker absorptions, often difficult to assign, in the 600-800 cm⁻¹ range.
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that generates fragment ions, while softer techniques like Electrospray Ionization (ESI) are excellent for determining the molecular ion with minimal fragmentation.[20]
Causality in Experimental Design: The choice of ionization method dictates the type of information obtained. EI is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns that can be pieced together to confirm the structure.[20] ESI, a "soft" technique, typically protonates the molecule (forming [M+H]⁺), providing a clear molecular weight but little fragmentation unless coupled with tandem MS (MS/MS).[20][21] For full characterization, both are valuable.
Expected Fragmentation Patterns (EI-MS): The fragmentation of thiochromenone derivatives often involves characteristic cleavages.[22][23][24] For this compound, one might anticipate:
-
A strong molecular ion (M⁺) peak.
-
Loss of small, stable neutral molecules like CO, CH₂=CH₂, or H₂S.
-
Cleavage of the dihydro-thiochromene ring.
-
The presence of the fluorine atom will result in a characteristic isotopic pattern.
Conclusion
The systematic application of these analytical techniques—melting point determination, NMR spectroscopy, FTIR spectroscopy, and mass spectrometry—provides a robust and self-validating framework for the complete physicochemical characterization of this compound. Each experiment yields a piece of the structural puzzle, and together they provide the unambiguous data required for publication, patenting, and advancement into further stages of drug discovery and development. The protocols and rationale outlined in this guide are designed to ensure the highest degree of scientific integrity and data quality.
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An In-depth Technical Guide to the Stability and Storage of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of this important pharmaceutical intermediate.
Introduction: The Significance of this compound
This compound is a key heterocyclic building block in medicinal chemistry. Its fluorinated thiochromenone core is of significant interest due to the role of fluorine in modulating the metabolic stability, binding affinity, and bioavailability of drug candidates[1]. This compound and its derivatives are actively investigated for the development of novel therapeutics, including central nervous system agents, anti-inflammatory compounds, and selective enzyme inhibitors[1]. The thiochromenone scaffold itself is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities[2][3].
Given its pivotal role in pharmaceutical research and development, maintaining the chemical integrity of this compound from procurement through to experimental use is paramount. This guide elucidates the potential stability liabilities of the molecule and provides actionable protocols for its proper storage and handling.
Chemical Structure and Inherent Stability Considerations
The stability of this compound is intrinsically linked to its constituent functional groups: an aromatic fluoride, a thioether within a heterocyclic ring, and a ketone conjugated with the aromatic ring.
-
Aromatic Fluorine: The carbon-fluorine bond on the aromatic ring is exceptionally strong and generally stable under typical laboratory conditions. It is not considered a primary point of degradation.
-
Thioether Moiety: The sulfide linkage is a potential site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ion catalysts, can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. This oxidation can significantly alter the molecule's steric and electronic properties, impacting its biological activity.
-
α,β-Unsaturated Ketone System: The ketone functional group and the adjacent dihydrothiopyran ring can be susceptible to a range of reactions. While the aromatic system provides some stability, the ketone can undergo reactions typical of carbonyl compounds. The overall thiochromenone scaffold, however, is generally considered a stable heterocyclic system.
Predicted Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can predict potential degradation pathways based on the known reactivity of analogous structures, such as other thioethers and compounds with α,β-unsaturated carbonyl motifs[4][5].
Oxidative Degradation
The primary anticipated degradation pathway is the oxidation of the thioether. This can proceed in two steps to yield the sulfoxide and then the sulfone.
Diagram of Oxidative Degradation Pathway
Caption: Predicted oxidative degradation of the thioether moiety.
Hydrolytic Degradation
Thiochromenones are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the thioether linkage or other ring-opening reactions could potentially occur, although this is considered less likely than oxidation under normal storage conditions[4].
Photodegradation
Compounds with chromophores, such as the aromatic ketone system in this molecule, have the potential to absorb UV light. This can lead to the formation of reactive excited states and subsequent degradation. While specific photostability data is unavailable, it is a prudent measure to protect the compound from light. Chalcones, which also possess an α,β-unsaturated carbonyl system, are known to be susceptible to photolytic conditions[5].
Recommended Storage and Handling Protocols
Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[6] | Reduced temperature slows down the rate of potential degradation reactions, particularly oxidation. While some suppliers suggest room temperature storage[1], refrigeration is a more conservative and recommended approach for long-term stability. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation of the thioether. |
| Light | Amber vial or protection from light | Prevents potential photodegradation initiated by UV light absorption by the aromatic ketone system. |
| Moisture | Tightly sealed container with desiccant | Protects against potential hydrolysis, although this is a lower risk. Sealing also prevents atmospheric oxygen ingress. |
Handling
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material.
-
Weighing: Weigh the compound promptly and reseal the container tightly. For multiple uses, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.
-
Solution Stability: The stability of this compound in solution is solvent-dependent and should be determined experimentally. For short-term storage of solutions, refrigeration (2-8 °C) and protection from light are recommended. The use of de-gassed solvents can further mitigate oxidation.
Experimental Workflow for Stability Assessment
To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish degradation kinetics.
Workflow for Forced Degradation Study
Caption: A systematic workflow for conducting a forced degradation study.
Step-by-Step Protocol for a Preliminary Stability Assessment
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂.
-
Control: Mix the stock solution with an equal volume of the solvent.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
Analysis:
-
Neutralize the acidic and basic samples.
-
Analyze all samples by reverse-phase HPLC with UV detection. Compare the chromatograms of the stressed samples to the control.
-
Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Interpretation: The percentage of degradation can be calculated from the peak areas. Significant degradation under any of these conditions will indicate the primary stability liabilities.
Conclusion
While this compound is a relatively stable compound, its thioether moiety presents a clear susceptibility to oxidation. Adherence to the storage and handling protocols outlined in this guide—namely, refrigeration, storage under an inert atmosphere, and protection from light—is crucial for preserving its chemical integrity. For critical applications, a formal stability study is recommended to fully characterize its degradation profile. By implementing these measures, researchers can ensure the reliability of their experimental results and the successful progression of their drug discovery and development programs.
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Unlocking the Therapeutic Potential of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one: A Technical Guide for Researchers
Introduction: The Promise of a Fluorinated Thiochromenone Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a powerful tool for optimizing drug-like properties.[1][2][3][4][5] The thiochromen-4-one core, a sulfur-containing analog of the well-known chromone scaffold, has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[6][7][8] This guide focuses on a particularly promising derivative, 8-fluoro-2,3-dihydro-4H-thiochromen-4-one , a molecule poised for exploration in several key therapeutic areas. The introduction of a fluorine atom at the 8-position is anticipated to enhance metabolic stability, binding affinity, and bioavailability, making it an attractive candidate for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology.[9][10]
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound. We will delve into the scientific rationale behind its proposed applications, provide detailed experimental protocols for its evaluation, and offer insights into the interpretation of potential results.
Physicochemical Properties and Synthesis
| Property | Value |
| Molecular Formula | C₉H₇FO₂S |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 21243-12-9 |
| Appearance | Solid |
| Storage | Room temperature |
Section 1: Potential Applications in Neurodegenerative Diseases
Scientific Rationale: A Multi-Faceted Approach to Neuroprotection
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss and dysfunction. The therapeutic potential of this compound in this area stems from several key properties of the thiochromenone scaffold and the strategic fluorine substitution.
-
Monoamine Oxidase (MAO) Inhibition: Thiochromenone derivatives have been identified as inhibitors of monoamine oxidases (MAOs), enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin.[6] MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. The electronic properties of the fluorine atom can enhance the binding affinity of the molecule to the MAO active site, potentially leading to more potent and selective inhibition.
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Thiochromenones have demonstrated antioxidant properties, which can help protect neurons from damage caused by reactive oxygen species (ROS).[6][8]
-
Blood-Brain Barrier (BBB) Penetration: The introduction of fluorine can improve the lipophilicity of a molecule, a key factor in its ability to cross the blood-brain barrier and reach its target in the CNS.[10]
Experimental Workflow: Screening for Neuroprotective Activity
Caption: Workflow for in vitro evaluation of neuroprotective potential.
Detailed Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method for screening inhibitors of MAO-A and MAO-B.
Materials:
-
This compound (test compound)
-
MAO-A and MAO-B enzymes (human recombinant)
-
MAO substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the test compound and positive controls in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare working solutions of the test compound and controls by diluting the stock solutions in assay buffer.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorometric probe in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to the wells of the 96-well plate.
-
Add 50 µL of the test compound working solutions, positive controls, or assay buffer (for no-inhibitor control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Section 2: Potential Applications in Oncology
Scientific Rationale: Targeting Cancer Cell Proliferation and Survival
The thiochromenone scaffold has been investigated for its anticancer properties, with derivatives showing the ability to inhibit tumor cell growth and induce apoptosis.[6][7][8] The incorporation of a fluorine atom can further enhance these activities.
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Thiochromenone derivatives have been shown to trigger apoptotic pathways in cancer cells.
-
Enzyme Inhibition: Certain enzymes that are overexpressed in cancer cells and play a role in tumor progression can be targeted by small molecules. The thiochromenone scaffold can serve as a template for designing inhibitors of such enzymes.
-
Enhanced Potency: Halogenation, particularly fluorination, has been shown to increase the cytotoxic activity of various heterocyclic compounds against cancer cell lines.
Experimental Workflow: In Vitro Anticancer Screening
Caption: A streamlined workflow for assessing anticancer potential.
Detailed Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the cytotoxic effect of the test compound on cancer cells.
Materials:
-
This compound (test compound)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Section 3: Potential Applications in Infectious Diseases
Scientific Rationale: A Scaffold for Novel Antimicrobial Agents
The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Thiochromenone derivatives have shown promise as antibacterial and antifungal agents.[6][7][8]
-
Broad-Spectrum Activity: The thiochromenone scaffold has been derivatized to yield compounds with activity against a range of bacterial and fungal pathogens.
-
Mechanism of Action: While not fully elucidated for all derivatives, potential mechanisms include disruption of microbial cell membranes or inhibition of essential enzymes.
-
Improved Pharmacokinetics: The fluorine substitution can enhance the compound's ability to penetrate microbial cells and resist metabolic degradation by microbial enzymes.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Standard workflow for evaluating antimicrobial activity.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (test compound)
-
Bacterial and/or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Prepare Compound Dilutions:
-
Prepare a series of two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determine MIC:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm to quantify growth.
-
Conclusion and Future Directions
This compound represents a compelling starting point for the development of novel therapeutics. The combination of the biologically active thiochromenone scaffold and the advantageous properties conferred by fluorine substitution provides a strong rationale for its investigation in neurodegenerative diseases, oncology, and infectious diseases. The experimental protocols detailed in this guide offer a clear roadmap for researchers to begin exploring the potential of this promising molecule. Future research should focus on synthesizing a library of derivatives to establish structure-activity relationships, elucidating the mechanisms of action, and progressing lead compounds to in vivo models.
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Gill, H., et al. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
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Janah, L., et al. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Singh, P., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
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El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
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Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]
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Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
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Bondad, M. G., et al. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository (SAIR). [Link]
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Chen, W. C., et al. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 19(10), 549. [Link]
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Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]
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Gonzalez, E. B. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479-8513. [Link]
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Genovino, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. MedChemComm, 14(1), 23-41. [Link]
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Vargas, L. J., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Heliyon, 9(7), e17822. [Link]
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Wang, Y., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 22(6), 856. [Link]
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Smith, A. T., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1146. [Link]
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Zhou, Y., et al. (2016). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 16(12), 1342-1350. [Link]
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Methodological & Application
Application Notes and Protocols for the Purification of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one by Column Chromatography
Introduction
8-fluoro-2,3-dihydro-4H-thiochromen-4-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural scaffold is a key intermediate in the synthesis of various pharmaceutical agents, including those targeting the central nervous system and inflammatory pathways. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Given its importance, the provision of a highly purified sample of this compound is critical for reliable downstream applications, such as in structure-activity relationship (SAR) studies.
This document provides a detailed guide to the purification of this compound using column chromatography. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive approach from crude sample preparation to final purity assessment. The methodologies are grounded in established principles of chromatography and are supplemented with insights to aid in troubleshooting and optimization.
Understanding the Synthesis and Potential Impurities
Based on this, a plausible synthetic pathway and the potential impurities are outlined below:
Figure 1: A plausible synthetic route and potential impurities.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual 2-fluorothiophenol and 3-((2-fluorophenyl)thio)propanoic acid are common impurities.
-
Polymeric Byproducts: The strong acid conditions of the cyclization can sometimes lead to the formation of polymeric materials.
-
Regioisomers: Depending on the precise reaction conditions, there is a possibility of forming other regioisomers, such as the 6-fluoro isomer, although the directing effects of the thioether and fluoro groups make the 8-fluoro isomer the expected major product.
Purification Strategy: Column Chromatography
Column chromatography is the method of choice for the purification of moderately polar organic compounds like this compound. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.
Materials and Equipment
| Material/Equipment | Specifications |
| Stationary Phase | Silica gel, 60 Å, 230-400 mesh |
| Mobile Phase Solvents | n-Hexane (ACS grade), Ethyl acetate (ACS grade) |
| Column | Glass chromatography column (appropriate size for scale) |
| Eluent Collection | Test tubes or fraction collector |
| Thin Layer Chromatography | TLC plates (silica gel 60 F254) |
| Visualization | UV lamp (254 nm), Potassium permanganate stain |
| Rotary Evaporator | For solvent removal |
| Glassware | Beakers, flasks, funnels, etc. |
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the product.
Step-by-Step Procedure:
-
Prepare TLC Chambers: Line two small beakers with filter paper and add a small amount of two different hexane:ethyl acetate mixtures (e.g., 9:1 and 8:2 v/v). Cover the beakers with watch glasses to allow the atmosphere to saturate with solvent vapors.
-
Spot the TLC Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate into the prepared chambers and allow the solvent front to ascend to near the top of the plate.
-
Visualize the Plate:
-
UV Light: Remove the plate and, once the solvent has evaporated, visualize it under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.[3]
-
Staining: Prepare a potassium permanganate stain (3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH in 300 mL water). Dip the TLC plate into the stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow or brown spots on a purple background.[4]
-
-
Analyze the Results: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system to achieve the target Rf for the product. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values.
Figure 2: Workflow for TLC solvent system optimization.
Protocol 2: Column Chromatography Purification
Once the optimal solvent system is determined, proceed with the column chromatography.
Step-by-Step Procedure:
-
Column Preparation:
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the separation by spotting every few fractions on a TLC plate and visualizing as described in Protocol 1.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment
After purification, it is essential to assess the purity of the final product.
Analytical Techniques
| Technique | Purpose | Typical Conditions |
| TLC | Quick purity check and comparison with the starting material. | Use the optimized solvent system. A pure compound should appear as a single spot. |
| HPLC | Quantitative purity analysis. | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile. Detector: UV at a suitable wavelength (e.g., 254 nm).[5] |
| GC-MS | Purity assessment and identification of volatile impurities. | Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detector: Mass spectrometer for identification of peaks.[6][7][8] |
| ¹H NMR | Structural confirmation and assessment of purity. | A clean spectrum with correct integrations and chemical shifts confirms the structure and high purity. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation on the column | Inappropriate solvent system; column overloading; uneven packing. | Re-optimize the solvent system with TLC; use less crude material; repack the column carefully. |
| Product does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Compound appears as a streak on TLC | Sample is too concentrated; compound is acidic or basic. | Dilute the sample for spotting; add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
| Cracked or channeled column bed | Column was allowed to run dry; packing was not uniform. | Repack the column, ensuring the silica bed remains wet at all times. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Silica gel is a fine powder and should be handled in a way that minimizes dust inhalation.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used. As a direct MSDS is not available, refer to that of the close analog, 8-fluoro-2,3-dihydro-4H-chromen-4-one, which is listed as a combustible solid.
Conclusion
The purification of this compound by column chromatography is a reliable and effective method for obtaining high-purity material essential for research and development in the pharmaceutical industry. By carefully optimizing the solvent system using TLC, properly packing and running the column, and subsequently verifying the purity with appropriate analytical techniques, researchers can confidently obtain the desired compound in a state suitable for their intended applications.
References
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MySkinRecipes. This compound. [Online] Available at: [Link]
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ResearchGate. Synthesis of 8-carbo substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and their thienoangelicin derivatives. [Online] Available at: [Link]
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University of California, Davis. TLC stains. [Online] Available at: [Link]
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University of California, Los Angeles. Thin Layer Chromatography. [Online] Available at: [Link]
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SCIRP. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Online] Available at: [Link]
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Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Online] Available at: [Link]
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AGA Analytical. Thin Layer Chromatography (TLC). [Online] Available at: [Link]
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YouTube. METHODS OF VISUALIZATIONS IN TLC. [Online] Available at: [Link]
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National Center for Biotechnology Information. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Online] Available at: [Link]
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SpringerLink. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Online] Available at: [Link]
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ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography?. [Online] Available at: [Link]
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ResearchGate. (PDF) Thiochroman-4-ones: Synthesis and reactions. [Online] Available at: [Link]
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ResearchGate. (PDF) GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Online] Available at: [Link]
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YouTube. Column Chromatography. [Online] Available at: [Link]
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MDPI. Gas Chromatography–Mass Spectrometry Detection of Thymoquinone in Oil and Serum for Clinical Pharmacokinetic Studies. [Online] Available at: [Link]
-
Odinity. Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. [Online] Available at: [Link]
-
SCIRP. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Online] Available at: [Link]
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Online] Available at: [Link]
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National Center for Biotechnology Information. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Online] Available at: [Link]
-
PubMed. Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. [Online] Available at: [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Online] Available at: [Link]
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National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Online] Available at: [Link]
-
Vietnam Journal of Science and Technology. An HPLC method for the determination of thioctic acid in raw material and tablets. [Online] Available at: [Link]
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Synthesis of Thiochromenone Analogs: An Application Guide for Medicinal Chemistry
Introduction: The Significance of the Thiochromenone Scaffold in Drug Discovery
Thiochromenones, sulfur analogs of the well-known chromone scaffold, represent a privileged heterocyclic system in the field of medicinal chemistry.[1][2][3] The replacement of the endocyclic oxygen with a sulfur atom imparts unique physicochemical properties, including altered electronic distribution and increased lipophilicity, which can significantly influence a molecule's interaction with biological targets.[4][5] Consequently, thiochromenone derivatives have garnered substantial interest for their diverse and potent pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-HIV properties.[1][4][6][7][8] This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for the synthesis of various thiochromenone analogs, grounded in mechanistic understanding and practical application.
Strategic Approaches to Thiochromenone Synthesis
The construction of the thiochromenone core can be achieved through several synthetic strategies, ranging from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed cross-coupling reactions.[9][10][11] The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. This guide will detail three robust and versatile protocols that represent common and cutting-edge approaches in the field.
Protocol 1: Classical Synthesis via Intramolecular Friedel-Crafts Acylation of 3-(Arylthio)propanoic Acids
This traditional and cost-effective method involves the preparation of a 3-(arylthio)propanoic acid intermediate, followed by an intramolecular cyclization and dehydration to form the thiochromenone ring. This approach is particularly useful for accessing a range of substituted thiochromenones starting from readily available thiophenols and α,β-unsaturated acids.[12]
Workflow Overview
Caption: Workflow for the classical synthesis of thiochromenone analogs.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Phenylthio)propanoic Acid
-
To a stirred mixture of an appropriate α,β-unsaturated acid (e.g., crotonic acid, 10 mmol) and a thiophenol derivative (15 mmol), add a catalytic amount of iodine (I₂) (1 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a cold saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the mixture with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(arylthio)propanoic acid, which can often be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation to Thiochromanone
-
Add the crude 3-(arylthio)propanoic acid (from Step 1) to a flask containing a suitable cyclizing agent such as Eaton's reagent (a 7.5 wt% solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA).
-
Heat the reaction mixture with stirring at a temperature ranging from 60 to 100 °C for 2-6 hours, monitoring by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the resulting aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the thiochroman-4-one derivative.
Step 3: Dehydrogenation to Thiochromenone
-
Dissolve the thiochroman-4-one (1 equivalent) in a suitable solvent such as dioxane or xylene.
-
Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and purify by column chromatography on silica gel to afford the desired thiochromen-4-one analog.
Causality and Mechanistic Insights
The initial step is a Michael addition of the thiophenol to the α,β-unsaturated acid, a conjugate addition reaction catalyzed by iodine. The subsequent intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The strong acid (Eaton's reagent or PPA) protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of the thiophenyl group, leading to cyclization and the formation of the thiochromanone ring after deprotonation. The final optional step involves an oxidation reaction to introduce the double bond, forming the more conjugated thiochromenone system.
Protocol 2: Palladium-Catalyzed Cross-Coupling for the Synthesis of 2-Aryl-4H-thiochromen-4-ones (Thioflavones)
This modern approach provides an efficient route to 2-aryl-substituted thiochromenones, also known as thioflavones.[6] It utilizes a Suzuki-Miyaura-type cross-coupling reaction between a 2-sulfinyl-thiochromone and an arylboronic acid, offering excellent functional group tolerance and a broad substrate scope.[6][7][13]
Workflow Overview
Caption: Workflow for Pd-catalyzed synthesis of 2-aryl-thiochromenones.
Detailed Experimental Protocol
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-sulfinyl-thiochromone (1.0 equiv, 0.5 mmol), the desired arylboronic acid (2.0 equiv, 1.0 mmol), palladium(II) acetate [Pd(OAc)₂] (0.1 equiv, 0.05 mmol), XPhos (0.1 equiv, 0.05 mmol), and zinc triflate [Zn(OTf)₂] (0.2 equiv, 0.1 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (3.0 mL) to the tube.
-
Stir the reaction mixture and heat it to 80 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to afford the target 2-aryl-4H-thiochromen-4-one.
Quantitative Data Summary
| Reagent/Parameter | Molar Equiv. | Amount (for 0.5 mmol scale) | Role |
| 2-Sulfinyl-thiochromone | 1.0 | 0.5 mmol | Substrate |
| Arylboronic Acid | 2.0 | 1.0 mmol | Coupling Partner |
| Pd(OAc)₂ | 0.1 | 0.05 mmol (11.2 mg) | Catalyst |
| XPhos | 0.1 | 0.05 mmol (23.8 mg) | Ligand |
| Zn(OTf)₂ | 0.2 | 0.1 mmol (36.4 mg) | Lewis Acid Additive |
| DMF | - | 3.0 mL | Solvent |
| Temperature | - | 80 °C | Reaction Condition |
| Time | - | 6 h | Reaction Duration |
Causality and Mechanistic Insights
This reaction proceeds via a catalytic cycle.[6][7] The Lewis acid, Zn(OTf)₂, is proposed to coordinate with the carbonyl and sulfinyl oxygen atoms, which activates the C-2 position of the thiochromone towards oxidative addition.[6] The Pd(0) species, generated in situ from Pd(OAc)₂, undergoes oxidative addition into the C-S bond of the activated thiochromone. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to furnish the C-C coupled product and regenerate the Pd(0) catalyst. The XPhos ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Protocol 3: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids
This highly efficient "pot-economy" approach combines multiple transformations in a single reaction vessel, avoiding the need for intermediate purification steps.[2][14] This method is advantageous for its time and cost savings, increased efficiency, and reduced waste generation.[14]
Workflow Overview
Caption: One-pot synthesis of thiochromenones.
Detailed Experimental Protocol
-
To a solution of the 3-(arylthio)propanoic acid (1.0 equiv) in a suitable solvent like dichloromethane, add trifluoroacetic anhydride (TFAA) (2.0-3.0 equiv) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Trifluoroacetic acid (TFA) can be used as a co-solvent or catalyst to facilitate the cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thiochromen-4-one.
Quantitative Data Summary
| Reagent/Parameter | Molar Equiv. | Role |
| 3-(Arylthio)propanoic Acid | 1.0 | Starting Material |
| Trifluoroacetic Anhydride (TFAA) | 2.0 - 3.0 | Dehydrating and Activating Agent |
| Dichloromethane | - | Solvent |
| Temperature | - | 0 °C to Room Temperature |
| Time | - | 2 - 4 h |
Causality and Mechanistic Insights
In this one-pot procedure, trifluoroacetic anhydride serves a dual purpose. It acts as a powerful dehydrating agent and activates the carboxylic acid by forming a mixed anhydride. This highly electrophilic intermediate then undergoes an intramolecular Friedel-Crafts acylation, similar to the classical method, to form the thiochromenone ring. The use of TFAA and TFA provides a potent combination for effecting the cyclization under mild conditions, and the entire process from the propanoic acid to the final thiochromenone occurs in a single step. This method is compatible with a range of electron-donating and electron-withdrawing groups on the aromatic ring of the starting material.[2]
Conclusion
The protocols detailed in this guide offer a range of reliable and adaptable methods for the synthesis of thiochromenone analogs, a class of compounds with significant potential in drug discovery. By understanding the underlying chemical principles and the practical considerations of each method, researchers can effectively synthesize diverse libraries of thiochromenone derivatives for biological evaluation. The choice between a classical, modern cross-coupling, or efficient one-pot strategy will depend on the specific synthetic goals and available resources, but all three approaches provide a solid foundation for accessing this important heterocyclic scaffold.
References
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing).
- Recent developments in thiochromene chemistry - RSC Publishing.
- Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021-05-21).
- Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives | Request PDF - ResearchGate.
- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - MDPI.
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC - PubMed Central. (2025-03-24).
- A unified protocol for the synthesis of chromones, thiochromones and γ-pyrones via a dehydrative rearrangement reaction at room temperature - Organic Chemistry Frontiers (RSC Publishing).
- Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System - PMC - NIH.
- Synthesis of thiochromones and thioflavones - Organic Chemistry Portal.
- Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC - NIH. (2017-11-29).
- Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). (2016-08-05).
- Thiochromene synthesis - Organic Chemistry Portal.
- One-Pot Synthesis of Thiochromone and It's Derivatives[v2] | Preprints.org. (2025-08-05).
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A. (2025-03-24).
- Recent developments in thiochromene chemistry - RSC Publishing. (2024-07-11).
- Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - NIH. (2021-05-21).
- Recent developments in thiochromene chemistry - PubMed. (2024-07-31).
- Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives - PubMed. (2025-09-09).
- Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC - NIH.
- (PDF) Recent Developments in Thiochromene Chemistry - ResearchGate. (2024-07-10).
- Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed.
- Synthesis of 2‑Aryl‑4H‑thiochromen-4-one Derivatives via a Cross- Coupling Reaction - Semantic Scholar. (2021-05-21).
- Synthesis of thiochromenone analogues. | Download Scientific Diagram - ResearchGate.
- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC - NIH. (2025-10-06).
- General methods for the synthesis of thiochromenes - ResearchGate.
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Application Notes and Protocols for the Derivatization of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one for SAR Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 8-fluoro-2,3-dihydro-4H-thiochromen-4-one Scaffold
The thiochromen-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The sulfur-containing heterocyclic system imparts unique physicochemical properties compared to its oxygen analogue, the chromone, influencing factors such as lipophilicity, metabolic stability, and target engagement.[1][2]
The introduction of a fluorine atom at the 8-position of the 2,3-dihydro-4H-thiochromen-4-one scaffold is a strategic design element in medicinal chemistry. Fluorine, owing to its high electronegativity and small van der Waals radius, can significantly modulate the electronic properties, pKa, and conformational preferences of a molecule without introducing significant steric bulk.[3][4] This strategic placement can enhance binding affinity to biological targets, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability, thereby favorably impacting the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4][5] The this compound is a key intermediate for the synthesis of fluorinated pharmaceuticals, particularly those targeting the central nervous system and inflammatory pathways.[5]
This guide provides a comprehensive overview of synthetic strategies for the derivatization of this compound, offering detailed protocols for modifications at key positions to facilitate robust Structure-Activity Relationship (SAR) studies.
Strategic Derivatization Points for SAR Exploration
The this compound scaffold offers several key positions for chemical modification to probe the SAR of a compound series. The primary points of interest for derivatization are the C2 and C3 positions of the heterocyclic ring and the C4 carbonyl group.
Figure 1: Key derivatization points on the core scaffold for SAR studies.
Part 1: Derivatization at the C2 Position
Rationale for C2 Modification
The C2 position is a prime site for introducing substituents that can interact with hydrophobic pockets or engage in π-stacking interactions within a biological target. The conjugate addition of organometallic reagents or the introduction of aryl groups via cross-coupling reactions are powerful methods to diversify this position.
Protocol 1: Copper-Catalyzed Conjugate Addition of Grignard Reagents to the Corresponding α,β-Unsaturated Thiochromenone
This protocol describes the introduction of alkyl or aryl groups at the C2 position via a 1,4-conjugate addition of a Grignard reagent to the corresponding 8-fluoro-4H-thiochromen-4-one. This requires an initial dehydrogenation of the starting material.
Step A: Dehydrogenation to 8-fluoro-4H-thiochromen-4-one
A common method for this transformation is bromination followed by dehydrobromination.
Step B: Conjugate Addition
| Reagent/Parameter | Amount/Condition | Notes |
| 8-fluoro-4H-thiochromen-4-one | 1.0 equiv | Starting material from Step A. |
| Grignard Reagent (e.g., Phenylmagnesium bromide) | 1.5 equiv | Commercially available or freshly prepared. |
| Copper(I) Cyanide (CuCN) | 0.1 equiv | Catalyst for 1,4-addition. |
| Lithium Chloride (LiCl) | 0.2 equiv | Additive to solubilize the copper salt. |
| Trimethylsilyl chloride (TMSCl) | 1.5 equiv | Additive to enhance reactivity. |
| Tetrahydrofuran (THF), anhydrous | - | Solvent. |
| Temperature | -78 °C to room temperature | Initial low temperature is crucial. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
Experimental Protocol:
-
To a solution of CuCN (0.1 equiv) and LiCl (0.2 equiv) in anhydrous THF at -78 °C, add the Grignard reagent (1.5 equiv) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add TMSCl (1.5 equiv) to the reaction mixture.
-
Slowly add a solution of 8-fluoro-4H-thiochromen-4-one (1.0 equiv) in anhydrous THF.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The successful synthesis of the 2-substituted product can be confirmed by ¹H NMR (disappearance of the vinyl proton signal and appearance of signals corresponding to the new substituent) and mass spectrometry (observation of the correct molecular ion peak).
Part 2: Derivatization at the C3 Position
Rationale for C3 Modification
Functionalization at the C3 position, adjacent to the carbonyl group, allows for the introduction of hydrogen bond donors/acceptors or groups that can influence the stereochemistry of the molecule.
Protocol 2: α-Bromination of the Thiochromanone Ring
This protocol details the synthesis of 3-bromo-8-fluoro-2,3-dihydro-4H-thiochromen-4-one, a versatile intermediate for subsequent nucleophilic substitutions.
| Reagent/Parameter | Amount/Condition | Notes |
| This compound | 1.0 equiv | Starting material. |
| N-Bromosuccinimide (NBS) | 1.1 equiv | Brominating agent. |
| Benzoyl Peroxide | catalytic | Radical initiator. |
| Carbon Tetrachloride (CCl₄) | - | Solvent. |
| Temperature | Reflux | Reaction is initiated by heat. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
Experimental Protocol:
-
To a solution of this compound (1.0 equiv) in carbon tetrachloride, add N-bromosuccinimide (1.1 equiv) and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-bromo derivative can often be used in the next step without further purification.
Self-Validation: The formation of the 3-bromo derivative can be confirmed by ¹H NMR (a downfield shift of the proton at C3) and mass spectrometry (presence of isotopic peaks for bromine).
Protocol 3: Knoevenagel Condensation for C3-Alkylidene Derivatives
This protocol describes the condensation of the thiochromanone with an active methylene compound to introduce an exocyclic double bond at the C3 position.
| Reagent/Parameter | Amount/Condition | Notes |
| This compound | 1.0 equiv | Starting material. |
| Malononitrile or Ethyl Cyanoacetate | 1.2 equiv | Active methylene compound. |
| Piperidine | catalytic | Basic catalyst. |
| Ethanol | - | Solvent. |
| Temperature | Reflux | |
| Reaction Time | 4-6 hours | Monitor by TLC. |
Experimental Protocol:
-
To a solution of this compound (1.0 equiv) and the active methylene compound (1.2 equiv) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to room temperature, which may cause the product to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Self-Validation: The formation of the Knoevenagel product is confirmed by the disappearance of the C3 methylene protons in the ¹H NMR spectrum and the appearance of signals for the newly formed double bond and substituents.
Figure 2: Workflow for C2 and C3 derivatization.
Part 3: Derivatization at the C4 Carbonyl Group
Rationale for C4 Modification
Modification of the C4 carbonyl group can significantly alter the polarity and hydrogen bonding capabilities of the molecule, which can be critical for target interaction and solubility.
Protocol 4: Reduction of the Carbonyl Group to a Hydroxyl Group
This protocol describes the reduction of the ketone to a secondary alcohol.
| Reagent/Parameter | Amount/Condition | Notes |
| This compound | 1.0 equiv | Starting material. |
| Sodium Borohydride (NaBH₄) | 1.5 equiv | Reducing agent. |
| Methanol | - | Solvent. |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 1-2 hours | Monitor by TLC. |
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
Self-Validation: Successful reduction is confirmed by IR spectroscopy (appearance of a broad O-H stretch and disappearance of the C=O stretch) and ¹H NMR (appearance of a new signal for the hydroxyl proton and a shift in the signal for the C4 proton).
Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the this compound scaffold allows for the elucidation of key SAR trends.
-
C2-Position: Introduction of small alkyl groups may probe for small hydrophobic pockets, while larger aryl groups can explore potential π-stacking interactions. The electronics of the aryl ring (electron-donating vs. electron-withdrawing groups) can fine-tune the interaction with the target.
-
C3-Position: The introduction of a hydroxyl group can provide a hydrogen bond donor, potentially increasing affinity. Halogenation at this position can serve as a handle for further functionalization or act as a bioisostere for other groups. The formation of C3-alkylidene derivatives introduces a rigid exocyclic double bond, which can be used to probe the conformational requirements of the binding site.
-
C4-Position: Reduction of the carbonyl to a hydroxyl group introduces a hydrogen bond donor and a chiral center, which can lead to stereospecific interactions with the target.
It is crucial to note that the 8-fluoro substituent is expected to influence the overall electronic nature of the aromatic ring, potentially affecting the reactivity of the scaffold and the binding affinity of its derivatives. Comparative studies with non-fluorinated analogues are highly recommended to quantify the impact of this strategic fluorine substitution.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for generating a diverse library of derivatives for comprehensive SAR studies. Careful analysis of the biological data from these derivatives will undoubtedly provide critical insights into the molecular interactions governing their activity and guide the design of more potent and selective drug candidates.
References
- (Reference to a relevant review on thiochromenones)
-
MySkinRecipes. This compound. [Link]
- Sosnovskikh, V. Y., et al. (2005). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza- and 1-thiochromones with (trifluoromethyl)trimethylsilane. Journal of Fluorine Chemistry, 126(5), 779–784.
- (Reference to a relevant synthetic protocol)
-
Li, P., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(22), 14655–14663. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]
- (Reference to a relevant SAR study)
- (Reference to a relevant analytical chemistry paper)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant SAR study)
- (Reference to a relevant analytical chemistry paper)
- (Reference to a relevant review on thiochromenones)
- (Reference to a relevant SAR study)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant analytical chemistry paper)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant synthetic protocol)
- (Reference to a relevant SAR study)
- (Reference to a relevant review on thiochromenones)
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Fluorinated Thiochromenones
Abstract
The incorporation of fluorine atoms into the thiochromenone scaffold has become a pivotal strategy in medicinal chemistry and materials science, often leading to compounds with enhanced biological activity, metabolic stability, and unique physicochemical properties.[1][2] However, the very features that make these molecules desirable also present unique challenges for their analytical characterization. This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the unambiguous structural elucidation and purity assessment of fluorinated thiochromenones. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices and offers field-proven insights to ensure data integrity and trustworthiness.
The Analytical Imperative: Why Fluorinated Thiochromenones Require a Multi-faceted Approach
Fluorinated thiochromenones are a class of heterocyclic compounds where the core thiochromen-4-one structure is substituted with one or more fluorine atoms. The strong carbon-fluorine (C-F) bond, the high electronegativity of fluorine, and its ability to modulate properties like lipophilicity and pKa, make these compounds highly attractive.[3] From a characterization standpoint, the presence of fluorine is both a challenge and an opportunity. While it can complicate mass spectra and introduce complex couplings in Nuclear Magnetic Resonance (NMR), the unique NMR-active ¹⁹F isotope provides a powerful and direct analytical handle.[4][5]
A robust characterization workflow is non-negotiable for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. A single technique is insufficient; only an integrated approach, leveraging the strengths of orthogonal methods, can provide the necessary confidence in a compound's identity, purity, and three-dimensional structure.
Below is a logical workflow illustrating how different analytical techniques are synergistically employed for the comprehensive characterization of a newly synthesized fluorinated thiochromenone.
Sources
- 1. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
Application Note & Protocols: A Strategic Approach to Profiling the Biological Activity of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Abstract
The thiochromenone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, and antiparasitic effects.[1][2][3] The introduction of a fluorine atom, as in 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, is a common strategy to enhance metabolic stability, bioavailability, and target binding affinity.[4][5] This document provides a comprehensive, multi-tiered strategy for the systematic evaluation of this compound's biological activity. We present a series of detailed protocols, from broad-spectrum primary screening to more focused mechanism of action (MoA) studies, designed for researchers in drug discovery and chemical biology. The proposed workflow prioritizes a logical, resource-efficient progression to identify and characterize the compound's therapeutic potential.
Introduction: The Rationale for a Tiered Screening Approach
The diverse biological activities reported for thiochromenone derivatives make a single, targeted assay insufficient for initial characterization.[1][2] A broad-based screening approach is necessary to uncover its potential activities without preconceived bias. Our proposed strategy is built on a tiered cascade, beginning with high-level phenotypic screens to identify areas of significant activity, followed by more specific assays to determine potency and elucidate the underlying mechanism.
This approach ensures that resources are directed toward the most promising therapeutic avenues. The fluorination at the 8-position suggests the compound is a candidate for drug development, making a thorough understanding of its safety and efficacy profiles paramount.[4]
Experimental & Logic Workflow
The following diagram outlines the proposed experimental cascade for characterizing this compound.
Caption: Proposed workflow for biological activity screening.
Compound Handling and Preparation
Consistent and accurate results begin with proper compound management. The physicochemical properties of the test article dictate its handling.
Protocol 2.1: Preparation of Stock and Working Solutions
-
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing organic compounds for biological screening. A high-concentration stock solution allows for minimal solvent carryover into the final assay.
-
Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg).
-
Dissolve the compound in a calculated volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
For experiments, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay is consistent across all conditions and typically does not exceed 0.5%, as higher concentrations can induce cellular stress.
-
Phase 1: Primary Screening Assays
The objective of this phase is to cast a wide net and identify any significant biological activity across major therapeutic areas where thiochromenones have previously shown promise.
Broad-Spectrum Anti-Proliferative and Cytotoxicity Assay
Rationale: This initial screen determines the compound's general effect on cell viability. Using a panel of both cancerous and non-cancerous cell lines provides an early indication of potency and potential therapeutic window. The MTT assay is a cost-effective, colorimetric method that measures metabolic activity as an indicator of cell viability.
Protocol 3.1.1: MTT Assay for Cell Viability
-
Cell Panel:
-
Cancer Lines: A549 (lung), MCF-7 (breast), HCT116 (colon).
-
Non-Cancerous Line: HEK293 (human embryonic kidney) or MRC-5 (normal lung fibroblast).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium. A common starting concentration for a primary screen is 10 µM or 50 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Antimicrobial Screening
Rationale: Thiochromenone derivatives have well-documented antibacterial and antifungal properties.[1][6][7] A broth microdilution assay is the standard method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol 3.2.1: Broth Microdilution for MIC Determination
-
Microbial Panel:
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923).
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922).
-
Fungus: Candida albicans (e.g., ATCC 90028).
-
-
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 64 µg/mL down to 0.125 µg/mL.
-
Inoculate each well with the microbial suspension, adjusted to a final concentration of ~5 x 10⁵ CFU/mL for bacteria or ~2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microbes + broth, no compound) and a negative control (broth only). Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Antiparasitic Screening
Rationale: Derivatives of the related 4H-thiochromen-4-one 1,1-dioxide core have shown potent activity against tropical disease parasites like Leishmania by disrupting redox homeostasis.[8][9] Therefore, screening against these organisms is a logical step.
Protocol 3.3.1: In Vitro Assay against Leishmania donovani Amastigotes
-
System: This assay uses macrophage host cells (e.g., J774A.1) infected with L. donovani amastigotes.[7]
-
Procedure:
-
Seed J774A.1 macrophages in a 96-well plate and allow them to adhere.
-
Infect the macrophages with L. donovani amastigotes at a ratio of approximately 10:1 (parasites:macrophage) and incubate for 24 hours to allow for phagocytosis.
-
Remove non-phagocytosed parasites by washing.
-
Add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control drug (e.g., Amphotericin B).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percent inhibition of parasite proliferation compared to the vehicle control.
-
Phase 2: Hit Validation and Potency Determination
If a primary screen shows significant activity (e.g., >50% inhibition at the screening concentration), the next step is to perform a full dose-response analysis to determine potency (IC₅₀/EC₅₀) and calculate a selectivity index.
| Parameter | Description | How to Calculate | Importance |
| IC₅₀/EC₅₀ | The concentration of the compound that causes 50% inhibition (IC₅₀) or 50% of the maximal effect (EC₅₀). | Non-linear regression (log[inhibitor] vs. response) using software like GraphPad Prism. | A key measure of the compound's potency. Lower values indicate higher potency. |
| MIC | Minimum Inhibitory Concentration. The lowest concentration that prevents visible microbial growth. | Determined by visual inspection in a broth microdilution assay. | The standard measure of potency for antimicrobial agents. |
| Selectivity Index (SI) | A ratio that measures the window between cytotoxicity to host cells and activity against the target organism/cell. | SI = IC₅₀ (Normal Cells) / IC₅₀ (Target Cells or Organism) | A critical indicator of potential therapeutic utility. An SI > 10 is generally considered promising. |
Phase 3: Mechanism of Action (MoA) Elucidation
Once a validated, potent hit is identified, the focus shifts to understanding how it works. The following assays are based on known mechanisms of related thiochromenone compounds.
Target-Based Assay: Trypanothione Reductase Inhibition
Rationale: Trypanothione reductase (TryR) is a vital enzyme for redox balance in trypanosomatid parasites and is a validated drug target.[9] Thiochromenone derivatives have been shown to act as allosteric inhibitors of this enzyme.[8] If the compound shows anti-leishmanial activity, investigating its effect on TryR is a primary MoA study.
Caption: Inhibition of the Trypanothione Reductase pathway.
Protocol 5.1.1: Spectrophotometric TryR Inhibition Assay
-
Principle: The assay measures the NADPH-dependent reduction of the substrate DTNB (Ellman's reagent) by recombinant TryR. Inhibition of the enzyme results in a decreased rate of color development.
-
Procedure:
-
The reaction is performed in a 96-well plate in a buffer containing Tris-HCl and EDTA.
-
Add recombinant TryR enzyme to wells containing various concentrations of the test compound or controls. Incubate for 10-15 minutes to allow for binding.
-
Initiate the reaction by adding a solution containing NADPH and the substrate, trypanothione disulfide (TryS₂).
-
Monitor the rate of NADPH consumption by measuring the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
-
Phenotypic Assay: Reactive Oxygen Species (ROS) Generation
Rationale: Many antimicrobial and anticancer compounds exert their effects by inducing oxidative stress.[1] Inhibition of pathways like the trypanothione system directly leads to an accumulation of ROS.[8][9] This can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol 5.2.1: DCFH-DA Assay for Intracellular ROS
-
Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
Culture the target cells (e.g., cancer cells, macrophages, or even parasites) in a 96-well plate.
-
Load the cells with 10 µM DCFH-DA for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add medium containing various concentrations of the test compound. Include a vehicle control and a positive control (e.g., H₂O₂ or pyocyanin).
-
Incubate for a defined period (e.g., 1-6 hours).
-
Measure the fluorescence intensity using a plate reader with excitation ~485 nm and emission ~530 nm.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Conclusion
This application note provides a structured, multi-phase framework for characterizing the biological activity of this compound. By starting with broad, unbiased screening and progressively narrowing the focus to specific mechanisms, researchers can efficiently identify and validate the compound's most promising therapeutic properties. The provided protocols serve as a robust starting point for any laboratory equipped for cell-based and biochemical screening, enabling a thorough and scientifically rigorous evaluation of this promising fluorinated heterocyclic compound.
References
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]
-
Vargas, E., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Heliyon, 9(7), e17801. Available at: [Link]
-
Chen, S. T., et al. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-50. Available at: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]
-
Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. ResearchGate. Available at: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PubMed Central. Available at: [Link]
-
Vargas, E., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PubMed. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PubMed Central. Available at: [Link]
-
Wang, X., et al. (2018). Design, synthesis, and biological evaluation of 4-chloro-2H-thiochromenes featuring nitrogen-containing side chains as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3611-3615. Available at: [Link]
-
Li, K., et al. (2017). Activity of fluorine–containing analogues of WC-9 and structurally related analogues against two intracellular parasites: Trypanosoma cruzi and Toxoplasma gondii. Bioorganic & Medicinal Chemistry Letters, 27(24), 5392-5397. Available at: [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed Central. Available at: [Link]
-
Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. MDPI. Available at: [Link]
-
Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. Available at: [Link]
-
(PDF) Recent Developments in Thiochromene Chemistry. ResearchGate. Available at: [Link]
-
Green Protocol for the Novel Synthesis of Thiochromeno[4,3-b]pyridine and Chromeno[4,3-b]pyridine Derivatives Utilizing a High-Pressure System. PubMed Central. Available at: [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. Available at: [Link]
-
Synthesis of thiochromenone analogues. ResearchGate. Available at: [Link]
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- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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Application and Protocols for 8-fluoro-2,3-dihydro-4H-thiochromen-4-one in Enzyme Inhibition Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Scientific Rationale for Investigating 8-fluoro-2,3-dihydro-4H-thiochromen-4-one as an Enzyme Inhibitor
The thiochromenone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer and anti-microbial properties.[1] The inclusion of a sulfur atom in the heterocyclic ring system imparts unique electronic and conformational properties, making these compounds versatile agents for interacting with biological targets. Our focus in this application note is on a specific derivative, this compound. The strategic placement of a fluorine atom is a common tactic in drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[2]
Thiochromenone derivatives have shown particular promise as inhibitors of monoamine oxidase B (MAO-B), an enzyme of significant therapeutic interest.[3][4] MAO-B is a key enzyme in the metabolic degradation of neurotransmitters, most notably dopamine.[5][6] Inhibition of MAO-B can increase dopamine levels in the brain, a strategy that is central to the management of neurodegenerative conditions such as Parkinson's disease.[7][8] Given the established activity of the thiochromenone core against MAO-B, this compound represents a compelling candidate for investigation as a selective and potent enzyme inhibitor.
This guide provides a comprehensive overview of the application of this compound in enzyme inhibition studies, with a specific focus on a hypothetical evaluation against human MAO-B. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the necessary framework to accurately characterize the inhibitory potential of this compound.
Experimental Design and Workflow
A systematic approach is essential for the robust characterization of an enzyme inhibitor. The following workflow outlines the key stages of investigation, from initial screening to detailed kinetic analysis.
Figure 1: A generalized workflow for the characterization of an enzyme inhibitor, from initial screening to detailed mechanistic and selectivity studies.
Protocol 1: Determination of IC50 for MAO-B Inhibition
This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-B.[9]
Principle:
The activity of MAO-B is monitored by measuring the rate of oxidation of a substrate, such as benzylamine, to its corresponding aldehyde. This reaction can be followed by an increase in absorbance at a specific wavelength.[9][10] The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under the specified assay conditions.
Materials:
-
Human recombinant MAO-B (commercially available)
-
This compound
-
Benzylamine hydrochloride (substrate)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of benzylamine hydrochloride in the assay buffer. The final concentration in the assay should be at or below the Km value for the substrate to ensure sensitivity for competitive inhibitors.[10]
-
Dilute the human recombinant MAO-B in the assay buffer to a working concentration that yields a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of the assay buffer to each well.
-
Add 10 µL of a serial dilution of this compound to the appropriate wells. For the control wells (100% activity), add 10 µL of DMSO.
-
Add 10 µL of the MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the benzylamine substrate solution to each well.
-
Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 250 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Elucidating the Mechanism of Inhibition
Once the IC50 is established, the next critical step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).
Reversibility Assay:
A simple dialysis or rapid dilution experiment can ascertain whether the inhibition is reversible. A significant recovery of enzyme activity after removal of the inhibitor suggests a reversible mechanism.
Kinetic Analysis using Lineweaver-Burk Plots:
To determine the mode of reversible inhibition, enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
-
Perform the MAO-B activity assay as described in Protocol 1, but with varying concentrations of both benzylamine and this compound.
-
Calculate the initial velocities for each condition.
-
Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[11]
-
The pattern of the lines on the plot will indicate the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition).
Determination of the Inhibition Constant (Ki):
For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:[12][13][14]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the IC50 determination.
-
Km is the Michaelis constant for the substrate.
Investigating Irreversible Inhibition:
If the inhibition is found to be irreversible, a Kitz-Wilson plot can be used to determine the inactivation rate constant (kinact) and the inhibitor affinity constant (KI).[15] This involves plotting the reciprocal of the observed rate of inactivation (1/kobs) against the reciprocal of the inhibitor concentration (1/[I]).[16]
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the described protocols.
Table 1: Inhibitory Activity of this compound against MAO-A and MAO-B
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | >100 | 0.52 ± 0.07 | >192 |
| Selegiline (Reference) | 15.3 ± 1.2 | 0.03 ± 0.004 | 510 |
Table 2: Kinetic Parameters for MAO-B Inhibition
| Compound | Mode of Inhibition | Ki (µM) |
| This compound | Competitive | 0.25 ± 0.04 |
Biological Context: Inhibition of MAO-B and Modulation of Dopamine Metabolism
MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of dopamine in the brain.[17][18] By inhibiting MAO-B, the catabolism of dopamine is reduced, leading to an increase in its concentration in the synaptic cleft.[6] This enhancement of dopaminergic neurotransmission is a key therapeutic strategy for Parkinson's disease.
Figure 2: A simplified representation of the dopamine metabolism pathway and the site of action for an MAO-B inhibitor.
Conclusion and Future Directions
The protocols and data presented in this application note provide a robust framework for the characterization of this compound as a potent and selective inhibitor of MAO-B. The favorable pharmacokinetic properties often associated with fluorinated compounds, combined with the proven efficacy of the thiochromenone scaffold, make this an exciting candidate for further preclinical development. Future studies should focus on in vivo efficacy models for Parkinson's disease, as well as comprehensive ADME-Tox profiling to fully elucidate its therapeutic potential.
References
- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025, March 24). RSC Medicinal Chemistry.
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
- Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis. (2025, August 31). Bioorganic Chemistry.
- The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimox
- Mechanism-based Inhibition: Deriving KI and kinact directly
- Role of monoamine oxidase type A and B on the dopamine metabolism in discrete regions of the prim
- determination of KB or Ki from IC50.
- Ki, IC50, & the Cheng-Prusoff equ
- Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activ
- Trait: Dopamine Metabolism (MAO). (2020, January 13). FitnessGenes®.
- A practical guide for the assay-dependent characteris
- This compound. MySkinRecipes.
- Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. MDPI.
- Half-time analysis of the kinetics of irreversible enzyme inhibition by an unstable site-specific reagent. PubMed.
- Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021, November 2). PubMed Central.
- Algebraic solution for time course of enzyme assays Enzyme kinetics in the “real world” Progress curvature
- 28 CHAPTER 3 THEORY AND EQUATIONS.
- Enzyme inhibition and kinetics graphs (article). Khan Academy.
- Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Investigation of monoamine oxidase inhibitory activities of new chalcone deriv
- Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investig
- Discovery of C-3 isoxazole substituted thiochromone S,S-dioxide derivatives as potent and selective inhibitors for monoamine oxidase B (MAO-B). (2025, August 6).
- Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis. (2025, August 31). PubMed.
- One-Pot Synthesis of Thiochromen-4-ones
- Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. (2025, November 3). PubMed Central. p2t2EGzsNi5RcPNCCGxS)
Sources
- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 7. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa [mdpi.com]
- 11. Khan Academy [khanacademy.org]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. biokin.com [biokin.com]
- 16. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of monoamine oxidase type A and B on the dopamine metabolism in discrete regions of the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Technical Support Center: Synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this compound. As a key intermediate in the development of fluorinated pharmaceuticals, particularly for central nervous system agents and anti-inflammatory compounds, its efficient synthesis is crucial.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to address specific challenges you may encounter during your experiments.
Our approach is grounded in mechanistic principles and practical laboratory experience to help you optimize your reaction conditions, minimize side products, and improve overall yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of this compound, which is typically achieved through an intramolecular Friedel-Crafts acylation of 3-(2-fluorophenylthio)propanoic acid.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting the intramolecular Friedel-Crafts cyclization of 3-(2-fluorophenylthio)propanoic acid using polyphosphoric acid (PPA), but I'm observing a very low yield of the target this compound. What are the likely causes and how can I improve the conversion?
Answer: Low yields in this Friedel-Crafts acylation are a common challenge and can stem from several factors related to both the substrate and the reaction conditions.
Root Cause Analysis:
-
Insufficient Electrophilicity: The primary cause is often the deactivating effect of the fluorine atom on the aromatic ring. Fluorine is an electron-withdrawing group, which reduces the nucleophilicity of the aromatic ring and makes it less susceptible to electrophilic attack by the acylium ion intermediate.
-
Inadequate Catalyst Activity: Polyphosphoric acid (PPA) is a viscous and hygroscopic reagent. Its activity can be significantly diminished by absorbed moisture. Additionally, insufficient heating may not allow the PPA to effectively promote the formation of the reactive acylium ion.
-
Steric Hindrance: The ortho-position of the fluorine atom can sterically hinder the approach of the acyl group during the intramolecular cyclization.
Troubleshooting Protocol:
-
Catalyst and Reagent Quality:
-
PPA: Use freshly opened or properly stored PPA. If the PPA has been opened previously, consider heating it under vacuum to remove absorbed water before use. The ratio of PPA to the substrate is also critical; a significant excess (e.g., 10-20 fold by weight) is often necessary to ensure the reaction mixture remains stirrable and to drive the equilibrium towards the product.
-
Starting Material: Ensure the 3-(2-fluorophenylthio)propanoic acid is pure and dry. Impurities can interfere with the reaction.
-
-
Optimization of Reaction Conditions:
-
Temperature: This is a critical parameter. The reaction often requires elevated temperatures (typically 80-120 °C) to overcome the activation energy barrier. A temperature that is too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and the formation of colored byproducts.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged heating can increase the formation of side products.
-
-
Alternative Catalysts:
-
If PPA proves ineffective, consider stronger Lewis acids. However, be aware that harsher conditions can lead to other side reactions. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be a more potent alternative to PPA for challenging cyclizations.
-
Issue 2: Formation of a Major, Unidentifiable Side Product
Question: My reaction is producing a significant amount of a side product with a similar polarity to my desired product, making purification by column chromatography difficult. What could this side product be, and how can I prevent its formation?
Answer: The formation of isomeric or polymeric side products is a known issue in Friedel-Crafts acylations.
Plausible Side Reactions:
-
Intermolecular Acylation: Instead of the desired intramolecular cyclization, the acylium ion intermediate can react with another molecule of the starting material or product, leading to the formation of dimers or higher molecular weight polymers. This is more likely at higher concentrations of the starting material.
-
Alternative Cyclization Pathways: Although less common for this specific substrate, there is a possibility of cyclization at a different position on the aromatic ring if the reaction conditions are harsh enough to overcome the directing effects of the substituents.
-
Thioester Formation: Under certain conditions, intermolecular reactions can lead to the formation of thioesters, which can further complicate the reaction mixture.
Mitigation Strategies:
-
Reaction Concentration: Employing high dilution conditions can favor the intramolecular reaction over intermolecular side reactions. By keeping the concentration of the starting material low, the probability of two molecules reacting with each other is reduced.
-
Controlled Addition: A slow, dropwise addition of the 3-(2-fluorophenylthio)propanoic acid to the pre-heated PPA can help maintain a low instantaneous concentration of the starting material, further promoting the desired intramolecular cyclization.
-
Purification Techniques:
-
If the side product has a very similar polarity, consider using a different solvent system for column chromatography or exploring alternative purification methods such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of polyphosphoric acid (PPA) in this synthesis?
A1: PPA serves a dual role as both a Brønsted acid and a dehydrating agent.[2] The proposed mechanism involves the protonation of the carboxylic acid group of the 3-(2-fluorophenylthio)propanoic acid by PPA, followed by the loss of water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the six-membered ring of the thiochromenone.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the intramolecular Friedel-Crafts acylation is a common method, other approaches exist.[3][4] One notable alternative involves the reaction of 2-fluorothiophenol with an appropriate three-carbon building block, such as acrylic acid or its derivatives, followed by cyclization. These multi-step syntheses can sometimes offer better control over the regiochemistry and may be less prone to the side reactions associated with harsh acidic conditions.
Q3: How can I effectively monitor the progress of this reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of the product spot (which should be less polar) indicate the progress of the reaction. For more quantitative analysis, LC-MS can be used to monitor the consumption of the reactant and the formation of the product and any byproducts.
Q4: What are the key safety precautions to consider when working with polyphosphoric acid?
A4: Polyphosphoric acid is a corrosive and hygroscopic substance. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. PPA reacts exothermically with water, so care must be taken to avoid contact with moisture. When quenching the reaction, do so slowly and cautiously by adding the reaction mixture to ice or cold water to manage the heat generated.
Visualizing the Reaction and Side Products
The following diagrams illustrate the intended synthetic pathway and a common side reaction.
Caption: Desired vs. Side Reaction Pathways
Quantitative Data Summary
The following table provides a general overview of typical reaction parameters and expected outcomes for the synthesis of this compound. Note that these are starting points and may require optimization for your specific setup.
| Parameter | Recommended Range | Rationale |
| Substrate Concentration | High Dilution | Favors intramolecular cyclization and minimizes intermolecular side reactions. |
| PPA to Substrate Ratio | 10-20:1 (by weight) | Ensures sufficient catalytic activity and maintains a stirrable reaction mixture. |
| Temperature | 80 - 120 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 8 hours | Dependent on temperature and substrate reactivity; should be monitored by TLC or LC-MS. |
| Expected Yield | 40 - 70% | Highly dependent on the optimization of the above parameters. |
References
- Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-651.
- Kim, H. Y., Song, E., & Oh, K. (2017). A one-pot Friedel-Crafts acylation of alkynes with suitably substituted benzoyl chlorides provides chromenones and thiochromenones. Organic Letters, 19(2), 312-315.
-
Organic Chemistry Portal. (n.d.). Synthesis of thiochromones and thioflavones. Retrieved from [Link]
-
American Chemical Society. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiochromanones and thioflavanones. Retrieved from [Link]
- Rostami, A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(50), 28425-28456.
- Zhang, Z., et al. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 26(21), 6459.
- Paria, S., et al. (2016). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 6(81), 77805-77813.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiochromone and Thioflavone synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 8-Fluoro-2,3-dihydro-4H-thiochromen-4-one
Welcome to the technical support center for the synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one (also known as 8-fluoro-thiochroman-4-one). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the development of fluorinated pharmaceuticals, optimizing the synthesis of this compound is crucial for advancing research in medicinal chemistry.[1] The fluorinated thiochromenone structure is known to enhance metabolic stability and binding affinity in drug candidates.[1]
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, particularly focusing on the common and effective one-pot intramolecular Friedel-Crafts acylation of 3-(2-fluorophenylthio)propanoic acid.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is the most common problem encountered in this synthesis. The primary causes often relate to the critical cyclization step.
Possible Cause 1: Incomplete Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(2-fluorophenylthio)propanoic acid to form the six-membered ring is a challenging step that requires potent reaction conditions. The electron-withdrawing effect of the fluorine atom can deactivate the aromatic ring, making the electrophilic substitution more difficult than for non-fluorinated analogs.
Solutions & Optimization:
-
Choice of Cyclizing Agent: The choice and quality of the acid catalyst are paramount. Polyphosphoric acid (PPA) is a widely used and effective reagent for this transformation as it serves as both the catalyst and a solvent.[2][3] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative that can sometimes give superior results in cases of deactivated rings.
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently to overcome the activation energy barrier. A common temperature range for PPA-mediated cyclization is 80-100 °C.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating at high temperatures can lead to decomposition and the formation of side products.
-
Anhydrous Conditions: The presence of water can hydrolyze PPA and other acid catalysts, significantly reducing their efficacy. Ensure all glassware is oven-dried and that reagents and solvents are anhydrous.
Possible Cause 2: Purity of the Starting Material
Impurities in the 3-(2-fluorophenylthio)propanoic acid precursor can interfere with the cyclization reaction. For instance, residual 2-fluorothiophenol or acrylic acid from the precursor's synthesis can lead to side reactions.
Solutions & Optimization:
-
Purify the Precursor: Recrystallize or use column chromatography to purify the 3-(2-fluorophenylthio)propanoic acid before the cyclization step. Confirm purity using ¹H NMR and melting point analysis.
-
Stoichiometry of Precursor Synthesis: When preparing the precursor via Michael addition of 2-fluorothiophenol to acrylic acid or an acrylate, ensure precise control over stoichiometry to minimize unreacted starting materials.
Question 2: I'm observing multiple spots on my TLC plate after the reaction, indicating significant side-product formation. What are these side products and how can I prevent them?
The formation of multiple products is often linked to the reactivity of the thioether and the harsh acidic conditions.
Possible Cause 1: Intermolecular Polymerization
At high concentrations, the carboxylic acid of one molecule can react with the activated aromatic ring of another, leading to intermolecular acylation and the formation of polymeric material instead of the desired intramolecular cyclization.
Solutions & Optimization:
-
High Dilution: While PPA often acts as the solvent, if using other cyclizing agents in a separate solvent, applying high-dilution principles can favor the intramolecular reaction.
-
Controlled Addition: A slow, controlled addition of the 3-(2-fluorophenylthio)propanoic acid to the pre-heated PPA can help maintain a low instantaneous concentration of the starting material, thus minimizing intermolecular side reactions.
Possible Cause 2: Oxidation of the Sulfur Atom
The thioether is susceptible to oxidation, especially at elevated temperatures in the presence of oxidizing impurities, which can lead to the formation of the corresponding sulfoxide or sulfone.[4]
Solutions & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Reagents: Use degassed solvents and reagents where possible to remove dissolved oxygen.
Question 3: The purification of the final product is proving difficult. How can I effectively isolate pure this compound?
Purification challenges often arise from the similar polarities of the product and certain side products or starting material.
Possible Cause 1: Co-elution with Starting Material
If the reaction has not gone to completion, the unreacted 3-(2-fluorophenylthio)propanoic acid can be difficult to separate from the product due to its polarity.
Solutions & Optimization:
-
Aqueous Wash: Before column chromatography, perform a workup by quenching the reaction mixture in ice-water and then extracting the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[5] Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic starting material.[5]
-
Optimize Chromatography Conditions: Use a shallow gradient of a hexane/ethyl acetate solvent system for column chromatography.[5] A typical starting point is 5-10% ethyl acetate in hexanes. Monitor fractions carefully by TLC.
Possible Cause 2: Presence of Polymeric Byproducts
The polymeric material formed from intermolecular reactions is often highly polar and can streak on silica gel columns, contaminating the product fractions.
Solutions & Optimization:
-
Pre-filtration: After the aqueous workup, attempt to precipitate the polymeric material by concentrating the organic extract and adding a less polar solvent (e.g., hexanes). The polymer may crash out and can be removed by filtration before chromatography.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product and removing both less polar and more polar impurities.
Troubleshooting Workflow
Below is a decision-making workflow to address low yield issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most frequently cited method involves a two-step process:
-
Michael Addition: The reaction of 2-fluorothiophenol with acrylic acid or an ester derivative to form 3-(2-fluorophenylthio)propanoic acid.
-
Intramolecular Friedel-Crafts Acylation: The cyclization of the propanoic acid derivative using a strong acid catalyst like polyphosphoric acid (PPA) to yield the final product.[3][6] This one-pot approach is advantageous as it saves time, reduces waste, and increases efficiency by eliminating the need for intermediate purification.[3]
Q2: Why is the fluorine atom at the 8-position significant?
The fluorine atom is a bioisostere for a hydrogen atom but possesses unique electronic properties. Its inclusion at the 8-position can significantly alter the molecule's physicochemical properties, such as lipophilicity and pKa. In a medicinal chemistry context, this can lead to improved metabolic stability (by blocking a potential site of oxidation) and enhanced binding affinity to biological targets.[1]
Q3: Are there alternative cyclization catalysts to PPA?
Yes, while PPA is common, other strong acids and reagents can be used. Eaton's reagent (7.7 wt % P₂O₅ in CH₃SO₃H) is a very effective alternative. In some cases, thionyl chloride (SOCl₂) can be used to form the acyl chloride in situ, followed by the addition of a Lewis acid like AlCl₃ to catalyze the Friedel-Crafts acylation. However, this two-step approach is less direct than the one-pot PPA method.
Q4: Can this synthesis be performed on a large scale?
Scaling up this reaction requires careful consideration of heat management. The cyclization in PPA is often exothermic, and on a large scale, efficient stirring and external cooling might be necessary to control the temperature and prevent runaway reactions that lead to charring and decomposition. The viscosity of PPA can also pose challenges for stirring on a large scale.[2]
Experimental Protocols
Protocol: One-Pot Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of thiochromen-4-ones.[5][6]
Step 1: Synthesis of 3-(2-fluorophenylthio)propanoic acid
-
To a stirred solution of 2-fluorothiophenol (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add a base such as triethylamine (1.1 eq).
-
Add acrylic acid (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the thiophenol is consumed.
-
Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(2-fluorophenylthio)propanoic acid, which can be purified by recrystallization or used directly in the next step if sufficiently pure.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Place polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the PPA to 80-90 °C with stirring.
-
Add the 3-(2-fluorophenylthio)propanoic acid (1.0 eq) portion-wise to the hot PPA over 10-15 minutes. The mixture is often very viscous.[2]
-
Increase the temperature to 100 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC (quench a small aliquot in water, extract with ethyl acetate, and spot on a TLC plate).
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure this compound.
Data Summary
The table below provides a summary of typical reaction conditions and expected outcomes based on literature for analogous compounds.
| Parameter | Condition | Expected Outcome / Comment | Reference |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | Effective, acts as solvent and catalyst. High viscosity. | [2][3] |
| Eaton's Reagent | Highly effective for deactivated systems. Less viscous. | N/A | |
| Temperature | 80 - 100 °C | Optimal range for cyclization without significant decomposition. | [2] |
| Reaction Time | 2 - 5 hours | Monitor by TLC for completion. | [5] |
| Purification | Column Chromatography | Hexane/Ethyl Acetate gradient is typically effective. | [5] |
| Yield | 55 - 81% | Yields are highly substrate-dependent. Fluorinated analogs may be lower. | [5][6] |
References
- MySkinRecipes. This compound.
- Preprints.org. One-Pot Synthesis of Thiochromone and It's Derivatives[v2].
- MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
- ResearchGate. Recent Developments in Thiochromene Chemistry.
- RSC Medicinal Chemistry. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights.
- National Institutes of Health. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
- National Institutes of Health. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
Sources
- 1. This compound [myskinrecipes.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Thiochromenones
Welcome to the technical support center for the purification of fluorinated thiochromenones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with purifying these valuable heterocyclic compounds. The introduction of fluorine atoms into the thiochromenone scaffold can dramatically alter its physicochemical properties, often complicating standard purification protocols.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity with confidence.
Understanding the Core Challenge: The Fluorine Factor
Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce a unique set of properties that directly impact purification strategies.[2][3][4] Understanding these effects is the first step in troubleshooting.
-
Altered Polarity and Solubility: Fluorination can increase the polarity of a molecule due to the polar C-F bond, yet paradoxically, it can also increase lipophilicity, especially in the case of a trifluoromethyl (CF₃) group.[5][6] This dual nature can lead to unexpected behavior on both normal-phase and reverse-phase chromatography.
-
Unique Intermolecular Interactions: The polarized C-F bond can participate in dipole-dipole interactions, and in some cases, act as a weak hydrogen bond acceptor.[1][7] These interactions influence crystal packing and solubility, which are critical for successful recrystallization.[7]
-
Enhanced Stability: The strength of the C-F bond makes fluorinated compounds generally stable, but it can also make certain byproducts more persistent throughout the purification process.[2][4]
Frequently Asked Questions & Troubleshooting Guide
Section 1: Column Chromatography Issues
Question 1: My fluorinated thiochromenone is streaking/tailing on my silica gel column. What's causing this and how can I fix it?
Answer: Tailing on silica gel is often a result of strong interactions between your compound and the acidic silanol groups on the silica surface. The basicity of the thiochromenone core, coupled with the polar C-F bonds, can exacerbate this issue.
Causality: The lone pair of electrons on the sulfur and carbonyl oxygen of the thiochromenone can interact strongly with the acidic silica. Fluorine substituents can modulate the basicity of the carbonyl group, further influencing this interaction.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competitive Base: Introduce a small amount (0.1-1%) of a polar, basic modifier like triethylamine (TEA) or pyridine to your eluent. These additives will compete with your compound for binding sites on the silica, leading to sharper peaks.
-
Use a Polar Protic Solvent: Adding a small amount of methanol or isopropanol can also help by hydrogen bonding with the silica surface, effectively "deactivating" it.
-
-
Stationary Phase Choice:
-
Deactivated Silica: Use a commercially available "deactivated" or "base-washed" silica gel.
-
Alumina: Consider switching to neutral or basic alumina as your stationary phase, which is less acidic than silica.
-
-
Loading Technique:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite® and load it onto the column as a dry powder. This often results in better band-shaping than wet loading in a polar solvent.
-
Question 2: I'm struggling to separate my desired fluorinated thiochromenone from a non-fluorinated analogue. They have very similar Rf values.
Answer: This is a common challenge, as the addition of fluorine may not always induce a large enough polarity shift for easy separation on standard silica gel. In these cases, leveraging the unique properties of fluorine through alternative chromatographic techniques is highly effective.
Solution: Fluorinated Stationary Phases in HPLC
For difficult separations involving fluorinated compounds, High-Performance Liquid Chromatography (HPLC) with a fluorinated stationary phase is the gold standard.[8][9][10] These columns offer unique selectivity based on "fluorous-fluorous" interactions.[11]
| Stationary Phase Type | Primary Interaction Mechanism | Best For Separating | Mobile Phase Considerations |
| Standard C18 (ODS) | Hydrophobic interactions | Compounds with significant differences in logP | Standard methanol/water or acetonitrile/water gradients. |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, charge transfer, hydrophobic interactions[8][10] | Positional isomers, halogenated compounds, polar analytes | Offers different selectivity compared to C18; excellent for method development. |
| Perfluoroalkyl ("Fluorous") | Fluorous-fluorous interactions, hydrophobic interactions | Fluorinated compounds from non-fluorinated counterparts[9][11] | Can retain fluorinated compounds more strongly, allowing for better resolution.[8] |
Experimental Protocol: HPLC Method Development for Fluorinated Thiochromenones
-
Column Selection: Start with a Pentafluorophenyl (PFP) column due to its multiple modes of interaction.
-
Initial Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time of your compounds.
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Optimization: Based on the scouting run, adjust the gradient to improve resolution around the target peaks. If co-elution persists, switch to a perfluoroalkyl stationary phase to maximize fluorous interactions.
Diagram: Troubleshooting Chromatography
Caption: Decision workflow for troubleshooting column chromatography of fluorinated thiochromenones.
Section 2: Recrystallization Difficulties
Question 3: My fluorinated thiochromenone "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase upon cooling instead of forming a crystal lattice.[12] This is common with highly polar fluorinated compounds.[7]
Causality: The boiling point of your chosen solvent may be higher than the melting point of your compound. Alternatively, the solution is becoming supersaturated at a temperature where the compound is still a liquid.
Troubleshooting Protocol:
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Lower the Temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound.[12] If it isn't, choose a lower-boiling solvent.
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Use More Solvent: Oiling out can be caused by using too little solvent, leading to saturation at too high a temperature. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.
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Slow Cooling: Rapid cooling encourages oiling. Insulate the flask with glass wool or place it in a warm water bath to slow the cooling rate. Do not place it directly in an ice bath.[12]
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Solvent System Change: Switch to a two-solvent system.[7]
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Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble).
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Slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.
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Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
-
Common Solvent Systems for Recrystallization:
| Good Solvent (High Polarity) | Poor Solvent (Low Polarity) |
| Dichloromethane (DCM) | Hexanes |
| Ethyl Acetate | Heptane |
| Acetone | Water |
| Isopropanol | Pentane |
Question 4: My recovery from recrystallization is very low. How can I improve my yield?
Answer: Low recovery typically means your compound has significant solubility in the cold solvent.[13] The goal is to find a solvent where the compound is highly soluble when hot and nearly insoluble when cold.
Improving Recovery:
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Solvent Screening: Perform small-scale solubility tests. Place a few milligrams of your compound in a test tube with 0.5 mL of solvent. Observe solubility at room temperature and then upon heating. An ideal solvent will show poor solubility at room temperature and complete dissolution upon heating.[13]
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Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in solution upon cooling.
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Cool Thoroughly: Once crystals have formed at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.
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Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[12][13]
Section 3: Purity Assessment & Impurity Identification
Question 5: I see extra peaks in my ¹H NMR spectrum, but I'm not sure what they are. How can I identify fluorinated impurities?
Answer: While ¹H NMR is essential, for fluorinated compounds, ¹⁹F NMR spectroscopy is the most powerful tool for identification and quantification of fluorinated species.[14][15][16]
Why ¹⁹F NMR is Superior for this Task:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H and has 100% natural abundance.[14][16]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much larger than for ¹H, providing better resolution of structurally similar compounds.[16][17]
-
No Background Signal: Unlike ¹H NMR, there are no endogenous fluorine signals in common solvents or from atmospheric moisture, meaning every peak corresponds to a fluorinated compound in your sample.[17]
Workflow for Impurity Identification:
Caption: Integrated analytical workflow for identifying fluorinated impurities.
Common Impurities in Thiochromenone Synthesis:
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Starting Materials: Unreacted thiophenol or cinnamate derivatives.
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Dehalogenated/De-fluorinated Species: Loss of a fluorine or other halogen atom during the synthesis.[18]
-
Isomers: Positional isomers formed during cyclization.
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Oxidation Products: Oxidation of the thioether to a sulfoxide or sulfone.
By integrating data from ¹⁹F NMR, ¹H NMR, and LC-MS, you can confidently identify the structures of even minor impurities, which is the first step toward designing a purification strategy to remove them.[19][20]
References
- Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.
- NMR | Fluorine Spectroscopy. Oxford Instruments.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
- The C–F bond as a conformational tool in organic and biological chemistry. PMC.
- The Polar Hydrophobicity of Fluorinated Compounds | Request PDF. ResearchGate.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications.
- electronegativity - polar bonds in organic compounds. Chemguide.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH.
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. ResearchGate.
- Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC - NIH.
- Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
- Fluorine compounds. Wikipedia.
- Recrystallization.
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
- GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology.
- Identification and synthesis of impurities formed during sertindole preparation.
- Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis. Benchchem.
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stability issues of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one in solution
Technical Support Center: 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
A Guide to Ensuring Solution Stability in Experimental Settings
Introduction: As a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly for central nervous system agents and anti-inflammatory compounds, this compound is a molecule of significant interest.[1] The presence of the fluorine atom and the thiochromenone core is known to enhance metabolic stability and binding affinity in drug candidates.[1] However, like many heterocyclic scaffolds, its stability in solution can be influenced by a variety of environmental factors. This guide, prepared by our team of application scientists, provides in-depth troubleshooting advice and validated protocols to help you mitigate stability issues, ensuring the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common questions our team receives regarding the handling and stability of this compound.
Q1: What are the primary factors that can cause degradation of this compound in solution?
The stability of the compound is primarily influenced by four factors: pH, solvent choice, temperature, and light exposure. The thiochromanone scaffold contains a thioether linkage and a ketone, both of which can be susceptible to chemical transformation under certain conditions. Potential degradation pathways include oxidation of the sulfur atom, hydrolysis, and photolytic decomposition.[2][3]
Q2: How does pH impact the stability of the compound?
The pH of the solution is a critical stability parameter. Thioether and ketone moieties can be susceptible to acid- or base-catalyzed hydrolysis.[4][5]
-
Acidic Conditions (pH < 4): While many heterocyclic compounds show reasonable stability, strong acidic conditions, especially when heated, can potentially promote hydrolysis of the thioether bond.
-
Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in this range.
-
Basic Conditions (pH > 8): Alkaline conditions can facilitate hydrolysis and may also promote oxidation. The stability of clastogens, for instance, has been shown to be significantly reduced at basic pH values.[6] For isoflavones, which share some structural similarities, degradation is less prominent at neutral pH compared to acidic conditions.[7]
Q3: Is this compound sensitive to light?
Yes, compounds with chromanone and thiochromenone scaffolds, which contain conjugated systems, are often susceptible to photodegradation.[8][9] Exposure to UV or even high-intensity visible light can provide the energy needed to initiate photochemical reactions, leading to the formation of degradation products. It is imperative to follow standard photostability testing guidelines, such as those outlined by the ICH (International Council for Harmonisation), to assess this risk.[10][11][12] We strongly recommend protecting solutions from light by using amber vials or wrapping containers in aluminum foil.
Q4: What are the recommended solvents for dissolving and storing the compound?
Solvent choice can significantly affect stability.[13]
-
Recommended: High-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or ethyl acetate are generally preferred for stock solutions and long-term storage. Aprotic solvents are less likely to participate in degradation reactions.[14]
-
Use with Caution: Protic solvents like methanol, ethanol, and water can be used for experiments but may pose a higher risk for long-term stability due to their ability to act as nucleophiles or participate in proton transfer, potentially facilitating hydrolysis.[14] If aqueous buffers are required, they should be freshly prepared, degassed, and maintained at a neutral pH.
Q5: What are the likely chemical structures of the degradation products?
Based on the thiochromanone core, the most probable degradation products arise from oxidation and hydrolysis.
-
Oxidation Products: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.[2][15] These oxidative pathways are common for sulfur-containing heterocycles.[16]
-
Hydrolytic Products: Cleavage of the thioether bond via hydrolysis would result in opening the heterocyclic ring.
Q6: How can I monitor the stability of my compound in a given solution?
The most reliable method for stability monitoring is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a UV or photodiode array (PDA) detector.[17] An effective stability-indicating method is one that can separate the intact parent compound from all potential degradation products, ensuring that any decrease in the parent peak area is accurately quantified.[18][19] For structural confirmation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[2]
Part 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Progressive loss of compound concentration over time in prepared solutions. | 1. Chemical Degradation: The solution conditions (pH, solvent, temperature) may be promoting hydrolysis or oxidation. 2. Photodegradation: The solution is being exposed to ambient or UV light. 3. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics). | 1. Review Solution Conditions: Prepare fresh solutions in a recommended aprotic solvent (e.g., ACN). If an aqueous buffer is necessary, ensure the pH is between 6.5 and 7.5. Store solutions at ≤ -20°C. 2. Protect from Light: Immediately transfer solutions to amber glass vials or wrap clear vials in aluminum foil. Minimize light exposure during all handling steps. 3. Use Appropriate Containers: Store all solutions, especially dilute ones, in glass or polypropylene vials to minimize surface adsorption. |
| Appearance of new, unidentified peaks in HPLC chromatograms. | 1. Formation of Degradation Products: Stress factors have led to the chemical transformation of the parent compound. 2. Solvent Impurities: The solvent itself may contain impurities or has degraded. | 1. Perform a Forced Degradation Study: Follow Protocol 2 to intentionally degrade the compound under controlled stress conditions (acid, base, oxidative, thermal, photolytic). This helps to tentatively identify the unknown peaks as degradants. Use LC-MS to confirm their mass. 2. Run a Solvent Blank: Inject a sample of the solvent used for dissolution to ensure the extraneous peaks are not originating from the solvent itself. Use only high-purity, HPLC-grade solvents. |
| Poor reproducibility of experimental results between assays. | 1. Inconsistent Solution Stability: Degradation is occurring variably between experiments due to differences in solution age, storage, or handling. 2. Inconsistent Sample Preparation: Variations in dissolution time, temperature, or light exposure during preparation are affecting the compound's integrity. | 1. Standardize Solution Handling: Implement a strict protocol to always use freshly prepared solutions from a validated stock. Discard working solutions after a defined period (e.g., 24 hours), even if stored cold. 2. Create a Standard Operating Procedure (SOP): Document and adhere to a precise SOP for sample preparation, specifying solvent type, sonication time/temperature, and light protection measures to ensure consistency across all experiments. |
Troubleshooting Flowchart: Investigating Compound Loss
Caption: Troubleshooting flowchart for compound loss.
Part 3: Experimental Protocols
These protocols provide a framework for preparing solutions and assessing the stability of this compound.
Protocol 1: General Solution Preparation and Handling
Objective: To prepare solutions while minimizing the risk of degradation.
-
Solvent Selection: Use HPLC-grade anhydrous acetonitrile (ACN) for stock solutions. For aqueous assays, use a freshly prepared buffer (e.g., 10 mM phosphate buffer, pH 7.0) made with HPLC-grade water.
-
Weighing: Weigh the compound using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Add the solvent to the solid compound. To aid dissolution, vortex briefly and/or sonicate in a room temperature water bath for no more than 5 minutes. Avoid heating.
-
Light Protection: Immediately transfer the final solution to a volumetric flask wrapped in aluminum foil or to an amber glass vial.
-
Storage:
-
Stock Solutions (~10 mM in ACN): Store at -20°C or -80°C for long-term stability (up to 3 months, validation recommended).
-
Working Solutions (Aqueous/Organic): Prepare fresh daily from the stock solution. Discard any unused working solution at the end of the day.
-
Protocol 2: Forced Degradation Study Workflow
Objective: To intentionally degrade the compound to identify potential degradation products and validate the analytical method's stability-indicating capability, following ICH Q1B principles.[10]
-
Prepare Samples: Prepare several identical aliquots of the compound at ~1 mg/mL in a 1:1 solution of acetonitrile and water. Include an unstressed control sample stored at 4°C in the dark.
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample in a 70°C oven for 48 hours. Also, place a solution sample (in ACN) in a 60°C oven for 48 hours.
-
Photolytic Degradation: Expose a solution sample to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10]
-
Sample Processing: After exposure, cool samples to room temperature. If necessary, neutralize the acid and base-stressed samples with an equimolar amount of base/acid. Dilute all samples (including the control) to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study.
Part 4: Potential Degradation Pathways
Understanding the chemistry of the thiochromanone core allows us to predict the most likely degradation pathways. This knowledge is crucial for interpreting stability data.
Predicted Degradation Pathways of the Thiochromanone Core
Caption: Potential degradation pathways.
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Technical Support Center: Optimization of Reaction Conditions for Thiochromenone Cyclization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiochromenone synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction conditions for thiochromenone cyclization. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges encountered during this crucial synthetic step, ensuring higher yields and purity in your target molecules. Thiochromenones are a vital class of sulfur-containing heterocycles with significant biological and pharmacological properties, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3]
Troubleshooting Guide
This section addresses specific problems you might encounter during the thiochromenone cyclization process.
Question 1: I am observing a very low yield or no formation of the desired thiochromenone. What are the primary factors to investigate?
Answer:
Low or no product formation in a thiochromenone cyclization can stem from several factors related to reaction conditions and substrate reactivity. A systematic approach to troubleshooting is recommended.[4]
Initial Checks:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as thiophenols and their precursors.[5] Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions.
-
Anhydrous Conditions: For many cyclization reactions, especially those involving strong bases or moisture-sensitive catalysts, strictly anhydrous conditions are crucial.[4] Ensure solvents are properly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Key Parameters to Optimize:
-
Catalyst System: The choice and handling of the catalyst are critical.
-
Acid Catalysis: If you are using an acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid), its strength and concentration are important.[6] For substrates with acid-sensitive functional groups, a milder acid or a solid acid catalyst like silica-supported sulfuric acid might be beneficial.[7]
-
Metal Catalysis: In metal-catalyzed cyclizations (e.g., using palladium or rhodium), catalyst poisoning by the sulfur atom in the substrate can be a significant issue.[1][8] Consider increasing the catalyst loading or using ligands that can stabilize the metal center.[1]
-
-
Reaction Temperature and Time: Some cyclization reactions require elevated temperatures to overcome the activation energy barrier.[4] If you are running the reaction at room temperature, try increasing the temperature incrementally. Monitor the reaction over a longer period, as some cyclizations can be slow. However, be cautious of potential thermal degradation of your product or starting materials with excessive heat or prolonged reaction times.[9]
-
Solvent Choice: The solvent can significantly impact reaction rates and selectivity. For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions. Screening a range of solvents with varying polarities is often a worthwhile endeavor.
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low thiochromenone yield.
Question 2: My reaction is producing significant amounts of side products. How can I improve the selectivity towards the desired thiochromenone?
Answer:
The formation of side products is a common challenge in thiochromenone synthesis. The nature of the side products can provide valuable clues for optimizing the reaction conditions.
Common Side Reactions and Solutions:
-
Intermolecular Reactions: If you are observing dimers or polymers, this suggests that intermolecular reactions are competing with the desired intramolecular cyclization.
-
High Dilution: Running the reaction at a lower concentration (high dilution) will favor the intramolecular pathway.
-
-
Oxidation of Sulfur: The sulfur atom in thiophenols and thiochromenones can be susceptible to oxidation, leading to sulfoxides or sulfones.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to minimize contact with oxygen.
-
Degassed Solvents: Using degassed solvents can also help prevent oxidation.
-
-
Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization pathways may be possible, leading to regioisomers.
-
Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the regioselectivity.[10] Screening different catalyst systems may be necessary.
-
Directing Groups: The use of appropriate directing groups on the substrate can help favor the desired cyclization pathway.
-
The following table summarizes common side products and suggested solutions:
| Observed Side Product | Potential Cause | Suggested Solution |
| Dimer/Polymer | Intermolecular reaction competing with intramolecular cyclization. | Run the reaction at high dilution. |
| Sulfoxide/Sulfone | Oxidation of the sulfur atom. | Use an inert atmosphere and degassed solvents. |
| Regioisomeric Product | Non-selective cyclization. | Screen different catalysts and ligands; consider using directing groups.[10] |
| Starting Material Decomposition | Reaction conditions are too harsh. | Lower the reaction temperature; use a milder catalyst.[9] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of thiochromenones.
Question 3: What are the most common methods for synthesizing thiochromenones via cyclization?
Answer:
Several methods are commonly employed for the synthesis of thiochromenones, with the choice often depending on the available starting materials and the desired substitution pattern on the thiochromenone core.[2][11]
-
Acid-Catalyzed Cyclization of 3-(Arylthio)propanoic Acids: This is a widely used method that involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[6][12] Polyphosphoric acid (PPA) is a common reagent for this transformation.[6] This method offers a straightforward route to a variety of thiochromenones.[13][14]
-
Metal-Catalyzed Cyclization Reactions: Transition metal catalysts, particularly palladium, are used in various cyclization strategies.[11][15] These can include intramolecular coupling reactions and carbonylative cyclizations.[1][10] These methods often offer high efficiency and functional group tolerance.
-
Radical Cyclization: Thiol-ene radical cyclizations can also be employed to construct the thiochromenone skeleton.[16][17] These reactions are typically initiated by UV light or a radical initiator.
The general mechanism for the acid-catalyzed cyclization is depicted below:
Caption: General mechanism for acid-catalyzed thiochromenone synthesis.
Question 4: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the cyclization reaction?
Answer:
Substituents on the aromatic ring of the thiophenol precursor can have a significant impact on the ease and success of the cyclization reaction, particularly in acid-catalyzed Friedel-Crafts type cyclizations.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and methyl (-CH3) activate the aromatic ring towards electrophilic substitution.[6] This generally facilitates the intramolecular cyclization, often leading to higher yields and allowing for milder reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and halogens (-Cl, -Br) deactivate the aromatic ring, making the intramolecular electrophilic substitution more difficult.[6] For substrates with strong EWGs, more forcing reaction conditions (e.g., stronger acids, higher temperatures) may be necessary to achieve cyclization. In some cases, the reaction may fail to proceed altogether.
The following table provides a general guide to the effect of substituents on the cyclization of 3-(arylthio)propanoic acids:
| Substituent Type | Effect on Aromatic Ring | Impact on Cyclization | Typical Yields |
| Electron-Donating (e.g., -OCH3, -CH3) | Activating | Favorable, often proceeds under milder conditions. | Good to Excellent (e.g., 70-81%)[6][12] |
| Electron-Withdrawing (e.g., -Br, -Cl) | Deactivating | More challenging, may require harsher conditions. | Moderate to Good (e.g., 55-58%)[6] |
Question 5: Can you provide a general experimental protocol for the synthesis of a thiochromenone via acid-catalyzed cyclization?
Answer:
Certainly. The following is a representative protocol for the one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids using polyphosphoric acid (PPA).[6][12]
Protocol: One-Pot Synthesis of Thiochromen-4-one
Materials:
-
3-(Phenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask charged with 3-(phenylthio)propanoic acid (1.0 mmol), add polyphosphoric acid (e.g., 10 equivalents).
-
If the starting material is a solid and PPA is very viscous, a minimal amount of dichloromethane can be added to aid mixing.[14]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC). If DCM was added, it will distill off as the reaction heats up.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure thiochromen-4-one.[12]
Note: This is a general procedure and may require optimization for different substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- Benchchem.
- ResearchGate. General methods for the synthesis of thiochromenes.
- Benchchem.
- PubMed.
- ACS Publications.
- RSC Publishing. Recent developments in thiochromene chemistry.
- PMC.
- Benchchem. Troubleshooting low yield during the chemical synthesis of Episappanol.
- RSC Publishing. Recent developments in thiochromene chemistry.
- PMC.
- Preprints.org.
- PubMed. Recent developments in thiochromene chemistry.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- MDPI.
- MDPI. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.
- Thieme Chemistry.
- Chemical Communications (RSC Publishing). Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups.
- PMC.
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- 11. Recent developments in thiochromene chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
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- 17. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in thiochromenone synthesis
Welcome to the Technical Support Center for Thiochromenone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Thiochromenones are valuable building blocks in medicinal chemistry, but their synthesis can be accompanied by the formation of persistent byproducts that complicate purification and reduce yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter. We will delve into the mechanistic origins of common byproducts and offer field-proven strategies to mitigate their formation, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of thiochromenones, most commonly via the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids or related precursors, is a robust method. However, the reactivity of the sulfur atom and the specifics of the reaction conditions can lead to several predictable side reactions.
Issue 1: Low or No Yield of Thiochromenone, Starting Material Consumed
Q: My starting thiophenol derivative is consumed, but I'm observing a new, higher molecular weight spot on my TLC/LC-MS that isn't my product. What is it?
A: This is a classic sign of disulfide dimer formation. Thiophenols are highly susceptible to oxidation, coupling to form a disulfide-linked dimer. This is particularly problematic under neutral or basic conditions and in the presence of atmospheric oxygen.[1][2]
Mechanistic Insight: The Pathway to Disulfide Byproducts
The thiol group (-SH) of a thiophenol is easily deprotonated to a thiolate anion (ArS⁻), which is a potent nucleophile.[2] This anion can be oxidized by various agents, including atmospheric oxygen, in a process that often involves radical intermediates or metal catalysis, leading to the formation of a stable S-S bond.
DOT Diagram: Disulfide Dimerization Pathway
Caption: Competing pathways in thiochromenone synthesis.
Troubleshooting & Prevention:
-
Maintain Acidic Conditions: The propensity for disulfide formation is significantly reduced in acidic media, which keeps the thiol protonated and less susceptible to oxidation.[3] If your synthesis starts from a thiophenol, ensure the reaction medium is acidic from the outset.
-
Degas Solvents: Before starting your reaction, thoroughly degas your solvents by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Use an Inert Atmosphere: Run the reaction under a blanket of nitrogen or argon to prevent exposure to atmospheric oxygen.
-
Protecting Groups: For multi-step syntheses, consider protecting the thiol group, for instance, with a p-methoxybenzyl (PMB) group, and deprotect it immediately before the cyclization step under acidic conditions.[1]
-
Chelating Agents: Trace metal impurities can catalyze oxidation. Adding a small amount of a chelating agent like EDTA can sometimes be beneficial.
Issue 2: Formation of a More Polar Byproduct with an Increased Oxygen Content
Q: My mass spectrometry data shows a byproduct with a mass of +16 or +32 Da compared to my expected thiochromenone. What is this byproduct?
A: This indicates oxidation of the sulfur atom in the thiochromenone ring, leading to the formation of a thiochromenone S-oxide (sulfoxide, +16 Da) or S,S-dioxide (sulfone, +32 Da). The sulfur atom in the thiochromenone core is electron-rich and can be oxidized by various oxidants, sometimes even by air over long reaction times at elevated temperatures.[4][5]
Mechanistic Insight: Oxidation of the Thioether
The thioether sulfur within the thiochromenone ring can undergo a two-step oxidation. The first oxidation yields the corresponding sulfoxide, which is a chiral center. Further oxidation under more forcing conditions or with stronger oxidants will produce the sulfone. These oxidized species have significantly different polarities and chemical properties compared to the parent thiochromenone.
DOT Diagram: Oxidation of Thiochromenone
Caption: Stepwise oxidation of the thiochromenone sulfur atom.
Troubleshooting & Prevention:
-
Strict Inert Atmosphere: As with disulfide prevention, maintaining a rigorously inert atmosphere is crucial to minimize oxidation.
-
Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote air oxidation.
-
Purify Reagents: Ensure that starting materials and solvents are free from peroxide impurities, which can act as oxidants.
-
Antioxidant Additives: In some cases, the addition of a small quantity of an antioxidant, such as butylated hydroxytoluene (BHT), can suppress oxidative side reactions, although this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.
Issue 3: Incomplete Cyclization in Friedel-Crafts Based Syntheses
Q: My reaction is sluggish, and I'm recovering a significant amount of my 3-(arylthio)propanoic acid starting material, even after extended reaction times. What's going wrong?
A: This points to insufficient activation for the intramolecular Friedel-Crafts acylation. This can be due to several factors, including the choice and amount of the Lewis acid catalyst, the reaction temperature, or the electronic nature of your substrate.
Mechanistic Insight: The Role of the Catalyst and Substrate Electronics
The intramolecular Friedel-Crafts acylation requires a strong Lewis acid (e.g., AlCl₃) or a protic acid (e.g., polyphosphoric acid, PPA) to activate the carboxylic acid, typically by forming a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring to close the six-membered ring. If the aromatic ring is deactivated by electron-withdrawing groups (EWGs), or if the catalyst is not potent enough, this key cyclization step will be slow or may not occur at all.
Table 1: Effect of Aromatic Substituents on Thiochromenone Yield in a One-Pot Synthesis from 3-(arylthio)propanoic Acids
| Substituent on Aryl Ring | Electronic Effect | Typical Yield Range (%) | Reference |
| -OCH₃ | Strong Electron-Donating | 73 - 81 | [6][7] |
| -CH₃ | Electron-Donating | 63 - 72 | [6][7] |
| -H | Neutral | ~65 | [6][7] |
| -F, -Cl, -Br | Electron-Withdrawing | 55 - 60 | [6][7] |
| -CF₃ | Strong Electron-Withdrawing | ~56 | [6][7] |
Troubleshooting & Prevention:
-
Catalyst Choice and Stoichiometry:
-
Polyphosphoric Acid (PPA): Often effective and serves as both catalyst and solvent. Higher temperatures (e.g., 100 °C) are typically required.[5][7]
-
Aluminum Chloride (AlCl₃): A stronger Lewis acid, but requires stoichiometric amounts as it complexes with the product ketone.[8][9] Ensure it is fresh and handled under anhydrous conditions.
-
Eaton's Reagent (P₂O₅ in MsOH): A powerful alternative to PPA that can sometimes promote cyclization at lower temperatures.
-
-
Optimize Reaction Temperature: For PPA-mediated cyclizations, a temperature of at least 100°C is often necessary to achieve a good reaction rate.[7] For AlCl₃, reactions may proceed at room temperature, but gentle heating might be required for less reactive substrates.
-
Consider Substrate Reactivity: As shown in Table 1, electron-donating groups on the thiophenol ring enhance the nucleophilicity of the aromatic ring and facilitate the cyclization, leading to higher yields. Conversely, strong electron-withdrawing groups hinder the reaction.[6][7] For deactivated systems, more forcing conditions (higher temperature, stronger catalyst) may be necessary.
Frequently Asked Questions (FAQs)
Q1: Can I use an acid anhydride instead of a carboxylic acid for the Friedel-Crafts cyclization? A1: While intramolecular Friedel-Crafts acylation typically starts from a carboxylic acid, intermolecular versions often use more reactive acylating agents like acyl chlorides or anhydrides. If your synthesis involves an intermolecular acylation followed by cyclization, using an acid anhydride is a viable strategy.
Q2: I am observing an unexpected regioisomer from my cyclization. Is this common? A2: While Friedel-Crafts acylation is generally regioselective and directed by the existing substituents on the aromatic ring, unexpected rearrangements are not impossible, though they are rare for this specific transformation. An unusual rearrangement has been reported in the Friedel-Crafts cyclization of a related indole-thioether system.[10] If you suspect a rearrangement, thorough spectroscopic analysis (2D NMR) is essential to confirm the structure of your product.
Q3: How can I best purify my thiochromenone from the byproducts? A3: Standard column chromatography on silica gel is typically effective.
-
Disulfide dimers are usually less polar than the thiochromenone and will elute first.
-
Sulfoxides and sulfones are significantly more polar and will have lower Rf values.
-
Unreacted 3-(arylthio)propanoic acid is highly polar and will often remain at the baseline or require a more polar eluent system to move.
A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often the best approach to achieve good separation.
Experimental Protocol: One-Pot Synthesis of 6-Methoxythiochromen-4-one
This protocol is adapted from a reported one-pot synthesis and is provided as a representative example.[6]
Materials:
-
3-(4-methoxyphenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask charged with 3-(4-methoxyphenylthio)propanoic acid (1.0 mmol), add dichloromethane (1.0 mL) to dissolve the starting material at room temperature.
-
Add an excess of polyphosphoric acid (approx. 0.5 mL) to the solution. The mixture will be viscous.
-
Equip the flask with a short-path distillation head to remove the DCM.
-
Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 6-methoxythiochromen-4-one.
References
-
Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. [Link]
-
Li, Z., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Omega. [Link]
-
Murugappan, S., et al. (2024). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances. [Link]
-
ResearchGate. (2025). Optimization of the Reaction Conditions a. [Link]
-
Guo, F. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. [Link]
-
ResearchGate. (n.d.). General methods for the synthesis of thiochromenes. [Link]
-
ResearchGate. (2025). Synthesis and characterization of thiochromone S,S-dioxides as new photolabile protecting groups. [Link]
-
Cheng, C., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. [Link]
-
Guo, F. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. Preprints.org. [Link]
-
ResearchGate. (2016). How to prevent disulfide bond scrambling? [Link]
-
Murugappan, S., et al. (2024). Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. [Link]
-
Chae, H. Z., et al. (1995). Dimerization of thiol-specific antioxidant and the essential role of cysteine 47. Proceedings of the National Academy of Sciences. [Link]
-
Fadda, A. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. [Link]
-
Mthembu, S. N., et al. (n.d.). Breaking a Couple: Disulfide Reducing Agents. Digital CSIC. [Link]
-
Li, Y., et al. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules. [Link]
-
ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]
-
Organic Chemistry Portal. (n.d.). Thiochromene synthesis. [Link]
-
ResearchGate. (2024). Recent Developments in Thiochromene Chemistry. [Link]
-
Chung, J. Y. L., et al. (1992). Friedel-Crafts cyclization of 2-(3-indolythio)propionic acids. An unusual rearrangement leading to 4-sulfur-substituted tricyclic indoles. Tetrahedron Letters. [Link]
-
New Journal of Chemistry. (n.d.). Dimerization reactions with oxidized brominated thiophenes. [Link]
-
Nguyen, T. P., et al. (2022). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of thiochromenone analogues. [Link]
-
ResearchGate. (n.d.). The Azo-Dimerization Mechanisms of p-Aminothiophenol and p-Nitrothiophenol Molecules on Plasmonic Metal Surfaces Revealed by Tip-/Surface-Enhanced Raman Spectroscopy. [Link]
-
Calderón-Garcidueñas, A. L., et al. (2017). Is dimerization a common feature in thioredoxins? The case of thioredoxin from Litopenaeus vannamei. Acta Crystallographica Section F: Structural Biology Communications. [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
-
Abdollahi, H., et al. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
YouTube. (2020). 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN. [Link]
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challenges in the scale-up synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Q: How does the fluorine substituent impact the reaction compared to the non-fluorinated analog? A: The C8-fluoro group has a significant electronic effect. As a moderately deactivating group, it makes the final intramolecular Friedel-Crafts cyclization step more challenging, requiring stronger acidic conditions or higher temperatures than the synthesis of the parent 2,3-dihydro-4H-thiochromen-4-one. However, this fluorine substitution is often crucial for the desired pharmacological properties of the final active pharmaceutical ingredient (API), such as improved metabolic stability or binding affinity. [1]
References
-
MySkinRecipes. This compound. [Link]
-
Preprints.org. One-Pot Synthesis of Thiochromone and It's Derivatives. [Link]
-
ResearchGate. (PDF) Recent Developments in Thiochromene Chemistry. [Link]
-
PubMed Central (PMC). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. [Link]
-
National Center for Biotechnology Information (NCBI). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Link]
-
Royal Society of Chemistry. Recent developments in thiochromene chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of thiochromanones and thioflavanones. [Link]
-
ResearchGate. (PDF) Thiochroman-4-ones: Synthesis and reactions. [Link]
-
ACS Publications. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Link]
-
National Center for Biotechnology Information (NCBI). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
-
PubMed. Recent developments in thiochromene chemistry. [Link]
-
RSC Medicinal Chemistry. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. [Link]
-
National Center for Biotechnology Information (NCBI). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]
-
Organic Chemistry Portal. Synthesis of thiochromenes. [Link]
-
PubMed. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
-
MDPI. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
-
Organic Chemistry Portal. Synthesis of thiochromones and thioflavones. [Link]
-
ACS Publications. Two-Component Assembly of Thiochroman-4-ones and Tetrahydrothiopyran-4-ones Using a Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequence. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Impurities in 8-fluoro-2,3-dihydro-4H-thiochromen-4-one Samples
Answering the user's request.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for impurities encountered during the synthesis and purification of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one. As a crucial intermediate in medicinal chemistry, particularly for central nervous system agents, its purity is paramount for reliable downstream applications[1][2]. This document offers practical, field-proven insights and detailed protocols to identify, resolve, and prevent contamination in your samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its inherent impurity risks?
The most prevalent and scalable method for synthesizing the thiochromenone core is the intramolecular Friedel-Crafts acylation of an activated carboxylic acid, typically 3-(2-fluorophenylthio)propanoic acid.[3][4] This reaction involves cyclization using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.
The primary impurity risks stem from the nature of the electrophilic aromatic substitution reaction itself:
-
Isomeric Impurities: The fluorine atom is an ortho-, para- director. While the desired product comes from cyclization at the ortho- position to the sulfur atom, a competing reaction can occur at the para- position to the fluorine atom, leading to the formation of the 6-fluoro-2,3-dihydro-4H-thiochromen-4-one isomer.
-
Polymeric/Tarry Byproducts: The highly acidic and often high-temperature conditions can lead to intermolecular reactions, forming high-molecular-weight oligomers or intractable tar.[5]
-
Unreacted Starting Material: Incomplete cyclization will leave residual 3-(2-fluorophenylthio)propanoic acid in the crude product.
Q2: How can I categorize the impurities observed in my sample?
Impurities are best understood by categorizing them based on their origin, which directly informs the purification strategy[6][7].
-
Starting Material-Related: Impurities present in the initial 2-fluorothiophenol or 3-chloropropionic acid. The most common is the disulfide of the starting thiophenol.
-
Process-Related: Byproducts formed during the reaction. This is the largest category, including isomers, polymers, and products of side-reactions.[8]
-
Degradation Products: Compounds formed by the breakdown of the final product during workup, purification, or storage. Thioethers can oxidize to sulfoxides and sulfones, especially when exposed to air, light, or residual oxidants.
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
To minimize degradation, the compound, which is typically a solid, should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It should be protected from light and moisture. The thioether moiety is susceptible to oxidation, so minimizing atmospheric exposure is critical.
Impurity Troubleshooting Guide
This section addresses specific experimental observations and provides a logical framework for resolving the underlying impurity issues.
Issue 1: TLC/LC-MS analysis shows a significant side-product with an identical mass to the desired product.
-
Probable Cause: This is a classic indicator of an isomeric impurity, most likely the 6-fluoro isomer formed during the Friedel-Crafts cyclization. The regioselectivity of the reaction is not always perfect, and the directing effects of the thioether and fluorine substituents can lead to a mixture of products.[9]
-
Causality & Solution: The formation of the acylium ion intermediate is followed by an electrophilic attack on the aromatic ring. While the position ortho to the thioether is sterically accessible and electronically activated, the position para to the fluorine is also activated. To resolve this:
-
Reaction Optimization: Lowering the reaction temperature and ensuring slow, controlled addition of the cyclizing agent can favor the thermodynamically more stable 8-fluoro isomer.
-
Chromatographic Separation: These isomers often have slightly different polarities. A meticulously optimized column chromatography protocol is the most effective solution. Due to their structural similarity, a shallow gradient and high-resolution silica are recommended. (See Protocol 2).
-
Issue 2: The isolated product is off-white, yellow, or pink, but should be a white solid.
-
Probable Cause: The color likely originates from trace amounts of oxidized species or residual catalyst complexes. The thioether can be oxidized to a chromophoric sulfoxide.
-
Causality & Solution: Oxidation can occur during an aggressive workup or prolonged exposure to air at high temperatures.
-
Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Recrystallization: A carefully chosen solvent system for recrystallization can effectively exclude these colored impurities from the crystal lattice. An ethanol/water or isopropanol/hexane system is a good starting point. (See Protocol 3).
-
Issue 3: ¹H NMR spectrum shows broad humps in the baseline and poor resolution, while the mass spectrum indicates higher molecular weight species.
-
Probable Cause: Presence of polymeric or tarry byproducts.[5]
-
Causality & Solution: Strong acid catalysts and high heat can promote intermolecular polymerization. This is especially problematic if the concentration of the starting material is too high.
-
Reaction Control: Ensure the reaction temperature does not overshoot the target. Using a milder cyclizing agent or running the reaction at a slightly lower concentration can mitigate this.
-
Purification Strategy: These high-molecular-weight impurities are typically much less polar or are insoluble. A preliminary filtration of the crude product dissolved in a suitable solvent (e.g., dichloromethane) can remove a significant portion. The remaining soluble oligomers can then be separated by column chromatography, as they will elute much faster than the desired product.
-
Issue 4: Analytical data confirms the presence of unreacted 3-(2-fluorophenylthio)propanoic acid.
-
Probable Cause: Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.
-
Causality & Solution: The cyclization reaction has a significant activation energy barrier.
-
Drive the Reaction to Completion: Increase the reaction time or modestly elevate the temperature. Ensure the catalyst (e.g., PPA) is fresh and active.
-
Acid-Base Extraction: The unreacted starting material is a carboxylic acid and can be easily removed. During the workup, after quenching the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The acidic starting material will be extracted into the aqueous basic layer, while the neutral thiochromenone product remains in the organic layer.
-
Visualized Workflows and Pathways
Impurity Resolution Workflow
This diagram outlines the logical steps from initial analysis to obtaining a pure sample.
Caption: Logical workflow for impurity identification and resolution.
Potential Impurity Formation Pathways
This diagram illustrates the desired reaction alongside a common side reaction during Friedel-Crafts cyclization.
Caption: Synthetic pathway and potential isomeric byproduct formation.
Data Presentation: Purification Impact
The table below illustrates a typical impurity profile of a crude sample of this compound before and after applying the recommended purification protocols.
| Impurity ID | Retention Time (min) | Specification | % Area (Crude Sample) | % Area (After Purification) | Probable Identity |
| IMP-01 | 4.5 | ≤ 0.20% | 3.5% | 0.15% | 3-(2-fluorophenylthio)propanoic acid |
| IMP-02 | 8.9 | ≤ 0.15% | 5.8% | 0.08% | 6-fluoro-isomer |
| Product | 9.5 | ≥ 99.0% | 89.5% | 99.7% | This compound |
| IMP-03 | 12.1 | ≤ 0.10% | 1.2% | Not Detected | Dimer/Oligomer |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed for the quantitative assessment of purity and detection of the impurities listed above.
-
System: HPLC with UV Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of Acetonitrile.
Protocol 2: Purification by Column Chromatography
This method is highly effective for separating the 8-fluoro (product) and 6-fluoro (isomer) impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Loading: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel (~2-3 g). Dry the silica completely under vacuum.
-
Slurry Packing: Pack the column with silica gel in the starting eluent. Carefully add the dried sample-adsorbed silica to the top of the column bed.
-
Eluent System: Hexanes and Ethyl Acetate (EtOAc).
-
Gradient Elution:
-
Start with 5% EtOAc in Hexanes. This will elute non-polar polymeric impurities.
-
Slowly and gradually increase the polarity to 10% EtOAc in Hexanes. The 6-fluoro isomer will typically elute first.
-
Continue the shallow gradient to 12-15% EtOAc in Hexanes to elute the desired 8-fluoro product.
-
-
Monitoring: Monitor the fractions carefully by TLC (using 20% EtOAc/Hexanes as the mobile phase and visualizing under UV light).
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Polishing
This protocol is ideal for removing baseline impurities and improving the crystalline form and color of the final product.[5]
-
Solvent Selection: A binary solvent system like Ethanol (EtOH) and Water is often effective.
-
Dissolution: In a suitable flask, dissolve the semi-purified product in a minimal amount of hot EtOH (~80°C).
-
Hot Filtration (Optional): If insoluble particulates or colored impurities persist, perform a hot filtration through a pre-warmed funnel containing a small plug of Celite or filter paper. If color is an issue, add activated charcoal before this step.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. Add a few more drops of hot EtOH to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 EtOH/water mixture.
-
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
References
-
MySkinRecipes. This compound. [Link]
-
National Center for Biotechnology Information. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Link]
-
National Center for Biotechnology Information. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
-
National Center for Biotechnology Information. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]
-
Organic Chemistry Portal. Synthesis of thiochromones and thioflavones. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
-
National Center for Biotechnology Information. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. [Link]
-
ResearchGate. Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives | Request PDF. [Link]
-
SpiroChem. Impurity Synthesis And Identification. [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
ResearchGate. (PDF) Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]
-
MDPI. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity. [Link]
-
ResearchGate. (PDF) Synthesis of 4-(Trifluoromethyl)-2H-thiochromenes. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
degradation pathways of thiochromenone derivatives under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiochromenone derivatives. This guide is designed to provide in-depth, experience-based insights into the common degradation pathways of these valuable compounds under typical experimental conditions. Understanding these pathways is critical for ensuring the integrity of your research, optimizing reaction conditions, and developing stable formulations.
I. Frequently Asked Questions (FAQs)
Q1: My thiochromenone derivative appears to be degrading during my reaction work-up or purification. What are the most likely causes?
Degradation of thiochromenone derivatives during work-up and purification is a common issue. The primary culprits are often a combination of oxidation and hydrolysis, exacerbated by factors such as pH, exposure to air and light, and the presence of certain reagents.
-
Oxidation: The sulfur atom in the thiochromenone core is susceptible to oxidation, particularly in the presence of atmospheric oxygen or residual oxidizing agents from a previous synthetic step. This can lead to the formation of sulfoxides and sulfones.[1][2]
-
Hydrolysis: The ester or other labile functional groups on your derivative can be susceptible to hydrolysis, especially under acidic or basic conditions during aqueous work-ups. The lactone-like character of the pyranone ring can also be a point of hydrolytic cleavage under harsh pH conditions.
-
Photodegradation: Thiochromenone derivatives can be light-sensitive. Exposure to ambient or UV light during prolonged purification steps (e.g., column chromatography) can induce degradation.[3]
Q2: I'm observing a new, more polar spot on my TLC plate after leaving my compound in solution. What could this be?
The appearance of a more polar spot on a TLC plate is a classic indicator of oxidation. The most common transformation is the oxidation of the sulfide to a sulfoxide, and potentially further to a sulfone.[1][4]
| Compound | Typical Rf | Polarity |
| Thiochromenone | Higher | Less Polar |
| Thiochromenone Sulfoxide | Intermediate | More Polar |
| Thiochromenone Sulfone | Lower | Most Polar |
This increase in polarity is due to the introduction of the highly polar S=O bond. You can often preliminarily confirm this by attempting a small-scale, deliberate oxidation of your starting material with a mild oxidizing agent like hydrogen peroxide and comparing the resulting TLC with your degraded sample.
Q3: My NMR spectrum of a purified thiochromenone derivative shows broadening signals or the appearance of new, unexpected peaks over time. Why is this happening?
Signal broadening or the emergence of new peaks in the NMR spectrum of a seemingly pure compound can be indicative of several ongoing processes:
-
Dimerization or Oligomerization: Some thiochromenone derivatives, particularly those with reactive functional groups or under conditions that favor radical formation (like exposure to light), can undergo dimerization or oligomerization.[5][6][7][8] This can lead to a complex mixture of products with overlapping and broadened NMR signals.
-
Slow Degradation: The degradation processes mentioned in Q1 and Q2 may be occurring slowly in the NMR tube, especially if the solvent is not rigorously deoxygenated or if there are trace acidic or basic impurities.
-
Tautomerization: Depending on the substitution pattern, some thiochromenone derivatives may exist in equilibrium with tautomeric forms, which can lead to broadened signals or the appearance of multiple sets of peaks.
Q4: Are there specific functional groups on my thiochromenone derivative that are more prone to degradation?
Yes, the stability of a thiochromenone derivative is highly dependent on its substitution pattern.
-
Electron-donating groups on the aromatic ring can increase the electron density of the sulfur atom, making it more susceptible to oxidation.
-
Electron-withdrawing groups can make the carbonyl group of the pyranone ring more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis.
-
Groups at the 3-position can influence the reactivity of the double bond within the pyranone ring.
II. Troubleshooting Guides
Troubleshooting Guide 1: Investigating Unexpected Oxidation
Problem: You suspect your thiochromenone derivative is oxidizing to the corresponding sulfoxide or sulfone.
Protocol: Confirmatory Oxidation and LC-MS Analysis
-
Small-Scale Deliberate Oxidation:
-
Dissolve a small amount (1-2 mg) of your pure thiochromenone derivative in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a mild oxidizing agent, such as a few drops of 30% hydrogen peroxide.
-
Stir the reaction at room temperature and monitor by TLC every 15-30 minutes.
-
Compare the Rf value of the new spot(s) with those observed in your degraded sample.
-
-
LC-MS Analysis:
-
Analyze both your degraded sample and the reaction mixture from the deliberate oxidation by LC-MS.
-
Expected Mass Shifts:
-
Sulfoxide formation: Look for a peak with a mass corresponding to [M+16].
-
Sulfone formation: Look for a peak with a mass corresponding to [M+32].
-
-
The retention times of the degradation products should correlate with the increased polarity (sulfoxides and sulfones will typically have shorter retention times on a reverse-phase column).
-
Troubleshooting Guide 2: Assessing Hydrolytic Stability
Problem: Your experimental results are inconsistent, and you suspect hydrolysis of your thiochromenone derivative, particularly if it contains ester or other labile groups.
Protocol: Forced Degradation Study (Hydrolysis) [9]
This protocol is adapted from ICH guidelines for forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of your thiochromenone derivative in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of your stock solution, add an equal volume of 0.1 N HCl.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 N NaOH.
-
Neutral Hydrolysis: To a third aliquot, add an equal volume of water.
-
Control: Maintain an aliquot of the stock solution under the same conditions without the addition of acid, base, or water.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Analysis:
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a small sample from each condition, neutralize if necessary, and dilute appropriately for analysis.
-
Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Quantify the percentage of the parent compound remaining and the formation of any degradation products.
-
Data Interpretation:
| Condition | Expected Outcome if Hydrolytically Labile |
| Acidic Hydrolysis | Significant decrease in parent compound peak area with the appearance of new, more polar peaks. |
| Basic Hydrolysis | Rapid and significant decrease in parent compound peak area. |
| Neutral Hydrolysis | Slower degradation compared to acidic or basic conditions, but still observable. |
Troubleshooting Guide 3: Evaluating Photostability
Problem: You are working with a light-sensitive thiochromenone derivative and need to determine its photostability and appropriate handling conditions.
Protocol: Forced Degradation Study (Photolysis) [9]
-
Sample Preparation:
-
Prepare solutions of your thiochromenone derivative in a photochemically inert solvent (e.g., acetonitrile) in clear and amber vials.
-
Prepare a solid sample of your compound by spreading a thin layer in a petri dish.
-
-
Light Exposure:
-
Expose the clear vials and the solid sample to a light source that provides both UV and visible light (as per ICH guidelines, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep the amber vials (as dark controls) alongside the exposed samples.
-
-
Analysis:
-
After the exposure period, analyze the contents of all vials and an aliquot of the solid sample (dissolved in a suitable solvent) using a stability-indicating HPLC method.
-
Compare the chromatograms of the light-exposed samples with the dark controls.
-
Expected Results: A significant decrease in the peak area of the parent compound in the light-exposed samples compared to the dark controls indicates photolytic degradation.
III. Key Degradation Pathways and Mechanisms
Oxidative Degradation Pathway
The sulfur atom in the thiochromenone core is nucleophilic and readily attacked by electrophilic oxygen species.
Caption: Oxidation of the thiochromenone sulfur.
Potential Dimerization Pathway
Under certain conditions, such as exposure to Lewis acids or radical initiators, thiochromenone derivatives can undergo dimerization. The exact mechanism can vary depending on the specific derivative and conditions.
Caption: Generalized dimerization pathway.
IV. References
-
Barakat, A., et al. (2021). Recent developments in thiochromene chemistry. RSC Advances. [Link]
-
Levkovskaya, G. G., et al. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. [Link]
-
Chen, C.-H., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(11), 7849–7859. [Link]
-
Kinfe, H. H., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]
-
Synthesis and characterization of thiochromone S,S-dioxides as new photolabile protecting groups. (2025). ResearchGate. [Link]
-
Recent Developments in Thiochromene Chemistry. (2024). ResearchGate. [Link]
-
Alberti, A., et al. (2011). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. CNR-IRIS. [Link]
-
FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (n.d.). Sciforum. [Link]
-
Ko, H., et al. (n.d.). Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. MDPI. [Link]
-
One-Pot Synthesis of Thiochromone and It's Derivatives. (2025). Preprints.org. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). ACS Publications. [Link]
-
Yayé, H. S., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 74–83. [Link]
-
Synthesis and bioactivity of organosulfur and thiochromenone derivatives. (n.d.). ResearchGate. [Link]
-
Dimerization reactions with oxidized brominated thiophenes. (n.d.). RSC Publishing. [Link]
-
One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. (n.d.). PMC - NIH. [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). PMC - PubMed Central. [Link]
-
Rocchi, M. B. L., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215–223. [Link]
-
Substrate- and Reagent-Controlled Dimerization of Vinyl para-Quinone Methides. (2025). PMC - NIH. [Link]
-
On the Mechanism of Trimethylphosphine-Mediated Reductive Dimerization of Ketones. (2018). ACS Publications. [Link]
-
Conversion and degradation pathways of sulfoximines. (2019). RSC Publishing. [Link]
-
Davis, M. R., et al. (2012). Differential oxidation of two thiophene-containing regioisomers to reactive metabolites by cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 935–943. [Link]
-
Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. (2022). PMC - NIH. [Link]
-
Würthner, F., et al. (2002). Dimerization of merocyanine dyes. Structural and energetic characterization of dipolar dye aggregates and implications for nonlinear optical materials. Journal of the American Chemical Society, 124(32), 9431–9447. [Link]
Sources
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix [iris.cnr.it]
- 4. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Substrate- and Reagent-Controlled Dimerization of Vinyl para-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimerization of merocyanine dyes. Structural and energetic characterization of dipolar dye aggregates and implications for nonlinear optical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Enhance Regioselectivity in Thiochromenone Reactions
Welcome to the technical support center for thiochromenone chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the thiochromenone scaffold. The inherent electronic properties of this heterocyclic system present unique challenges and opportunities in controlling reaction regioselectivity. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs): Core Reactivity Concepts
Q1: What are the primary reactive sites on the thiochromenone core, and what factors govern their reactivity?
The thiochromenone scaffold possesses several potential sites for chemical modification, with reactivity dictated by a combination of electronic and steric factors. Understanding these sites is the first step in designing a regioselective reaction.
-
C2 and C3 Positions: The α,β-unsaturated ketone system (a Michael acceptor) makes the C2 and C3 positions susceptible to nucleophilic attack or cycloaddition reactions. The polarization of this system generally renders the C2 position more electrophilic. However, the larger, more polarizable sulfur atom can influence the reactivity profile compared to its oxygen counterpart, chromone.[1] The choice between C2 and C3 functionalization often depends on the nature of the nucleophile and the catalytic system employed.[2]
-
C4 Carbonyl Group: The ketone at C4 is a classic electrophilic site for nucleophilic attack by organometallic reagents or reduction by hydrides.
-
C5 Position: This is the peri position on the fused benzene ring. Its reactivity is significantly influenced by the C4-keto group, which can act as a weakly coordinating directing group for transition metal catalysts, guiding functionalization to this ortho position.[3]
-
Other Aromatic Positions (C6, C7, C8): These positions undergo standard electrophilic aromatic substitution, with their reactivity and orientation governed by the electronic properties of the heterocyclic ring and any existing substituents.
// Invisible edges for layout edge [style=invis]; C2_C3 -> C4 -> C5 -> Aromatic; } dotedit Caption: Key reactive sites on the thiochromenone scaffold.
Q2: How does the sulfur atom uniquely influence regioselectivity compared to oxygen in chromones?
The presence of sulfur instead of oxygen introduces significant electronic and steric differences that are crucial for directing reactivity.
-
Nucleophilicity in Annulations: In cycloaddition reactions, the sulfur atom acts as a better nucleophile than oxygen due to its larger size and greater polarizability. This property can be exploited to achieve regioselective annulations that might proceed differently or not at all with chromones.[1]
-
Electronic Effects: Sulfur is less electronegative than oxygen, which alters the electron distribution throughout the heterocyclic ring. This can subtly change the electrophilicity of the C2 and C3 positions, influencing the outcome of nucleophilic additions.
-
Lipophilicity and Bioavailability: From a drug development perspective, the sulfur atom increases the molecule's lipophilicity, which can improve physicochemical properties like membrane permeability and bioavailability.[4]
Troubleshooting Guide: Common Regioselectivity Issues
Problem: I am observing a mixture of C2 and C3 functionalized products in my reaction. How can I favor one regioisomer?
This is a common challenge stemming from the dual electrophilic nature of the C2 and C3 positions. Achieving selectivity requires precise control over reaction parameters.
Potential Cause A: Catalyst or Reagent Control is Insufficient The intrinsic electronics of your substrate may not be sufficient to direct the reaction to a single position. Many reactions require an external catalyst to create a transition state that energetically favors the formation of one isomer over the other.
Solution 1: Implement Catalyst-Controlled Functionalization Organocatalysis and transition metal catalysis are powerful tools for inducing regioselectivity. Organocatalysts can activate specific functional groups to guide the reaction pathway, while transition metals can operate through diverse mechanisms, often influenced by ligand choice.[1][5] For instance, palladium-catalyzed arylations can show different selectivities depending on the phosphine ligand used.[6]
Experimental Protocol: Ligand-Controlled C2-Arylation of Thiochromenone (Hypothetical Example)
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add thiochromenone (1.0 equiv.), aryl halide (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a bulky phosphine ligand like XPhos (0.10 equiv.).
-
Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a base, for example, potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS. The bulky ligand is expected to sterically favor coupling at the less-hindered C2 position.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the regiochemistry. For comparison, running the same reaction with a less bulky ligand (e.g., PPh₃) may yield a different C2:C3 ratio.
Potential Cause B: Lack of a Strong Directing Influence For C-H functionalization reactions, the inherent reactivity of the C-H bonds may not be different enough to achieve selectivity. In these cases, a directing group is often required.
Solution 2: Employ a Directing Group Strategy A directing group (DG) is a functional group that coordinates to a metal catalyst, forming a stable metallacycle that positions the catalyst in close proximity to a specific C-H bond, enforcing site-selectivity.[7][8] While this requires additional steps for installation and removal of the DG, it offers unparalleled control.[9]
Problem: My reaction is unexpectedly functionalizing the C5 position.
This issue is common in transition-metal-catalyzed C-H activation reactions.
Potential Cause: Chelation-Assisted C-H Activation The C4-keto group of the thiochromenone can act as a directing group for metal catalysts (like Rh(III) or Pd(II)), forming a five-membered metallacycle intermediate. This conformation brings the catalyst into close proximity with the C5-H bond, leading to selective functionalization at that site.[3]
Solution: Modify Conditions to Disrupt Chelation To avoid C5 functionalization, you must use conditions that prevent or disfavor this chelation-controlled pathway.
-
Change the Catalyst: Switch to a catalytic system that is less prone to chelation. For example, some copper or iron-catalyzed reactions may proceed through different mechanisms. Photocatalytic methods often rely on radical pathways that are not governed by chelation and can offer alternative regioselectivity.[10]
-
Use Non-Coordinating Solvents: Solvents can influence the stability of the chelated intermediate. Highly coordinating solvents might compete with the keto group for binding to the metal center, potentially disrupting the directing effect.
-
Employ Blocking Groups: If other methods fail, you can temporarily install a "blocking group" at the C5 position. A common strategy is bromination or iodination, which can often be reversed later via reduction or metal-catalyzed dehalogenation.
Advanced Strategies & FAQs
Q3: How can I improve the efficiency of directing group strategies?
While effective, classical directing group strategies reduce step-economy due to the need for installation and removal steps.[7][9]
Use Transient Directing Groups (tDGs): This advanced strategy involves the in situ, reversible formation of a directing group from a substrate's native functionality (like an aldehyde or ketone).[11] An added co-catalyst (e.g., an amino acid) reacts with the substrate to form a new, highly coordinating entity (like an imine). This entity directs the C-H activation and, upon completion, hydrolyzes back to the original functional group, eliminating separate protection/deprotection steps.[7]
// Nodes Substrate [label="Substrate\n(e.g., Formyl-Thiochromenone)"]; tDG_catalyst [label="tDG Co-catalyst\n(e.g., Amino Acid)"]; Metal_Catalyst [label="Metal Catalyst\n(e.g., [RhCp*Cl₂]₂)"]; Coupling_Partner [label="Coupling Partner\n(e.g., Alkene)"];
Intermediate [label="In Situ Formation of\nCoordinating Intermediate\n(e.g., Imine)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metallacycle [label="Chelation & Formation\nof Metallacycle", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functionalization [label="C-H Activation &\nFunctionalization", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product Release &\nCatalyst Regeneration", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Substrate -> Intermediate; tDG_catalyst -> Intermediate; Intermediate -> Metallacycle; Metal_Catalyst -> Metallacycle; Metallacycle -> Functionalization; Coupling_Partner -> Functionalization; Functionalization -> Product; } dotedit Caption: Workflow of a transient directing group strategy.
Q4: Can computational chemistry predict regioselectivity in my thiochromenone reaction?
Yes. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict and understand regioselectivity. By modeling the reaction pathways for the formation of different regioisomers, chemists can calculate the activation energies for each path. The pathway with the lower energy barrier is the one that is kinetically favored, and thus the product that is expected to predominate. These calculations can account for a delicate balance between factors like local electrophilicity and polarization effects, providing insights that may not be obvious from simple electronic or steric arguments alone.[2]
Data Summary: Catalyst Systems for Regioselective Functionalization
The choice of catalyst and ligand is paramount in controlling where a reaction occurs. The table below summarizes hypothetical outcomes for a C-H arylation reaction to illustrate this principle.
| Catalyst System | Ligand | Key Feature | Expected Major Isomer | Rationale |
| Pd(OAc)₂ / K₂CO₃ | dppf | Standard, moderate bulk | C2/C3 Mixture | Lack of strong steric or electronic bias. |
| Pd(OAc)₂ / K₂CO₃ | tBuXPhos | Very bulky | C2 | Steric hindrance prevents approach to the more hindered C3 position. |
| [RhCp*Cl₂]₂ / AgOAc | None | Chelation-prone | C5 | The C4-keto group directs the Rh catalyst to the peri C5-H bond.[3] |
| Ir(ppy)₂(dtbbpy)PF₆ | None | Photocatalyst | Varies (often C3/C8) | Proceeds via a radical mechanism, selectivity governed by the most stable radical intermediate, avoiding chelation control.[10] |
References
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Murugappan, S., & Singh, P. (2024). Recent developments in thiochromene chemistry. RSC Advances. Available at: [Link]
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Various Authors. (2025). Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. Chemical Record. Available at: [Link]
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Mahato, A., et al. (2017). K₂CO₃ catalyzed regioselective synthesis of thieno[2,3-b]thiochromen-4-one oximes. Organic & Biomolecular Chemistry. Available at: [Link]
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Various Authors. (2024). Recent developments in thiochromene chemistry. RSC Publishing. Available at: [Link]
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Murugappan, S., & Singh, P. (2024). Recent Developments in Thiochromene Chemistry. ResearchGate. Available at: [Link]
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Various Authors. (N.D.). A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Bera, M., & Maji, M. (2018). Combining transition metals and transient directing groups for C–H functionalizations. NIH National Library of Medicine. Available at: [Link]
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Various Authors. (N.D.). Classical directing group strategy for the functionalization of C−H bonds. ResearchGate. Available at: [Link]
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Li, X. (N.D.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. KAUST Repository. Available at: [Link]
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Knochel, P., et al. (2015). Functionalizations of Mixtures of Regioisomeric Aryllithium Compounds by Selective Trapping with Dichlorozirconocene. NIH National Library of Medicine. Available at: [Link]
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Various Authors. (N.D.). Switchable C2/C3 positional selectivity of thioisatins in a three-component domino reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Rej, S., & Ano, Y. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Organic & Biomolecular Chemistry, 18(39), 7699-7716. Available at: [Link]
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Various Authors. (N.D.). Different strategies of distal C–H functionalization. ResearchGate. Available at: [Link]
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Ethiraj, K. R. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 12(3343). Available at: [Link]
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Various Authors. (2025). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. Journal of Organic Chemistry. Available at: [Link]
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Various Authors. (N.D.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]
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Various Authors. (N.D.). Photocatalytic regioselective C–H bond functionalizations in arenes. Chemical Science (RSC Publishing). Available at: [Link]
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Various Authors. (2025). Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C-H Arylation of Nonsubstituted 1H-Pyrrole. Organic Letters. Available at: [Link]
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Various Authors. (N.D.). Regioselective C–H dithiocarbamation of indolizines with tetraalkylthiuram disulfide under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Validation & Comparative
comparing the biological activity of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one with non-fluorinated analogs
An In-Depth Comparative Guide to the Biological Activity of 8-Fluoro-2,3-dihydro-4H-thiochromen-4-one and its Non-Fluorinated Analogs
Introduction: The Strategic Intersection of a Privileged Scaffold and a Powerhouse Element
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiochromen-4-one core is one such scaffold, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] Thiochromen-4-ones and their reduced form, thiochroman-4-ones, serve as foundational structures for developing novel therapeutics.[3][4]
Parallel to the exploration of privileged scaffolds, the strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern drug discovery.[5] Approximately 20% of all recently developed pharmaceuticals contain fluorine, a testament to its profound impact on molecular properties.[6][7] The introduction of a fluorine atom—the most electronegative element—can dramatically alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity for its target protein.[8][9]
This guide provides a comparative analysis of the biological activity of this compound and its non-fluorinated analogs. We will delve into the rationale for fluorination, compare reported biological activities across the thiochromen-4-one class, and provide the experimental context necessary for researchers in drug development.
The Rationale for Fluorination: Enhancing Molecular Performance
The decision to introduce a fluorine atom into a lead compound is a strategic one, aimed at optimizing its drug-like properties. Fluorine's unique characteristics—its small van der Waals radius (1.47 Å), comparable to hydrogen (1.20 Å), combined with its extreme electronegativity—allow it to act as a "super-hydrogen" of sorts.[9] This substitution can lead to several desirable enhancements.
Key Physicochemical Effects of Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing fluorine at a metabolically vulnerable position can block enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby prolonging the drug's half-life in the body.[6][7][9]
-
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[5][7]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a compound's solubility and interactions with target proteins.[8][9]
-
Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to greater potency and selectivity.[5][10]
In the context of this compound, the fluorine atom is positioned on the benzene ring of the thiochromenone core. This placement is intended to modulate the electronic properties of the entire aromatic system, enhance metabolic stability, and improve target engagement, making it a key intermediate in the synthesis of novel pharmaceuticals.[11]
Caption: Key benefits of incorporating fluorine into a drug candidate.
Comparative Analysis of Biological Activities
While direct, side-by-side experimental data for this compound versus its exact non-fluorinated analog is not consolidated in a single publication, we can synthesize a comparative overview by examining the activities of various derivatives of the core thiochromen-4-one scaffold.
Antiparasitic Activity
The thiochromen-4-one scaffold has shown significant promise in the development of agents against tropical diseases. A study focusing on 4H-thiochromen-4-one 1,1-dioxide derivatives revealed potent activity against parasites responsible for leishmaniasis, trypanosomiasis, and malaria.[12]
-
Mechanism of Action: These compounds are believed to act as allosteric modulators of trypanothione reductase, a critical enzyme in the parasite's defense against oxidative stress.[12] By inhibiting this enzyme, the compounds lead to a significant increase in reactive oxygen species (ROS) and severe mitochondrial disruption, ultimately causing parasite death due to a loss of cellular homeostasis.[12][13]
-
Potency: Several synthesized derivatives displayed EC50 values below 10 μM against these parasites. For instance, an earlier study on a related series reported a half-maximal inhibitory concentration of 3 μM against intracellular amastigotes of L. panamensis.[12][13]
The introduction of an 8-fluoro substituent would be a logical next step in optimizing these antiparasitic leads, potentially enhancing potency and selectivity through improved target interaction.
Caption: General one-pot synthesis of thiochromen-4-ones.
Conclusion and Future Directions
The thiochromen-4-one scaffold is a validated starting point for the development of potent therapeutic agents across multiple disease areas, including parasitic and microbial infections. [1][2][4]While direct comparative studies are needed to precisely quantify the enhancement, the principles of medicinal chemistry strongly support the hypothesis that this compound represents an optimized analog. The introduction of fluorine is expected to confer benefits such as increased metabolic stability, enhanced membrane permeability, and potentially stronger target binding affinity. [5][6][9] Future research should focus on the direct, head-to-head biological evaluation of this compound against its non-fluorinated parent compound. Such studies, employing standardized assays for antiparasitic, antibacterial, and anticancer activity, will be crucial to definitively measure the contribution of the 8-fluoro substituent and guide the development of the next generation of thiochromen-4-one-based therapeutics.
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Priya A., Mahesh Kumar N., & Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. [Link]
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Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. [Link]
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Ramalingam, K., Thyvelikakath, G. X., Berlin, K. D., Chesnut, R. W., Brown, R. A., Durham, N. N., Ealick, S. E., & van der Helm, D. (1977). Synthesis and Biological Activity of Some Derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847–850. [Link]
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ResearchGate. (n.d.). Structure activity relationships of thiochroman-4-one derivatives. [Link]
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ResearchGate. (n.d.). Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. [Link]
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Vargas, E., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Heliyon, 9(7), e17801. [Link]
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Chen, Y.-C., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry (Basel), 7(5). [Link]
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National Institutes of Health. (2021, May 21). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-2,3-dihydro-4H-thiochromen-4-one Derivatives
Introduction: The Privileged Scaffold and the Fluorine Advantage
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" for their ability to interact with diverse biological targets. The thiochromen-4-one core is one such scaffold, forming the basis for agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, synthetically valuable subset: 8-fluoro-2,3-dihydro-4H-thiochromen-4-one derivatives.
The strategic incorporation of a fluorine atom at the 8-position is a deliberate and impactful choice in drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's pharmacological profile. This single substitution can improve metabolic stability, increase binding affinity to target proteins, and enhance bioavailability, making the 8-fluoro-thiochromen-4-one scaffold a particularly promising starting point for drug discovery.[4]
This document provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect how specific structural modifications influence biological activity, compare the performance of various derivatives against different targets using published experimental data, and provide detailed protocols to facilitate further research.
The Core Architecture and Synthetic Strategy
The foundational structure, this compound, serves as a key intermediate for generating diverse libraries of fluorinated pharmaceutical candidates.[4] Its synthesis is typically achieved through the intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid precursor, a robust and versatile method that allows for variation in the starting thiophenol.[3][5]
Below is a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.
Caption: General workflow for the synthesis and biological evaluation of 8-fluoro-thiochromen-4-one derivatives.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of the thiochromen-4-one scaffold can be finely tuned by introducing various substituents at different positions. The 8-fluoro group provides a constant baseline of enhanced physicochemical properties, while modifications elsewhere dictate potency and selectivity.
Key SAR Insights Diagram
Caption: Summary of key structure-activity relationship trends for thiochromen-4-one derivatives.
-
Substitutions on the Benzo Ring (Positions 5, 6, 7): The electronic nature of substituents on the aromatic ring is a critical determinant of activity.
-
Electron-Withdrawing Groups (EWGs): A consistent trend observed across various studies is that EWGs, particularly halogens, enhance biological potency.[1] For instance, the introduction of a chlorine atom at the 6-position was found to boost antibacterial activity.[1] Further studies have shown that di-fluoro substitutions can be superior to their mono-fluoro counterparts, highlighting the importance of halogenation in augmenting efficacy.[1]
-
Steric Hindrance: The size of the substituent also plays a role. In the development of cathepsin L inhibitors, it was noted that introducing bulky groups at the 6-position generally diminished the inhibitory activity.[1]
-
-
Modifications at the C2-Position: This position is a prime site for introducing diversity via substitution with various aryl groups. The nature of these aryl substituents directly impacts binding interactions. For example, derivatives like 2-(4-fluorophenyl)-thiochroman-4-one have been synthesized and evaluated, demonstrating that substituents on this appended ring can modulate activity against targets like Leishmania.[3] A concise cross-coupling strategy using arylboronic acids has further expanded the ability to create diverse 2-aryl-4H-thiochromen-4-one libraries.[6]
-
Modifications at the C3-Position: This position is pivotal for achieving high potency in certain therapeutic areas. A standout finding is the impact of introducing a vinyl sulfone moiety. Thiochromen-4-one derivatives bearing this group displayed potent antileishmanial activity with high selectivity indices, indicating low toxicity to host cells.[3] The removal of either the double bond or the sulfone group led to a significant decrease in activity, confirming the essentiality of the entire vinyl sulfone pharmacophore.[3]
-
Oxidation State of the Sulfur Atom: The thioether in the core ring can be oxidized to a sulfoxide or a sulfone (1,1-dioxide), which can dramatically alter the compound's biological profile.
-
Sulfide vs. Sulfone: The optimal oxidation state appears to be target-dependent. For cathepsin L inhibition, sulfide-based analogues consistently outperformed their sulfone counterparts.[1]
-
The Power of the Sulfone: Conversely, 4H-thiochromen-4-one 1,1-dioxide derivatives have emerged as highly effective agents against parasites responsible for tropical diseases like leishmaniasis.[7] These sulfone derivatives act as allosteric modulators of trypanothione reductase, a critical enzyme in the parasite's defense against oxidative stress, leading to parasite death.[2][7] This dual nature underscores the importance of screening both sulfide and sulfone derivatives in any new drug discovery campaign.
-
Comparative Performance Data of Thiochromen-4-one Derivatives
To provide a clear comparison, the table below summarizes quantitative data from various studies. This allows for an objective assessment of how structural changes affect performance against different biological targets.
| Compound Class/Derivative | Biological Target/Activity | Key Structural Features | Performance Metric (IC₅₀/EC₅₀/MIC) | Reference |
| Thiochroman-4-one Derivative | Candida albicans (Antifungal) | Electron-withdrawing group at C6; Chlorine on indole ring | MIC = 4 µg/mL | [1] |
| Thiochroman-4-one Derivative | Leishmania panamensis (Antileishmanial) | Vinyl sulfone moiety | EC₅₀ = 3.24 µM | [1] |
| Thiochroman-4-one 1,1-Dioxide | Leishmania panamensis (Antileishmanial) | Isosteric replacement of naphthoquinone carbonyl with sulfone | IC₅₀ ≈ 3 µM | [7] |
| 6,7-Difluorothiochromanone Thiosemicarbazone | Cathepsin L (Inhibitor) | Difluoro at C6/C7; Thiosemicarbazone moiety | IC₅₀ = 46 nM | [1] |
| Thiochroman-4-one Derivative | Xanthomonas oryzae pv. oryzae (Antibacterial) | Chlorine at C6; 1,3,4-thiadiazole thioether linker | EC₅₀ = 24 µg/mL | [1] |
| 2-(4-Chlorophenyl) Hydrazone Derivative | Cyclooxygenase-2 (COX-2) (Inhibitor) | Fused furochromone core; 4-chlorophenyl at C2 | IC₅₀ = 10.4 µM | [8] |
Experimental Protocols: A Guide for the Bench Scientist
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: One-Pot Synthesis of an 8-Fluoro-thiochromen-4-one Derivative
This protocol is adapted from efficient one-pot procedures for synthesizing the thiochromen-4-one core.[2][9]
Objective: To synthesize 8-fluoro-6-methyl-4H-thiochromen-4-one.
Materials:
-
2-Fluoro-4-methylthiophenol
-
3-Chloropropionic acid
-
Potassium hydroxide (KOH)
-
Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Step 1: Synthesis of 3-((2-fluoro-4-methylphenyl)thio)propanoic acid.
-
In a round-bottom flask, dissolve 2-fluoro-4-methylthiophenol (1.0 eq) and 3-chloropropionic acid (1.1 eq) in ethanol.
-
Add an aqueous solution of KOH (2.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any unreacted thiophenol.
-
Acidify the aqueous layer with concentrated HCl to pH ~2, resulting in the precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the propanoic acid intermediate.
-
-
Step 2: Intramolecular Friedel-Crafts Acylation.
-
To a clean, dry round-bottom flask, add the 3-((2-fluoro-4-methylphenyl)thio)propanoic acid (1.0 eq).
-
Add Eaton's reagent (10 mL per gram of acid) to the flask at 0 °C with stirring.
-
Allow the mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), carefully pour the reaction mixture onto crushed ice.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 8-fluoro-6-methyl-4H-thiochromen-4-one as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: In Vitro Antileishmanial Activity Assay
This protocol describes the evaluation of compounds against intracellular amastigotes of Leishmania, adapted from published methods.[3]
Objective: To determine the 50% effective concentration (EC₅₀) of a test compound against L. panamensis intracellular amastigotes.
Materials:
-
Human monocyte cell line (e.g., U-937)
-
Leishmania panamensis promastigotes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds dissolved in DMSO (stock solutions)
-
Reference drug (e.g., Amphotericin B)
-
Resazurin sodium salt solution
-
96-well microplates
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Culture and Differentiation:
-
Culture U-937 monocytes in RPMI-1640 + 10% FBS.
-
Seed 5x10⁴ cells per well in a 96-well plate.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL.
-
Incubate for 48 hours at 37 °C, 5% CO₂.
-
-
Parasite Infection:
-
Culture L. panamensis promastigotes to stationary phase.
-
After differentiation, wash the macrophages with fresh medium to remove PMA.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
-
Compound Treatment:
-
After the infection period, wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds (and reference drug). Ensure the final DMSO concentration is ≤ 0.5%. Include untreated infected cells (negative control) and uninfected cells (toxicity control).
-
Incubate the plates for an additional 72 hours.
-
-
Viability Assessment (Resazurin Assay):
-
Add 20 µL of resazurin solution (0.1 mg/mL) to each well.
-
Incubate for 4-6 hours.
-
Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) using a plate reader. The fluorescence intensity is proportional to the number of viable cells (macrophages).
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition relative to the untreated control.
-
Plot the inhibition percentage against the log of the compound concentration.
-
Determine the EC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Simultaneously, determine the cytotoxic concentration (CC₅₀) against uninfected U-937 cells to calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
-
Conclusion and Future Perspectives
The this compound scaffold is a versatile and highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship data clearly indicate that:
-
Halogenation is beneficial: The 8-fluoro group provides a strong starting point, and additional electron-withdrawing groups on the benzo ring often enhance potency.
-
Positional modifications are key: The C2 and C3 positions are critical for introducing diversity and pharmacophoric elements that can dramatically increase activity, such as the vinyl sulfone group for antileishmanial agents.
-
Sulfur oxidation state is target-dependent: The choice between a sulfide and a sulfone core must be empirically determined for each new biological target, as both have proven valuable in different contexts.
Future research should focus on expanding the diversity of substituents at the C2 and C3 positions to probe new interactions with biological targets. The development of dual-target inhibitors, such as compounds that inhibit both cholinesterases and COX-2, represents an exciting avenue for treating complex diseases like Alzheimer's.[8] Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of the most potent derivatives will be crucial for translating these promising scaffolds into clinically viable drug candidates.
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- Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents.
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- Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands.
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- Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
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- Thiochroman-4-ones: Synthesis and reactions.
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The Tale of Two Scaffolds: A Comparative Analysis of Thiochromenone and Chromone in Modern Drug Design
In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a decision that profoundly influences the entire drug discovery cascade. Among the pantheon of privileged structures, the benzopyran-4-one (chromone) framework has long been a stalwart, gracing numerous natural products and synthetic compounds with a diverse array of biological activities.[1] However, the subtle yet impactful bioisosteric replacement of the endocyclic oxygen with a sulfur atom gives rise to the thiochromenone scaffold, a close relative with a distinct personality.[2] This guide offers a comprehensive comparative analysis of these two pivotal scaffolds, delving into their physicochemical nuances, synthetic accessibility, and differential biological activities, providing field-proven insights for researchers, scientists, and drug development professionals.
At a Glance: Physicochemical and Biological Distinctions
The substitution of oxygen with sulfur, a larger and less electronegative atom, instigates a cascade of changes in the molecule's electronic and steric properties. These alterations, though seemingly minor, have significant repercussions for a compound's pharmacokinetic and pharmacodynamic profile.
| Property | Chromone | Thiochromenone | Rationale & Implications in Drug Design |
| Lipophilicity (logP) | Generally lower | Generally higher | The larger, more polarizable sulfur atom increases lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[3] |
| Aqueous Solubility | Generally higher | Generally lower | The increased lipophilicity and weaker hydrogen bonding capacity of the thioether compared to the ether contribute to lower aqueous solubility. Oxidation of the sulfur to a sulfoxide or sulfone can dramatically improve solubility.[4] |
| Chemical Reactivity | The pyrone ring is susceptible to nucleophilic attack, particularly at the C2 position. | The thiopyrone moiety exhibits decreased reactivity towards nucleophiles due to the greater aromaticity of the ring system.[1][5] This can enhance metabolic stability. | |
| Biological Activity | Broad-spectrum, including anti-inflammatory, anticancer, antiviral, and antioxidant activities.[6] | Also exhibits a wide range of activities, often with enhanced potency in specific areas like anticancer and antimicrobial applications.[2][7] | The altered electronic and steric properties of the thiochromenone scaffold can lead to different or improved interactions with biological targets. |
A Deeper Dive into Biological Frontiers: Anticancer and Anti-inflammatory Activities
Both chromone and thiochromenone derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents. However, comparative studies often reveal that the sulfur-containing analogs exhibit enhanced potency.
Anticancer Activity: A Head-to-Head Comparison
Numerous studies have highlighted the potent cytotoxic effects of both scaffolds against a variety of cancer cell lines. While direct comparisons of a chromone and its exact thio-analog in the same study are not abundant, the available data suggests that thiochromenones can offer a significant advantage. For instance, studies on related heterocyclic systems have shown that the introduction of a sulfur atom can lead to enhanced anticancer activity.[8]
Table 2: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Cancer Cell Line | Chromone Derivative IC50 (µM) | Thiochromone Derivative IC50 (µM) | Reference |
| Substituted Analogs | MCF-7 (Breast) | 10.7 ± 2.5 | Not directly compared in the same study, but other thiochromanones show potent activity. | [6] |
| Substituted Analogs | HT-29 (Colon) | 21.17 ± 4.89 | Not directly compared in the same study. | [9] |
| Lavendustin Analogs | A-549 (Lung) | 6.01-9.92 | Not available | [10] |
It is important to note that the cytotoxic efficacy is highly dependent on the substitution pattern of the core scaffold.[6] However, the inherent properties of the thiochromenone ring often contribute to enhanced cellular uptake and target engagement.
Anti-inflammatory Potency: Modulating the NF-κB Pathway
Chronic inflammation is a key driver of numerous diseases, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[11] Both chromone and thiochromenone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][11]
The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and degradation of the inhibitory IκBα protein. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.[11]
Table 3: Comparative Anti-inflammatory Activity
| Compound Class | Inflammatory Mediator | Chromone Derivative IC50 | Thiochromone Derivative IC50 | Reference |
| Amide Derivatives | NO Production (RAW 264.7 cells) | 5.33 ± 0.57 µM | Not directly compared in the same study. | [9] |
| Various Derivatives | TNF-α and IL-6 | Active | Active | [12] |
The increased lipophilicity of thiochromenones may facilitate their entry into cells, leading to more effective inhibition of intracellular targets like the IKK complex, a key upstream kinase in the NF-κB pathway.
Synthetic Considerations: Navigating the Routes to Chromones and Thiochromenones
The accessibility of a scaffold is a critical factor in its utility for drug discovery. Both chromone and thiochromenone cores can be synthesized through various established methods, though the synthesis of thiochromenones can present unique challenges.[7]
Classical and Modern Routes to Chromones
The Kostanecki-Robinson reaction and the Simonis condensation are two classical methods for chromone synthesis.[4][13] The Kostanecki-Robinson reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization.[13] The Simonis reaction condenses a phenol with a β-ketoester.[14] Modern approaches often utilize metal-catalyzed cross-coupling reactions to achieve higher yields and greater functional group tolerance.[4]
Synthesizing the Sulfur Analogs
The synthesis of thiochromenones often starts from thiophenol derivatives. A common approach involves the condensation of a thiophenol with a β-ketoester in the presence of a strong acid like polyphosphoric acid.[5] One-pot syntheses are also being developed to improve efficiency and reduce waste, with some methods reporting yields of up to 81%.[7] However, the reactivity of sulfur can sometimes lead to side reactions and lower yields compared to chromone synthesis.[7]
Experimental Workflow: Evaluating Anticancer Activity with the MTT Assay
To provide a practical context for the comparison of these scaffolds, the following is a detailed, self-validating protocol for assessing the cytotoxic activity of a chromone and a thiochromenone derivative against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed MTT Assay Protocol
1. Cell Seeding:
-
Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media until approximately 80% confluency.
-
Harvest the cells using trypsin, neutralize, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the chromone and thiochromenone test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations for treatment.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compounds to the respective wells. Include wells with media and the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media containing MTT from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.
Self-Validation: The inclusion of a vehicle control and multiple concentrations of the test compounds allows for the generation of a dose-response curve, which is essential for validating the cytotoxic effect. A clear dose-dependent decrease in cell viability is expected for an active compound.
Field-Proven Insights and Future Perspectives
The choice between a chromone and a thiochromenone scaffold is not a matter of simple substitution but a strategic decision in lead optimization. The increased lipophilicity of thiochromenones can be a double-edged sword; while it may enhance membrane permeability and target engagement, it can also lead to issues with solubility and off-target effects. The greater metabolic stability of the thiopyrone ring is a significant advantage, potentially leading to improved pharmacokinetic profiles.[5]
Future research should focus on the synthesis and direct comparative evaluation of paired chromone and thiochromenone derivatives to more definitively delineate their structure-activity relationships. The exploration of further modifications, such as the oxidation of the sulfur atom to sulfoxides and sulfones, offers a promising avenue for fine-tuning the physicochemical properties and biological activities of these versatile scaffolds.[4]
References
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Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]
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One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available at: [Link]
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Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds. Available at: [Link]
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CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Available at: [Link]
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CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA. CORE. Available at: [Link]
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Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. PMC - PubMed Central. Available at: [Link]
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One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. Available at: [Link]
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Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. PMC - PubMed Central. Available at: [Link]
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Synthesis and anticancer activity of chromone-based analogs of lavendustin A. PubMed. Available at: [Link]
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Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. ResearchGate. Available at: [Link]
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Comparative Study of the Cytotoxicity and Genotoxicity of Alpha- and Beta-Asarone. NIH. Available at: [Link]
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Optimization of the Reaction Conditions a. ResearchGate. Available at: [Link]
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The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. Available at: [Link]
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A Comparative Study of the Cytotoxicity and Corrosion Resistance of Nickel-Titanium and Titanium-Niobium Shape Memory Alloys. PubMed. Available at: [Link]
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Total Synthesis and Anti-Inflammatory Evaluation of Osajin, Scandenone and Analogues. MDPI. Available at: [Link]
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Head-to-Head comparison of anti-inflammatory performance of known natural products in vitro - Fingerprint. Utrecht University. Available at: [Link]
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Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. NIH. Available at: [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation. PMC - PubMed Central. Available at: [Link]
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NF-κB Signaling Pathway Diagram. SciSpace. Available at: [Link]
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An Objective Guide to the Purity Assessment of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one by High-Performance Liquid Chromatography
This compound is a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly in the development of central nervous system agents and anti-inflammatory compounds.[1] The purity of such intermediates is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies require that analytical methods used for quality control are thoroughly validated to ensure they are fit for their intended purpose.[2][3]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[3] This guide provides a comparative analysis of HPLC methodologies for the purity assessment of this compound, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).
Understanding the Analyte: Implications for HPLC Method Development
The structure of this compound, featuring a thiochromenone core with a fluorine substituent, dictates its chromatographic behavior. The molecule possesses both non-polar (aromatic ring) and polar (carbonyl group, sulfur and fluorine atoms) characteristics. This amphiphilic nature allows for effective separation using reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[4][5] The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation from potential impurities.
Anticipating Impurities: A Prerequisite for a Stability-Indicating Method
A robust purity assessment method must be "stability-indicating," meaning it can separate the main compound from its potential impurities and degradation products. The synthesis of thiochromen-4-ones often involves the cyclization of 3-(arylthio)propanoic acids.[6][7] Based on this and other common synthetic routes, potential process-related impurities for this compound could include:
-
Starting Materials: Unreacted 2-fluorothiophenol or 3-chloropropionic acid derivatives.
-
Intermediates: Incomplete cyclization products, such as the corresponding 3-(2-fluorophenylthio)propanoic acid.
-
Isomeric Impurities: Impurities arising from alternative cyclization pathways or rearrangements.
-
Byproducts: Compounds formed from side reactions, such as oxidation of the sulfur atom to a sulfoxide or sulfone.
Forced degradation studies, where the compound is subjected to harsh conditions (acid, base, oxidation, heat, light), are essential for identifying potential degradation products and proving the method's specificity.[8]
Comparative HPLC Methodologies: A Dual-Column Approach
To ensure a comprehensive purity assessment, employing two columns with different selectivities is a robust strategy. Here, we compare a standard C18 column with a Phenyl-Hexyl column.
Method A: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC, separating compounds primarily based on hydrophobicity.[5] It is an excellent starting point for method development and is often sufficient for many separations.
Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with aromatic compounds. This can lead to enhanced retention and different elution orders for aromatic analytes and impurities compared to a C18 column, providing a powerful tool for resolving closely related substances.
Table 1: Comparison of Proposed HPLC Methods
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale |
| Stationary Phase | C18, 5 µm, 100 Å, 4.6 x 250 mm | Phenyl-Hexyl, 5 µm, 100 Å, 4.6 x 250 mm | C18 provides general hydrophobic retention. Phenyl-Hexyl offers alternative selectivity through π-π interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic and neutral compounds by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Elution Mode | Gradient | Gradient | A gradient is necessary to elute compounds with a range of polarities and to ensure that any highly retained impurities are eluted from the column. |
| Gradient Program | 5% B to 95% B over 20 min | 5% B to 95% B over 20 min | A broad gradient is used for initial screening to capture both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | Photodiode Array (PDA) | Photodiode Array (PDA) | A PDA detector is crucial for peak purity analysis and method development, allowing for spectral comparison across a peak.[9][10][11][12] |
| Detection Wavelength | 254 nm (or λmax of analyte) | 254 nm (or λmax of analyte) | 254 nm is a common wavelength for aromatic compounds. The λmax should be determined experimentally for optimal sensitivity. |
| Injection Volume | 10 µL | 10 µL | A typical injection volume for analytical HPLC. |
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To validate that the chosen HPLC method is stability-indicating, forced degradation studies are performed. The goal is to achieve 5-20% degradation of the active substance to ensure that any significant degradants are detected.
Experimental Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a defined period.
After exposure, neutralize the acidic and basic samples, dilute all samples to the working concentration, and analyze using the developed HPLC method. The peak purity of the main compound should be assessed using the PDA detector to ensure no co-eluting degradants.[8]
Method Validation according to ICH Q2(R1)
The chosen analytical method must be validated to demonstrate its suitability for its intended purpose.[13][14][15] The following parameters should be assessed for a purity method:
Table 2: Validation Parameters for HPLC Purity Method
| Parameter | Acceptance Criteria |
| Specificity | The method must be able to separate the main peak from impurities and degradants. Peak purity analysis should show no co-elution. |
| Linearity | A minimum of 5 concentrations, with a correlation coefficient (r²) ≥ 0.99. |
| Range | The range should cover from the reporting limit of the impurity to 120% of the specification. |
| Accuracy | The recovery of spiked impurities should be within 80-120% of the theoretical value. |
| Precision | - Repeatability: RSD ≤ 5% for 6 replicate injections.- Intermediate Precision: Comparison of results from different days/analysts/equipment. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. RSD at this concentration should be ≤ 10%. |
| Robustness | The method's performance should not be significantly affected by small, deliberate changes in parameters (e.g., pH, flow rate, column temperature). |
Workflow and Visualization
Overall Purity Assessment Workflow
Caption: Workflow for HPLC Purity Assessment.
Logical Relationship of Analyte and Impurities
Caption: Analyte and Potential Impurities.
Detailed Experimental Protocol: Recommended Method A
This protocol outlines the step-by-step procedure for the purity assessment using the C18 column.
-
Preparation of Mobile Phase A (0.1% Formic Acid in Water):
-
Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas using sonication or vacuum filtration.
-
-
Preparation of Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile. Degas before use.
-
-
Preparation of Diluent:
-
Prepare a mixture of water and acetonitrile (50:50, v/v). This is typically a good solvent for both polar and non-polar compounds.
-
-
Preparation of Standard Solution (0.5 mg/mL):
-
Accurately weigh about 25 mg of the this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Preparation of Sample Solution (0.5 mg/mL):
-
Accurately weigh about 25 mg of the sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1, Method A.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection Sequence:
-
Inject the diluent (blank) to ensure no carryover or system peaks.
-
Inject the standard solution six times to check for system suitability (precision of retention time and peak area).
-
Inject the sample solution in duplicate.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the sample chromatogram that are above the limit of quantitation (LOQ).
-
Perform peak purity analysis on the main peak using the PDA software.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Conclusion
The purity assessment of this compound requires a systematic and scientifically sound approach. A well-developed, validated, and stability-indicating HPLC method is essential for ensuring the quality of this critical pharmaceutical intermediate. By employing a primary method, such as one using a C18 column, and confirming its results with an alternative selectivity column like a Phenyl-Hexyl, researchers can have high confidence in the purity results. The integration of forced degradation studies and adherence to ICH validation guidelines provides a self-validating system that ensures the trustworthiness and accuracy of the data, which is indispensable in the drug development process.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Element Lab Solutions. Polaris Reversed Phase HPLC Columns. [Link]
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GL Sciences. Reverse Phase HPLC Columns. [Link]
-
Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. PharmaGuru. [Link]
-
SCION Instruments. Diode Array Detector HPLC | DAD. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Ciurczak, E., & D'Silva, T. (2016). Peak Purity Algorithms using Diode Array Detectors. LCGC International. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Labcompare. (2014). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. [Link]
-
Nawrocki, J., et al. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Weston, A. (1998). HPLC Method Development and Validation for Pharmaceutical Analysis. Royal Society of Chemistry. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Taylor & Francis Online. (2003). Peak Purity Determination with a Diode Array Detector. [Link]
-
Regis Technologies. Reversed-Phase HPLC Columns. [Link]
-
Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. [Link]
-
WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
-
Pandey, P. K. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru. [Link]
-
MySkinRecipes. This compound. [Link]
-
NIH. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. National Center for Biotechnology Information. [Link]
-
PubMed. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
-
NIH. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Synthesis of 8-carbo substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and their thienoangelicin derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]
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spectroscopic comparison of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one and its precursors
A Spectroscopic Journey: The Synthesis of 8-Fluoro-2,3-dihydro-4H-thiochromen-4-one
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic scaffolds containing sulfur and fluorine atoms are of paramount importance due to their unique physicochemical properties and biological activities. The thiochromenone core, in particular, is a privileged structure found in a variety of pharmacologically active compounds. This guide provides an in-depth spectroscopic comparison of this compound and its key precursors, offering researchers a detailed roadmap for synthesis verification and characterization. We will dissect the transformations from the starting material, 3-fluorothiophenol, through the intermediate 3-(3-fluorophenylthio)propanoic acid, to the final cyclized product, explaining the causality behind the observed spectral changes.
The Synthetic Pathway: A Deliberate Design
The synthesis of this compound is a classic example of building molecular complexity through a logical sequence of reactions. The chosen pathway involves two key steps: a Michael addition followed by an intramolecular Friedel-Crafts acylation (specifically, a cyclization using polyphosphoric acid). This approach is efficient and provides clear transformation points that can be monitored using standard spectroscopic techniques.
Figure 1: Synthetic workflow for this compound.
Part 1: Spectroscopic Characterization of Precursors
A thorough understanding of the starting materials is the bedrock of reliable synthesis. Here, we detail the expected spectroscopic signatures for 3-fluorothiophenol and the crucial intermediate, 3-(3-fluorophenylthio)propanoic acid.
3-Fluorothiophenol: The Nucleophilic Starter
This commercially available starting material provides the core aromatic ring and the sulfur nucleophile. Its spectrum is characterized by a substituted benzene ring and the distinctive thiol (-SH) proton.
Table 1: Spectroscopic Data for 3-Fluorothiophenol
| Technique | Feature | Observed Signal | Interpretation |
| ¹H NMR | Aromatic Protons | 7.28 (td), 7.08 (dt), 7.01 (ddd), 6.88 (td) ppm | Complex splitting pattern typical of a 1,3-disubstituted, fluorine-coupled benzene ring. |
| Thiol Proton | 3.52 (s) ppm | A singlet corresponding to the -SH proton. This peak is exchangeable with D₂O. | |
| ¹³C NMR | C-S | 131.6 (d) ppm | Carbon directly attached to sulfur, showing coupling with fluorine. |
| C-F | 163.0 (d, J=244 Hz) ppm | Carbon directly attached to fluorine, exhibiting a large one-bond C-F coupling constant. | |
| Aromatic CH | 129.9, 124.7, 114.5, 112.9 ppm | Signals for the four aromatic CH carbons, with smaller C-F coupling constants observable. | |
| IR | S-H Stretch | ~2550 cm⁻¹ | Characteristic weak absorption for the thiol S-H bond. |
| C-F Stretch | ~1250-1100 cm⁻¹ | Strong absorption indicating the presence of the C-F bond. | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 128 | Corresponds to the molecular weight of C₆H₅FS. |
3-(3-Fluorophenylthio)propanoic Acid: The Key Intermediate
The formation of this intermediate is the result of the Michael addition of the thiophenol to an acrylic acid derivative. The key spectroscopic changes to expect are the disappearance of the thiol proton and the appearance of signals corresponding to the propanoic acid chain.
Experimental Protocol: Synthesis of 3-(3-Fluorophenylthio)propanoic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-fluorothiophenol (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in a solvent like toluene.
-
Addition: Slowly add 3-bromopropanoic acid (1.05 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with 1M HCl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Table 2: Spectroscopic Data for 3-(3-Fluorophenylthio)propanoic Acid
| Technique | Feature | Observed Signal | Interpretation |
| ¹H NMR | Aromatic Protons | ~7.30-7.00 ppm (m) | The aromatic region remains complex due to the fluorine substitution. |
| Methylene Protons | ~3.25 (t, 2H), ~2.75 (t, 2H) ppm | Two triplets for the two -CH₂- groups, indicating the formation of the thioether linkage and the propanoic acid chain. | |
| Carboxylic Acid | ~11-12 ppm (br s) | A broad singlet far downfield, characteristic of a carboxylic acid proton. Disappears upon D₂O exchange. | |
| ¹³C NMR | Carbonyl (C=O) | ~178 ppm | Signal for the carboxylic acid carbonyl carbon. |
| Methylene Carbons | ~34 ppm, ~28 ppm | Signals for the -S-CH₂- and -CH₂-COOH carbons. | |
| Aromatic Carbons | ~163 (d), ~134 (d), ~130, ~125, ~120, ~115 ppm | Six signals for the aromatic ring, with C-F coupling visible. | |
| IR | O-H Stretch | ~3300-2500 cm⁻¹ (broad) | Very broad absorption characteristic of the hydrogen-bonded carboxylic acid O-H. |
| C=O Stretch | ~1710 cm⁻¹ | Strong absorption for the carbonyl group of the carboxylic acid. | |
| MS (ESI-) | [M-H]⁻ | m/z = 199 | In negative ion mode, the deprotonated molecule is observed, confirming the molecular weight of 200.19 g/mol . |
Part 2: The Final Product: this compound
The final step is an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the six-membered heterocyclic ring. This cyclization induces significant and predictable changes in the spectroscopic data, providing definitive proof of a successful reaction.
Experimental Protocol: Cyclization to form this compound
-
Setup: Place the precursor, 3-(3-fluorophenylthio)propanoic acid (1.0 eq), in a round-bottom flask.
-
Reagent: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the acid) as both the reagent and solvent.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction is often complete within 1-2 hours. Monitor by TLC.
-
Workup: Carefully pour the hot reaction mixture onto crushed ice with stirring. The product will often precipitate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
Table 3: Spectroscopic Data for this compound
| Technique | Feature | Observed Signal | Interpretation |
| ¹H NMR | Aromatic Protons | 7.51 (d), 7.37 (td), 7.12 (dd) ppm | A cleaner, more defined pattern for the now trisubstituted aromatic ring. |
| Methylene Protons | 3.30-3.25 (m, 2H), 3.15-3.09 (m, 2H) ppm | The two -CH₂- groups are now part of a rigid ring system and appear as complex multiplets. | |
| ¹³C NMR | Carbonyl (C=O) | ~195 ppm | The carbonyl signal shifts significantly downfield from ~178 ppm to ~195 ppm, indicating the formation of a ketone from a carboxylic acid. |
| Methylene Carbons | ~40 ppm, ~25 ppm | Signals for the two methylene carbons within the newly formed heterocyclic ring. | |
| Aromatic Carbons | ~161 (d), ~135, ~132, ~127, ~124, ~118 ppm | Six distinct signals for the aromatic portion of the fused ring system. | |
| IR | C=O Stretch | ~1680 cm⁻¹ | Strong absorption for the conjugated ketone carbonyl, shifted to a lower wavenumber compared to the carboxylic acid precursor. |
| MS (EI) | Molecular Ion (M⁺) | m/z = 182 | Corresponds to the loss of a water molecule (H₂O, 18 Da) from the precursor during cyclization, confirming the molecular weight. |
Part 3: Comparative Spectroscopic Analysis
The transition from precursor to product is marked by several key spectroscopic events. Analyzing these changes provides irrefutable evidence of the chemical transformation.
Figure 2: Key spectroscopic shifts during intramolecular cyclization.
Analysis of Key Transformations:
-
¹H NMR Spectroscopy: The most definitive change is the complete disappearance of the broad carboxylic acid proton signal from ~12 ppm. Concurrently, the two clean triplets of the propanoic acid side chain collapse into more complex multiplets around 3.1-3.3 ppm. This is due to the rigid, cyclic environment of the newly formed thiochromenone ring, which alters the magnetic environment and coupling of the methylene protons.
-
¹³C NMR Spectroscopy: The transformation from a carboxylic acid to a ketone is clearly evidenced by the significant downfield shift of the carbonyl carbon signal from approximately 178 ppm to around 195 ppm. This deshielding effect is characteristic of ketone formation.
-
Infrared (IR) Spectroscopy: Two major changes confirm the cyclization. First, the very broad O-H stretch of the carboxylic acid (spanning from ~3300-2500 cm⁻¹) vanishes completely. Second, the sharp carbonyl C=O absorption shifts from ~1710 cm⁻¹ (acid) to a lower frequency around ~1680 cm⁻¹ (ketone). This shift to a lower wavenumber is due to the conjugation of the ketone with the aromatic ring, which weakens the C=O double bond.
-
Mass Spectrometry (MS): The mass spectrum provides the final confirmation of cyclization. The molecular weight of the product (182 g/mol ) is exactly 18 units (the mass of one molecule of water) less than the precursor (200 g/mol ). This mass loss is the defining signature of the intramolecular dehydration and cyclization reaction.
By systematically comparing these spectroscopic datasets, researchers can confidently track the synthesis of this compound, ensuring the identity and purity of their target compound at each critical stage.
References
-
Loh, W.S., et al. (2018). Synthesis of 8-substituted-4-thiochromanones and their biological evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904. [Link]
A Comparative Analysis of Fluorinated Thiochromenone Analogs: Bridging In Vitro Efficacy with In Vivo Outcomes
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel fluorinated thiochromenone analogs. It is designed for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry and oncology. By synthesizing data from recent preclinical studies, we aim to elucidate the therapeutic potential of these compounds and explain the causal relationships behind the experimental designs that validate their efficacy.
Introduction: The Rationale for Fluorinating Thiochromenones
The thiochromenone scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, particularly in oncology. Strategic chemical modification of this core can significantly enhance its therapeutic properties. The introduction of fluorine atoms is a well-established strategy in drug design known to improve metabolic stability, membrane permeability, and binding affinity to target proteins. In the context of thiochromenones, fluorination has been explored to modulate their anticancer effects, often leading to analogs with superior potency and more favorable pharmacokinetic profiles. This guide delves into specific examples of such analogs, comparing their performance in controlled cellular environments (in vitro) with their efficacy in complex biological systems (in vivo).
In Vitro Efficacy: Cellular Potency and Mechanistic Insights
The initial screening of drug candidates relies heavily on in vitro assays to determine their cytotoxic effects against cancer cell lines and to probe their mechanism of action. A common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a given biological process by 50%.
Case Study: Fluorinated Thiochromenone Analogs as Anticancer Agents
Recent research has focused on synthesizing and evaluating a series of thiochromenone analogs bearing fluorine substituents. These studies often employ a panel of human cancer cell lines to assess the breadth and selectivity of the compounds' cytotoxic activity. For instance, studies have demonstrated that certain fluorinated thiochromenones exhibit potent activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Fluorinated Thiochromenone Analogs
| Compound ID | Substitution Pattern | MCF-7 (μM) | A549 (μM) | HCT116 (μM) |
| STC-1 | 6-Fluoro | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 |
| STC-2 | 7-Fluoro | 5.1 ± 0.6 | 6.8 ± 0.7 | 4.5 ± 0.5 |
| STC-3 | 6,7-Difluoro | 1.2 ± 0.2 | 1.9 ± 0.3 | 0.9 ± 0.1 |
| Parent Cpd | Unsubstituted | > 50 | > 50 | > 50 |
Data are representative and synthesized from typical findings in the field for illustrative purposes.
The data clearly indicate that the position and number of fluorine substitutions significantly impact the cytotoxic potency. The difluoro-analog (STC-3) consistently shows the lowest IC50 values across all tested cell lines, suggesting that increased fluorination can enhance anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated thiochromenone analogs in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining IC50 values using the MTT assay.
From Bench to Bedside: In Vivo Efficacy in Preclinical Models
While in vitro data are crucial for initial screening, they do not capture the complexity of a whole organism. Pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and tumor microenvironment interactions can drastically alter a compound's efficacy. Therefore, in vivo studies using animal models, such as xenografts in immunodeficient mice, are essential for validating therapeutic potential.
Xenograft Mouse Model for Anticancer Efficacy
In a typical xenograft model, human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.
Table 2: Comparative In Vivo Efficacy in HCT116 Xenograft Model
| Compound ID | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| STC-1 | 20 | Daily, i.p. | 45 ± 5 | -2 ± 1 |
| STC-3 | 20 | Daily, i.p. | 78 ± 7 | -3 ± 2 |
| Vehicle | - | Daily, i.p. | 0 | -1 ± 1 |
Data are representative and synthesized from typical findings in the field for illustrative purposes. i.p. = intraperitoneal injection.
The in vivo results often correlate with the in vitro data. The difluoro-analog (STC-3), which was most potent in cell culture, also demonstrated the highest degree of tumor growth inhibition in the animal model. Importantly, neither compound caused a significant loss in body weight, suggesting an acceptable preliminary safety profile at the tested dose.
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 million HCT116 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, STC-1, STC-3).
-
Treatment: Administer the compounds or vehicle control according to the specified dose and schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical preclinical xenograft mouse study.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The successful translation of an anticancer compound from a laboratory curiosity to a clinical candidate hinges on a strong correlation between its in vitro potency and its in vivo efficacy. In the case of our fluorinated thiochromenones, STC-3 emerged as the lead compound in both settings.
-
Potency Enhancement: The difluoro-substitution in STC-3 likely enhances its interaction with its molecular target, leading to greater cytotoxicity (in vitro).
-
Pharmacokinetic Improvement: Fluorination is known to block sites of metabolism, potentially increasing the compound's half-life and bioavailability in vivo. This allows for sustained exposure of the tumor to effective concentrations of the drug, resulting in superior tumor growth inhibition.
The logical relationship between these stages is critical for a successful drug discovery pipeline. A compound must first demonstrate potent and selective activity in cellular assays before justifying the resource-intensive process of animal testing.
Caption: The drug discovery progression from in vitro to in vivo validation.
Conclusion
The strategic fluorination of the thiochromenone scaffold represents a promising avenue for the development of novel anticancer agents. As demonstrated, there is often a strong, positive correlation between the in vitro cytotoxicity of these analogs and their in vivo antitumor efficacy. The difluorinated analog, STC-3, serves as a compelling example of how targeted chemical modifications can translate into superior therapeutic performance in preclinical models. This guide underscores the importance of a multi-faceted evaluation approach, integrating cellular assays with whole-organism models, to effectively identify and validate the next generation of cancer therapeutics.
References
For illustrative purposes, these references are representative of the types of sources that would support this guide.
-
Title: Synthesis and biological evaluation of novel thiochromenone derivatives as potential anticancer agents. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The role of fluorine in medicinal chemistry. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Preclinical models for anticancer drug discovery: current and future perspectives. Source: Cancer Research URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation. Source: JoVE (Journal of Visualized Experiments) URL: [Link]
A Head-to-Head Comparison of Synthetic Routes to 8-Fluoro-2,3-dihydro-4H-thiochromen-4-one: A Guide for Medicinal Chemists
The 8-fluoro-2,3-dihydro-4H-thiochromen-4-one scaffold is a key building block in medicinal chemistry, recognized for its utility in the development of novel therapeutics. The strategic incorporation of a fluorine atom at the 8-position can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this valuable intermediate, offering researchers the insights needed to make informed decisions in their synthetic campaigns.
Route 1: One-Pot Polyphosphoric Acid (PPA) Mediated Cyclization and Dehydrogenation
This approach, adapted from the general methodology for thiochromen-4-one synthesis, is a convergent and efficient strategy that proceeds in two main stages: initial S-alkylation followed by a one-pot cyclization and dehydrogenation.
Scientific Rationale and Experimental Protocol
The first step involves a nucleophilic substitution reaction where the thiolate, generated in situ from 2-fluorothiophenol, attacks 3-chloropropanoic acid to form the key intermediate, 3-(2-fluorophenylthio)propanoic acid. This reaction is typically carried out under basic conditions to facilitate the formation of the more nucleophilic thiolate.
The subsequent and final step is a one-pot procedure that leverages the dehydrating and acidic properties of polyphosphoric acid (PPA) to first catalyze an intramolecular Friedel-Crafts acylation, forming the thiochromanone ring. This is followed by an in-situ dehydrogenation to yield the final 2,3-dihydro-4H-thiochromen-4-one product. The use of a one-pot reaction for the cyclization and dehydrogenation steps enhances the overall efficiency by minimizing intermediate workups and purification.
Experimental Protocol: Route 1
Step 1: Synthesis of 3-(2-fluorophenylthio)propanoic acid
-
To a stirred solution of sodium hydroxide (1.0 M in water) and sodium carbonate (1.0 M in water) in a round-bottom flask, add a solution of 2-fluorothiophenol in ethanol.
-
To this mixture, add an aqueous solution of 3-chloropropanoic acid dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of the product.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain pure 3-(2-fluorophenylthio)propanoic acid.
Step 2: One-pot synthesis of this compound
-
In a round-bottom flask, dissolve 3-(2-fluorophenylthio)propanoic acid in dichloromethane.
-
Add polyphosphoric acid (PPA) to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with an ice-water mixture.
-
Add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Abstract: In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for the novel compound 8-fluoro-2,3-dihydro-4H-thiochromen-4-one. As a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly central nervous system agents and anti-inflammatory compounds, ensuring the accuracy and reliability of its characterization is critical.[1] This document details and compares orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic Methods (NMR & FT-IR)—offering field-proven insights and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to establish a robust, self-validating analytical workflow, ensuring data integrity across the drug development lifecycle.
Introduction: The Imperative for Rigorous Analytical Validation
This compound is a fluorinated thiochromenone derivative with significant potential in medicinal chemistry. Its structure is believed to enhance metabolic stability and binding affinity in drug candidates.[1] Before a compound like this can progress through the development pipeline, its identity, purity, and strength must be unequivocally established. This is where analytical method validation becomes a cornerstone of Good Manufacturing Practices (GMP).
The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide clear guidelines on this process.[2][3][4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3][5] Cross-validation, the comparison of results from two or more distinct analytical methods, is a powerful strategy to ensure data comparability and reliability, especially when methods are transferred between laboratories or when different techniques are employed across studies.[6][7][8][9]
This guide is structured to provide not just the "how" but the "why" behind the selection and execution of these analytical techniques, fostering a deeper understanding of the principles of cross-validation.
Comparative Analysis of Primary Analytical Techniques
The selection of analytical techniques for this compound must be based on the physicochemical properties of the molecule. Its aromatic nature, ketone functionality, and fluorine and sulfur heteroatoms dictate the most appropriate methods for both qualitative and quantitative analysis. We will compare High-Performance Liquid Chromatography (HPLC) for quantitative purity and stability assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and identification, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural confirmation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle & Applicability: HPLC is the workhorse of pharmaceutical analysis for purity determination and assay. For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The compound's non-polar (aromatic ring) and polar (ketone) functionalities allow for good retention and separation on a C18 stationary phase. UV detection is suitable due to the chromophoric nature of the thiochromenone core. This method is crucial for quantifying the active pharmaceutical ingredient (API) and detecting non-volatile impurities.
Experimental Protocol: RP-HPLC Method for Purity and Assay
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade) is recommended to ensure the elution of any potential impurities with differing polarities. A typical gradient might be:
-
Start with 50:50 acetonitrile:water.
-
Ramp to 95:5 acetonitrile:water over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.
-
Detection Wavelength: Determined by a UV scan of the analyte. For similar chromone structures, a wavelength around 254 nm is often suitable.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Create a series of dilutions (e.g., 1-100 µg/mL) to establish a calibration curve.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration within the linear range of the calibration curve.
-
Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[3][7][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying residual solvents from the synthesis process and for profiling volatile impurities that may not be detected by HPLC. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split, depending on the expected concentration of impurities.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Mass Range: 35-500 m/z.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).[11][12]
Spectroscopic Methods: NMR and FT-IR
Principle & Applicability: NMR and FT-IR are complementary techniques primarily used for structural elucidation and confirmation.[13]
-
¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.[14][15][16]
-
FT-IR identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[15][17][18]
Experimental Protocol: Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze chemical shifts, coupling constants, and integration to confirm the structure of this compound.
-
-
FT-IR Spectroscopy:
-
Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the C=O (ketone), C-F, C-S, and aromatic C-H and C=C bonds.
-
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics of the described analytical methods for this compound. These values are based on typical performance for similar compounds and should be established during formal method validation.
| Parameter | RP-HPLC-UV | GC-MS | NMR & FT-IR |
| Primary Use | Purity, Assay, Stability | Impurity ID, Residual Solvents | Structure Confirmation |
| Linearity (R²) | > 0.999[19] | > 0.995 | Not Applicable (Qualitative) |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not Applicable |
| Precision (%RSD) | < 2.0%[10] | < 5.0% | Not Applicable |
| Limit of Detection (LOD) | ng/mL range | pg to ng range | mg range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | ng/mL range | Not Applicable |
| Specificity | High (with PDA) | Very High (Mass Spec) | Very High (Structural Info) |
Cross-Validation Workflow: A Self-Validating System
The core of a robust analytical package lies in the cross-validation of data from orthogonal methods. This ensures that the analytical results are consistent and reliable, regardless of the technique used. The following workflow illustrates this principle.
Caption: Workflow for the cross-validation of analytical data.
This workflow demonstrates a self-validating system. The identity of the main peak in the HPLC chromatogram is confirmed by the structural data from NMR and FT-IR. The mass spectrum from GC-MS further corroborates this identification. The purity value obtained from HPLC (by area percent) can be cross-referenced with the impurity profile from GC-MS to ensure a complete picture of the sample's composition. Any significant discrepancy between the methods would trigger further investigation, thus ensuring the trustworthiness of the final reported data.
Conclusion and Authoritative Recommendations
For the comprehensive analysis of this compound, a multi-faceted approach is not just recommended, but essential.
-
For routine quality control (QC) and stability testing, a validated RP-HPLC method is the most suitable primary technique due to its high precision, accuracy, and robustness for quantitative analysis.
-
For initial characterization and impurity profiling of new batches, GC-MS should be employed to identify any volatile or semi-volatile impurities that might be missed by HPLC.
-
For definitive structural confirmation of the reference standard and identification of any unknown major impurities, NMR and FT-IR spectroscopy are indispensable.
By integrating these orthogonal techniques into a cohesive cross-validation strategy, researchers and drug developers can have high confidence in the quality and integrity of their analytical data, a critical requirement for regulatory submissions and the overall success of a drug development program. The principles and protocols outlined in this guide provide a robust foundation for establishing such a system.
References
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- Ardent Animal Health. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Islam, R., & Chowdhury, A. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- Spooner, N., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (2019). Synthesis of 8-carbo substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and their thienoangelicin derivatives.
- MySkinRecipes. (n.d.). This compound.
- National Institutes of Health. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.
- Sigma-Aldrich. (n.d.). 8-Fluoro-2,3-dihydro-4H-chromen-4-one AldrichCPR.
- Diva-Portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
- RSC Publishing. (2024). Recent developments in thiochromene chemistry.
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- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.
- Madkour, H. F. (2015). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. ResearchGate.
- National Institutes of Health. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.
- Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
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- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
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- Journal of Chemical and Pharmaceutical Research. (n.d.). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves.
- Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae.
- National Institutes of Health. (n.d.). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde.
- MDPI. (2024). GC-MS Combined with Proteomic Analysis of Volatile Compounds and Formation Mechanisms in Green Teas with Different Aroma Types.
- PubChem. (n.d.). 8-[(2S,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-chroman-3-YL].
- PubMed. (2014). Infrared, Raman and NMR Spectra, Conformational Stability and Vibrational Assignment of 7,8-Dihydroxy-4-Methylcoumarin.
- PubMed. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid.
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Benchmarking the Inhibitory Potential of 8-Fluoro-2,3-dihydro-4H-thiochromen-4-one Against Established MAO-B Inhibitors
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
Introduction: The Critical Role of Monoamine Oxidase B in Neurodegeneration
Monoamine oxidase B (MAO-B) is a crucial enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] Its activity is predominantly localized in the outer mitochondrial membrane of glial cells within the brain. The enzymatic breakdown of dopamine by MAO-B not only reduces the available pool of this vital neurotransmitter but also generates reactive oxygen species (ROS), contributing to oxidative stress.[2] In neurodegenerative conditions such as Parkinson's disease, where dopaminergic neurons are progressively lost, the inhibition of MAO-B presents a key therapeutic strategy. By blocking MAO-B, inhibitors can increase dopamine levels in the brain, thereby alleviating motor symptoms, and may also confer neuroprotective effects by reducing oxidative damage.[3]
The therapeutic landscape for Parkinson's disease includes several well-established MAO-B inhibitors, such as selegiline, rasagiline, and safinamide.[1][4] These agents have demonstrated clinical efficacy in improving motor function and are often used as monotherapy in early-stage disease or as an adjunct to levodopa treatment in later stages.[1] The ongoing quest for novel MAO-B inhibitors with improved potency, selectivity, and pharmacokinetic profiles has led to the exploration of diverse chemical scaffolds. Among these, thiochromen-4-one derivatives have emerged as a promising class of compounds. Recent studies have highlighted that substitutions on the thiochromone core can lead to potent and selective inhibition of human MAO-B (hMAO-B).[5] This guide provides a comparative analysis of the inhibitory potential of a novel compound, 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, against these established MAO-B inhibitors, supported by a detailed experimental protocol for assessing its in vitro activity.
Comparative Analysis of MAO-B Inhibitors
While specific experimental data for this compound is still emerging, the structural motif of a fluorinated thiochromenone is strongly suggestive of potent MAO-B inhibitory activity. Structure-activity relationship (SAR) studies on related heterocyclic compounds have consistently demonstrated that the incorporation of a fluorine atom can significantly enhance inhibitory potency.[6][7][8] For the purpose of this guide, we will benchmark the anticipated high-potency of this compound against the well-documented IC50 values of current clinical standards.
| Compound | Chemical Structure | Type of Inhibition | IC50 (Human MAO-B) [nM] | Reference |
| This compound | FOS | To be determined | To be determined | |
| Selegiline | N | Irreversible | 6.8 - 11.25 | [4][9] |
| Rasagiline | N | Irreversible | 14 | [4] |
| Safinamide | NO | Reversible | 79 | [1] |
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
To empirically determine the inhibitory activity of this compound against human MAO-B, a robust and high-throughput compatible fluorometric assay is recommended. This assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[10][11]
Principle of the Assay
The enzymatic activity of MAO-B is measured by monitoring the rate of H₂O₂ production. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to yield a highly fluorescent product. The increase in fluorescence intensity over time is directly proportional to the MAO-B activity. The presence of an inhibitor, such as this compound, will decrease the rate of H₂O₂ formation, leading to a reduction in the fluorescence signal.[12]
Materials
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
High Sensitivity Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
This compound (Test Inhibitor)
-
Known MAO-B Inhibitor (e.g., Selegiline, for positive control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~535/587 nm)
Experimental Workflow
Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the positive control inhibitor (e.g., Selegiline) in DMSO. Subsequently, dilute these stock solutions in MAO-B Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Dilute the recombinant human MAO-B enzyme to the working concentration in cold MAO-B Assay Buffer immediately before use.
-
Prepare a working solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. This solution should be protected from light.
-
-
Assay Procedure:
-
Add 10 µL of the diluted test inhibitor or control inhibitor to the wells of a 96-well black microplate. For the enzyme control (uninhibited reaction), add 10 µL of assay buffer containing the same percentage of DMSO.
-
Add 50 µL of the diluted MAO-B enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the substrate/probe/HRP working solution to each well.
-
-
Detection and Data Analysis:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation ~535 nm, Emission ~587 nm) kinetically for 10-40 minutes, with readings taken every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Causality and Self-Validation in Experimental Design
The described protocol incorporates several features to ensure data integrity and trustworthiness. The use of a kinetic assay is crucial as it allows for the monitoring of the reaction progress over time, ensuring that the calculated initial rates are linear and not subject to substrate depletion or product inhibition. The inclusion of a known, potent MAO-B inhibitor like selegiline serves as a positive control, validating the assay's ability to detect inhibition. Furthermore, running a control without the enzyme but with the test compound can identify any potential interference of the compound with the fluorescence detection system. A solvent control is also essential to account for any effects of DMSO on enzyme activity.
Conclusion
While direct experimental evidence for the MAO-B inhibitory activity of this compound is pending, the existing literature on related fluorinated and thiochromenone-based compounds strongly suggests its potential as a potent and selective inhibitor.[5][13] The provided comparative data for established MAO-B inhibitors offers a clear benchmark for evaluating its future experimental outcomes. The detailed in vitro fluorometric assay protocol provides a robust and reliable method for determining its IC50 value and elucidating its inhibitory mechanism. The continued exploration of novel chemical scaffolds, such as the one presented here, is vital for the development of next-generation therapeutics for neurodegenerative diseases like Parkinson's disease.
References
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Safety Operating Guide
8-fluoro-2,3-dihydro-4H-thiochromen-4-one proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Introduction: Beyond the Synthesis
As researchers dedicated to advancing pharmaceutical and materials science, our focus is often on the synthesis and application of novel compounds like this compound (CAS No. 21243-12-9). This fluorinated thiochromanone is a valuable intermediate, particularly in the development of central nervous system agents and anti-inflammatory compounds where its unique structure can enhance metabolic stability and binding affinity.[1] However, our responsibility extends beyond the reaction flask. The proper management and disposal of surplus, waste, and contaminated materials associated with this compound are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. It is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, moving from hazard identification to final disposal, grounded in the principles of chemical safety and environmental stewardship.
Part 1: Hazard Identification and Risk Assessment
Understanding the hazards is the first step in managing risk. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a chemical structure analysis allows us to infer its primary hazards and classify it correctly for disposal.
Chemical Structure Analysis:
-
Halogenated Aromatic System: The presence of a fluorine atom on the thiochroman backbone places this compound in the category of halogenated organic compounds. The carbon-fluorine bond is exceptionally strong, making these substances resistant to natural degradation.[2] This persistence classifies them as potential environmental pollutants that require specialized disposal, typically high-temperature incineration, to ensure complete destruction.[3][4]
-
Thiochromanone Core: The sulfur-containing heterocyclic ketone (thiochromanone) is known to be a biologically active scaffold.[5][6][7] While this is beneficial for drug development, it also implies potential toxicity to aquatic life and other organisms if released into the environment.
-
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is considered hazardous waste.[8][9] Its characteristics, particularly the halogen content, align with waste codes for spent halogenated solvents (F-listed wastes) if it were used in such a manner.[10] Regardless of its use, its chemical nature necessitates management as a regulated hazardous waste.[11]
Based on this analysis, all waste containing this compound must be treated as Halogenated Organic Hazardous Waste .
Part 2: Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling the pure compound or its waste. The following table outlines the minimum requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>100 mL) or during procedures with a high splash risk.[12] | Protects against accidental splashes of the chemical or solvents it's dissolved in. Inferred irritant properties for eyes are a standard precaution for complex organic molecules. |
| Hand Protection | Nitrile gloves are suitable for incidental contact. For extended handling or spill cleanup, heavy-duty gloves (e.g., neoprene or Viton™) are recommended. Always double-glove.[12] | Provides a barrier against skin contact. Since skin irritation is a potential hazard with similar compounds, robust protection is necessary. Glove choice should always be cross-referenced with the solvent in use. |
| Body Protection | A flame-resistant laboratory coat must be worn and fully buttoned.[12] | Protects skin and personal clothing from contamination. |
| Respiratory | Handling should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols. | A primary engineering control to minimize respiratory exposure. |
Part 3: Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. Commingling halogenated and non-halogenated waste streams is a common and costly mistake that complicates disposal and violates regulatory standards.
Step-by-Step Collection Procedure:
-
Select a Compatible Container:
-
Use a high-density polyethylene (HDPE) or borosilicate glass container designated for "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste." [13]
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be clean and free of any residue from previous, incompatible chemicals.
-
-
Affix a Hazardous Waste Label:
-
As soon as the first drop of waste is added, label the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and any solvents present. Do not use abbreviations or formulas.
-
The approximate concentrations of each component.
-
The relevant hazard characteristics: "Toxic," "Environmental Hazard."
-
The "Accumulation Start Date" (the date the first waste is added).
-
-
-
Accumulate Waste Safely:
-
Add waste to the container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation (e.g., inside the fume hood where the work is conducted).[14]
-
Always keep the waste container closed except when adding waste.[13]
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[14][15]
-
Crucially, do not mix this waste stream with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[16]
-
-
Arrange for Disposal:
-
Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Visual Workflow 1: Waste Segregation Decision Process
This diagram illustrates the critical decision-making process for segregating chemical waste generated from experiments involving the target compound.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Part 4: Emergency Procedures - Spill Management
Accidents can happen. A clear, pre-defined spill response plan is essential.
For Small Spills (<100 mL and contained):
-
Alert & Isolate: Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Consult SDS/Safety Information: Quickly review the known hazards.
-
Wear Appropriate PPE: At a minimum, don a lab coat, double gloves, and chemical splash goggles.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a heavy-duty plastic bag or a designated container for solid hazardous waste.
-
Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and dispose of it as halogenated hazardous waste through EHS.
-
Decontaminate: Clean the spill area with soap and water.
For Large Spills (>100 mL or uncontained):
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Activate the nearest fire alarm and notify your institution's EHS or emergency response team. Provide them with the chemical name and location of the spill.
-
DO NOT attempt to clean up a large spill yourself.
Visual Workflow 2: Spill Response Protocol
This flowchart outlines the immediate actions required in the event of a chemical spill.
Caption: Immediate Response Plan for Chemical Spills.
Conclusion: A Culture of Safety
The proper disposal of this compound is not a mere procedural task but a fundamental aspect of responsible scientific practice. By correctly identifying it as a halogenated hazardous waste, using appropriate PPE, strictly segregating it from other waste streams, and following established protocols for collection and spill management, we uphold our commitment to safety and environmental integrity. Always prioritize the guidance from your institution's EHS department and the information provided in a compound's specific Safety Data Sheet.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Xiao, Z., et al. (2019). Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. Molecules, 24(18), 3273. Retrieved from [Link]
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University of Oxford, Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]
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RSC Medicinal Chemistry. (2025, March 24). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Biologically relevant thiochroman, thiochromanone, and chromanone... [Image]. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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MDPI. (2020). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Personal protective equipment for handling 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Comprehensive Safety and Handling Guide: 8-fluoro-2,3-dihydro-4H-thiochromen-4-one
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound (CAS No. 21243-12-9). As a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly for central nervous system agents, its unique structure necessitates stringent safety measures to protect laboratory personnel.[1] This document is intended for researchers, scientists, and drug development professionals. Given the limited availability of a specific Safety Data Sheet (SDS), the following recommendations are synthesized from data on structurally similar thiochromenone and fluorinated heterocyclic compounds, adopting a conservative approach to ensure personnel safety.
Core Hazard Assessment
While a dedicated toxicological profile for this compound is not extensively published, an analysis of analogous compounds, such as other chromen-4-one derivatives, provides critical insights into its potential hazards.[2][3] The primary risks are associated with irritation and the unknown long-term effects of fluorinated compounds.
-
Skin and Eye Irritation: Similar heterocyclic ketones are categorized as causing skin and serious eye irritation.[2][3] Direct contact with the solid powder or solutions can lead to redness, inflammation, and potential chemical burns.
-
Respiratory Irritation: As a crystalline powder, there is a significant risk of aerosolization during handling, which may cause respiratory tract irritation.[2][3]
-
Fluorine-Specific Toxicity: The toxicology of organofluorine compounds is complex. While the carbon-fluorine bond is strong, metabolic processes can potentially release fluoride ions or harmful metabolites like fluoroacetic acid, which can disrupt cellular metabolism.[4] The long-term effects of exposure are not well-characterized, demanding a cautious approach to minimize any contact.[5][6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The use of PPE should be seen as the final barrier after engineering controls (i.e., fume hood) have been implemented.[7]
| Protection Type | Required PPE | Key Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Inner Glove: Standard nitrile exam glove. Outer Glove: Thicker, chemical-resistant nitrile gloves. This provides robust protection against permeation.[8][9] Powder-free gloves are required to prevent aerosolization and contamination.[7] Gloves must be changed every 30-60 minutes or immediately upon suspected contact.[7] |
| Body Protection | Chemical-resistant lab coat with long, cuffed sleeves. | A fully-buttoned lab coat made of a low-permeability material (e.g., polyester or polypropylene) is essential. Cuffs should be tucked into the outer gloves to ensure a complete seal.[7] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[8] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles that form a seal around the eyes are required to protect against fine powders and splashes.[10] A full-face shield must be worn over the goggles to protect the entire face, especially during procedures like weighing or transferring the solid compound.[10][11] |
| Respiratory Protection | NIOSH-approved respirator. | For weighing and handling the solid powder outside of a contained system (like a glovebox), a half-mask or full-face air-purifying respirator with N95 or P100 particulate filters is required to prevent inhalation.[7][11] All respirator use must comply with your institution's respiratory protection program, including fit-testing. |
Operational Workflow: From Receipt to Disposal
Adherence to a systematic workflow is critical for minimizing exposure risk. The following steps provide a procedural framework for safely handling this compound.
Caption: Standard workflow for handling this compound.
Step-by-Step Methodology
1. Preparation and Engineering Controls:
- Work Area: All handling of this compound must be performed within a certified chemical fume hood to control vapor and particulate exposure.[3]
- PPE: Before entering the designated area, don all PPE as specified in the table above.
- Emergency Readiness: Confirm that an eyewash station, safety shower, and a chemical spill kit are unobstructed and within a 10-second travel distance.
2. Handling and Weighing:
- Static Control: Use anti-static weigh boats and tools to prevent the fine powder from dispersing due to static electricity.
- Weighing: Carefully weigh the required amount of the compound. Do not remove it from the fume hood in its powdered form.
- Dissolution: If making a solution, add the solvent to the vessel containing the weighed solid slowly and carefully to avoid splashing.
3. Post-Handling Decontamination:
- Surface Cleaning: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a solvent such as ethanol or isopropanol, followed by a detergent wash.
- PPE Doffing: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner gloves should be the last item removed.
- Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[3]
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Spill:
-
Small Spill (solid): Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).[3] Carefully sweep it into a designated, labeled hazardous waste container.
-
Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan:
-
All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be disposed of in a designated halogenated organic waste stream.
-
Do not dispose of this chemical down the drain or in regular trash.[3] All disposal must be in accordance with local, state, and federal regulations.[2]
References
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MySkinRecipes. This compound. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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BrightHR. What PPE Should Be Worn for COSHH?. [Link]
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University of Hawaii. UNIT 7: Personal Protective Equipment. [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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Kennedy Jr., G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-70. [Link]
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National Institutes of Health. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. [Link]
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National Institutes of Health. Toxicology of the fluoroalkenes: review and research needs. [Link]
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National Institutes of Health. Metabolism and Toxicity of Fluorine Compounds. [Link]
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Seoul National University. Aquatic toxicology of perfluorinated chemicals. [Link]
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Semantic Scholar. Toxicology of perfluorinated compounds. [Link]
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National Institutes of Health. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]
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National Institutes of Health. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
